RXP03
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C39H43N4O6P |
|---|---|
Peso molecular |
694.8 g/mol |
Nombre IUPAC |
[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid |
InChI |
InChI=1S/C39H43N4O6P/c40-37(44)35(24-32-25-41-34-22-11-10-21-33(32)34)42-38(45)31(20-12-19-28-13-4-1-5-14-28)27-50(47,48)36(23-29-15-6-2-7-16-29)43-39(46)49-26-30-17-8-3-9-18-30/h1-11,13-18,21-22,25,31,35-36,41H,12,19-20,23-24,26-27H2,(H2,40,44)(H,42,45)(H,43,46)(H,47,48)/t31-,35+,36-/m1/s1 |
Clave InChI |
YQEMFOGNUTYMTJ-KZCKAYRVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCC[C@H](CP(=O)([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N |
SMILES canónico |
C1=CC=C(C=C1)CCCC(CP(=O)(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the RXP03 Inhibitor
RXP03 is a potent, selective phosphinic peptide inhibitor of several matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Due to their role in tissue remodeling, MMPs are implicated in various physiological and pathological processes, including cancer progression, making them attractive therapeutic targets. This guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory profile, and the developmental challenges that have led to the exploration of prodrug strategies.
Core Properties and Mechanism of Action
This compound functions as a transition-state analogue inhibitor, targeting the catalytic zinc ion within the active site of MMPs. The phosphinic acid moiety of this compound mimics the tetrahedral transition state of peptide bond hydrolysis, thereby binding with high affinity to the enzyme and blocking its proteolytic activity.
The inhibitory specificity of this compound is directed towards several members of the MMP family. Its efficacy is quantified by the inhibitory constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.
Inhibitory Profile of this compound
| Target MMP | Inhibitory Constant (Ki) |
| MMP-2 | 20 nM |
| MMP-8 | 2.5 nM |
| MMP-9 | 10 nM |
| MMP-11 | 5 nM |
| MMP-14 | 105 nM |
This data is compiled from publicly available information from chemical suppliers.[1]
Signaling Pathways of this compound Targets
This compound's therapeutic potential stems from its ability to modulate the activity of key MMPs involved in cancer progression and other diseases. The following diagram illustrates a simplified signaling pathway involving MMP-11 (stromelysin-3), a primary target of this compound. MMP-11 is known to act as a survival factor for cancer cells and is primarily involved in the formation of tumors.[2]
Caption: this compound inhibits active MMP-11, disrupting pro-survival signaling in cancer cells.
Developmental Challenges and Prodrug Strategy
A significant hurdle in the clinical development of this compound is its physicochemical properties. Like many phosphinic acid-based inhibitors, this compound exhibits low lipophilicity, leading to moderate absorption and poor membrane permeability.[2][3][4][5] This impairs its bioavailability and potential efficacy in vivo.
To overcome these limitations, a prodrug approach has been investigated.[2][3][4][5] This strategy involves masking the ionizable hydroxyl group of the phosphinic acid with a promoiety, such as a glycosyl ester. This modification is designed to increase the molecule's lipophilicity and facilitate its transport across biological membranes. Once absorbed, the prodrug is expected to undergo enzymatic hydrolysis, releasing the active this compound inhibitor within the target cells.[2]
Experimental Workflow for Prodrug Evaluation
The development and evaluation of an this compound prodrug involve a multi-step process to assess its potential for improved drug delivery.
Caption: Workflow for the design, synthesis, and evaluation of an this compound prodrug.
Experimental Protocols
Detailed experimental protocols for the synthesis and initial characterization of this compound and its derivatives are crucial for reproducibility and further development.
Synthesis of this compound
The synthesis of this compound has been reported through a diastereoselective protocol. A key step involves the Michael-type addition of an acrylate (B77674) to (R)-Z-PhePO2H2, followed by saponification.[2][5] This multi-step synthesis allows for the production of this compound on a gram scale.[2][5]
In Vitro MMP Inhibition Assay
The inhibitory activity of this compound against various MMPs is typically determined using a fluorogenic substrate assay. The general protocol is as follows:
-
Enzyme Activation: Recombinant human pro-MMPs are activated according to established protocols (e.g., using APMA for pro-MMP-2 and pro-MMP-9).
-
Inhibitor Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Reaction: The activated MMP enzyme is incubated with the various concentrations of this compound in an assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35) at a specified temperature (e.g., 37°C).
-
Substrate Addition: A fluorogenic MMP substrate is added to initiate the reaction.
-
Fluorescence Monitoring: The increase in fluorescence resulting from substrate cleavage is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration. The Ki values are then determined by fitting the data to the Morrison equation for tight-binding inhibitors.
Conclusion
This compound is a potent inhibitor of several clinically relevant MMPs, demonstrating significant promise in preclinical research. However, its translation to clinical applications is hampered by unfavorable pharmacokinetic properties. The development of prodrugs, such as glycosylated derivatives, represents a viable strategy to enhance its bioavailability and therapeutic potential. Further research focusing on the in vivo efficacy and safety of these prodrugs is warranted to fully explore the clinical utility of the this compound scaffold.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening [ouci.dntb.gov.ua]
- 5. real.mtak.hu [real.mtak.hu]
An In-depth Technical Guide to the Mechanism of Action of RXP03
For Researchers, Scientists, and Drug Development Professionals
Abstract
RXP03 is a potent, selective, phosphinic pseudotripeptidic inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases critically involved in the remodeling of the extracellular matrix. Dysregulation of MMP activity is implicated in a variety of pathologies, most notably in cancer progression, where they facilitate tumor growth, invasion, and metastasis. This compound exhibits a strong inhibitory profile against several MMPs, with a particularly high affinity for MMP-11 (stromelysin-3). This document provides a comprehensive technical overview of the mechanism of action of this compound, including its inhibitory kinetics, the signaling pathways it modulates, and detailed experimental protocols for its synthesis and evaluation.
Core Mechanism of Action: Inhibition of Matrix Metalloproteinases
This compound functions as a transition-state analog inhibitor of MMPs.[1] Its phosphinic acid moiety mimics the tetrahedral transition state of peptide bond hydrolysis, allowing it to bind tightly to the active site of these enzymes.[1] The crystal structure of the MMP-11 catalytic domain in complex with this compound has confirmed this binding mode, providing a structural basis for its inhibitory activity.
Inhibitory Profile of this compound
The inhibitory potency of this compound has been quantified against a panel of MMPs, demonstrating a degree of selectivity. The inhibition constants (Ki) are summarized in the table below.
| Target MMP | Inhibition Constant (Ki) |
| MMP-2 | 20 nM |
| MMP-8 | 2.5 nM |
| MMP-9 | 10 nM |
| MMP-11 | 5 nM |
| MMP-14 | 105 nM |
| Data sourced from MedchemExpress.[2][3] |
Modulation of Cellular Signaling Pathways
The primary therapeutic rationale for this compound is its inhibition of MMP-11, which is known to be overexpressed in various cancers and is associated with poor prognosis.[4] MMP-11 exerts its pro-tumorigenic effects by modulating key signaling pathways that control cell growth, survival, and invasion. By inhibiting MMP-11, this compound can indirectly regulate these pathways.
The IGF-1/AKT Signaling Pathway
A critical pathway influenced by MMP-11 is the Insulin-like Growth Factor-1 (IGF-1) signaling cascade. MMP-11 can cleave IGF binding proteins (IGFBPs), leading to an increase in free IGF-1. This, in turn, activates the IGF-1 receptor (IGF-1R) and its downstream effector, the PI3K/AKT pathway, which promotes cell proliferation and inhibits apoptosis.[5] this compound, by inhibiting MMP-11, is expected to attenuate this signaling axis.
Experimental Protocols
Diastereoselective Synthesis of this compound
The synthesis of this compound is a multi-step process involving a diastereoselective protocol.[6][7] A detailed summary of the synthetic route is provided below.
Materials:
-
Triethyl phosphonoacetate
-
1-bromo-3-phenylpropane
-
Potassium tert-butoxide (t-BuOK)
-
Dry N,N-Dimethylformamide (DMF)
-
Paraformaldehyde
-
(R)-Z-PhePO2H2
-
Hexamethyldisilazane (HMDS)
-
Absolute Ethanol (EtOH)
-
Lithium hydroxide (B78521) (LiOH)
-
(S)-TrpNH2
-
Peptide coupling reagents (e.g., TBTU, DIC)
Procedure:
-
Synthesis of Ethyl 2-methylene-5-phenylpentanoate: Triethyl phosphonoacetate is alkylated with 1-bromo-3-phenylpropane followed by a Horner-Wadsworth-Emmons (HWE) condensation with formaldehyde (B43269) to yield ethyl 2-methylene-5-phenylpentanoate.[7]
-
Michael Addition: A Michael-type addition of the acrylate (B77674) from step 1 to (R)-Z-PhePO2H2 is carried out after activation with HMDS to produce the phosphinic dipeptide.[7]
-
Saponification: The ethyl ester of the phosphinic dipeptide is saponified using a base like LiOH to yield the corresponding carboxylic acid.[7]
-
Peptide Coupling: The resulting carboxylic acid is then coupled with (S)-TrpNH2 using standard peptide coupling reagents to afford this compound.[7]
-
Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
MMP-11 Inhibition Assay (Fluorogenic)
The inhibitory activity of this compound against MMP-11 can be determined using a fluorogenic assay. This assay measures the cleavage of a specific fluorogenic substrate by the enzyme.
Materials:
-
Recombinant human MMP-11
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Reaction Mixture: In each well of the microplate, add the assay buffer, the desired concentration of this compound, and recombinant MMP-11. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm). The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Antitumor Efficacy in a C26 Colon Carcinoma Model
The in vivo efficacy of this compound can be evaluated in a syngeneic mouse model using C26 colon carcinoma cells.
Materials:
-
BALB/c mice
-
C26 colon carcinoma cells
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle control (e.g., saline)
Procedure:
-
Cell Culture: Culture C26 cells in appropriate media until they reach the desired confluence.
-
Tumor Cell Inoculation: Harvest the C26 cells and resuspend them in PBS. Subcutaneously inject a defined number of cells (e.g., 5 x 10^5) into the flank of each mouse.
-
Treatment Regimen: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound intraperitoneally (i.p.) at various doses (e.g., 50, 100, and 150 µ g/day ) for a specified duration (e.g., 18 days).[8] The control group receives the vehicle.
-
Tumor Growth Monitoring: Measure the tumor volume at regular intervals using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated and control groups to determine the antitumor efficacy.
Limitations and Future Directions
Despite its potent in vitro and in vivo activity, the clinical development of this compound has been hampered by its low lipophilicity and poor membrane permeability, leading to low bioavailability.[6][7] To address this, a prodrug approach has been explored, with the synthesis of a glycosyl ester of this compound designed to improve its pharmacokinetic properties.[6][7] Future research will likely focus on optimizing the prodrug strategy and further evaluating the therapeutic potential of this compound and its derivatives in various cancer models.
Conclusion
This compound is a well-characterized and potent inhibitor of matrix metalloproteinases, with a particularly strong activity against MMP-11. Its mechanism of action involves the direct inhibition of MMP activity, leading to the downstream modulation of key signaling pathways implicated in cancer progression, such as the IGF-1/AKT pathway. While challenges related to its drug-like properties remain, ongoing research into prodrug formulations holds promise for the future clinical application of this compound. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of cancer biology and drug development.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Function of RXP03, an MMP-11 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a unique member of the MMP family implicated in a variety of physiological and pathological processes, including cancer progression.[1][2] Unlike other MMPs, MMP-11 is secreted in an active form and exhibits a distinct substrate specificity.[2] Its overexpression in various cancers correlates with poor prognosis, making it an attractive target for therapeutic intervention.[3][4] RXP03 is a potent phosphinic peptide inhibitor of several MMPs, with a particularly high affinity for MMP-11.[5][6] This document provides a comprehensive technical overview of the function of this compound as an MMP-11 inhibitor, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Data Presentation: Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against various matrix metalloproteinases. The data is summarized in the tables below.
Table 1: Inhibitory Constants (Ki) of this compound against various MMPs
| MMP Target | Ki (nM) |
| MMP-11 | 5 |
| MMP-8 | 2.5 |
| MMP-9 | 10 |
| MMP-2 | 20 |
| MMP-14 | 105 |
Data sourced from MedchemExpress.[6]
Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) |
| HCT116 | 6.48 |
| SW480 | 9.17 |
Data sourced from a study on colorectal cancer outcomes.[3]
Core Function: Mechanism of Action and Signaling Pathways
This compound functions as a competitive inhibitor of MMP-11, targeting its catalytic activity. The inhibition of MMP-11 by this compound has been shown to impact key signaling pathways involved in cancer cell proliferation, survival, and invasion.
Modulation of the IGF-1 Signaling Pathway
MMP-11 can proteolytically cleave Insulin-like Growth Factor Binding Proteins (IGFBPs), which leads to an increase in the bioavailability of IGF-1.[7][8] Elevated levels of free IGF-1 can then activate pro-survival and proliferative signaling cascades. By inhibiting MMP-11, this compound can attenuate these downstream effects. One such pathway involves the activation of AKT and subsequent phosphorylation of FoxO1, which promotes tumor growth.[7]
Interference with the TGF-β Signaling Pathway
MMP-11 has been shown to regulate the stability of Smad2, a key mediator in the Transforming Growth Factor-β (TGF-β) signaling pathway.[1] By preventing the degradation of Smad2, MMP-11 can enhance TGF-β signaling, which has complex, context-dependent roles in cancer, including promoting invasion and metastasis. Inhibition of MMP-11 by this compound is expected to counteract this effect.
References
- 1. MMP11 promotes the proliferation and progression of breast cancer through stabilizing Smad2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMP11 predicts colorectal cancer outcomes and its inhibitor this compound exerts anti-tumor effects via apoptosis activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
An In-depth Technical Guide to the Phosphinic Peptide RXP03: Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
RXP03 is a potent phosphinic peptide inhibitor of several matrix metalloproteinases (MMPs), with notable selectivity for MMP-11 (stromelysin-3). Its structure mimics the transition state of peptide hydrolysis, enabling high-affinity binding to the active site of these zinc-dependent endopeptidases. Despite its impressive inhibitory profile, the therapeutic application of this compound has been hampered by its low lipophilicity and poor membrane permeability. This has spurred the development of prodrug strategies to enhance its bioavailability. This technical guide provides a comprehensive overview of the core structural features, synthesis, mechanism of action, and experimental protocols related to this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Core Structure and Physicochemical Properties
This compound, with the chemical name Cbz-Phe-ψ[P(O)(OH)CH₂]-(R)-3-phenylpropyl-Trp-NH₂, is a pseudotripeptide. The central phosphinic acid moiety replaces a scissile peptide bond, a key feature for its mechanism of action as a transition-state analogue inhibitor.[1]
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 284667-65-8 | Implied from various chemical supplier databases. |
| Molecular Formula | C₃₉H₄₃N₄O₆P | [2] |
| Molecular Weight | 694.76 g/mol | [2] |
| Lipophilicity | Low (qualitative) | [2] |
| Aqueous Solubility | Poor (qualitative) | [2] |
| Physical State | White solid | [2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the diastereoselective formation of the phosphinic peptide backbone. The general synthetic scheme is outlined below.[2][3]
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step synthesis protocol is a consolidation of methodologies reported in the literature.[2][3]
Step 1: Synthesis of Ethyl 2-methylene-5-phenylpentanoate
-
Triethyl phosphonoacetate is alkylated with 1-bromo-3-phenylpropane.
-
The resulting product undergoes a Horner-Wadsworth-Emmons (HWE) condensation with formaldehyde (B43269) to yield ethyl 2-methylene-5-phenylpentanoate.
Step 2: Michael Addition
-
(R)-Z-PhePO₂H₂ is activated with hexamethyldisilazane (B44280) (HMDS).
-
A Michael-type addition of the ethyl 2-methylene-5-phenylpentanoate is then performed to form the phosphinic dipeptide.
Step 3: Saponification
-
The ethyl ester of the phosphinic dipeptide is saponified using a suitable base (e.g., NaOH) to yield the corresponding carboxylic acid.
Step 4: Coupling
-
The resulting phosphinic acid is coupled with (S)-TrpNH₂ to provide the phosphinic pseudotripeptide. This step typically yields a mixture of diastereomers.
Step 5: Diastereomer Separation
-
The diastereomers of this compound can be separated based on their differential solubility in solvents such as absolute ethanol.
Below is a visual representation of the general synthetic workflow.
References
An In-Depth Technical Guide to RXP03: Discovery, Mechanism, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
RXP03 is a potent, selective, phosphinic peptide-based inhibitor of several matrix metalloproteinases (MMPs), with a particularly high affinity for MMP-11 (stromelysin-3). This document provides a comprehensive technical overview of the discovery, history, and preclinical development of this compound. It details the synthetic chemistry, mechanism of action, and available quantitative data regarding its inhibitory activity and anti-tumor efficacy. Experimental protocols for key methodologies are provided, and cellular signaling pathways influenced by this compound are visually represented.
Discovery and History
This compound emerged from structure-activity relationship (SAR) studies focused on developing phosphinic pseudotripeptidic inhibitors of MMPs. These synthetic compounds are designed as transition-state analogues, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis by these zinc-dependent endopeptidases.[1] The unique structural features of this compound, particularly a long side chain at the P1' position, confer high affinity and selectivity for certain MMPs.[2][3]
Initial research highlighted the potential of this compound in in vitro and in vivo studies.[4] However, a significant challenge in its development has been its moderate absorption and low bioavailability, characteristics common to many phosphinic acid-based compounds.[2][3][5] This limitation prompted the design and synthesis of a glycosyl prodrug of this compound, intended to improve its pharmacokinetic properties and enhance its potential for clinical application.[2][3][5]
Chemical Synthesis
A diastereoselective synthetic protocol for this compound has been developed, allowing for its production on a gram scale.[2][3] The synthesis involves a multi-step process that includes a Horner-Wadsworth-Emmons reaction and a Michael-type addition.
Experimental Protocol: Synthesis of this compound
The synthesis of the two diastereoisomers of this compound can be achieved through the following key steps, as described by Abdou et al. (2023):[2][3]
-
Synthesis of Ethyl 2-methylene-5-phenylpentanoate: This intermediate is synthesized via alkylation of triethyl phosphonoacetate with 1-bromo-3-phenylpropane, followed by a Horner-Wadsworth-Emmons (HWE) condensation with formaldehyde.[2][3]
-
Michael-type Addition: The acrylate (B77674) from the previous step undergoes a Michael-type addition to (R)-Z-PhePO₂H₂ activated with hexamethyldisilazane (B44280) (HMDS). This step leads to the formation of the phosphinic dipeptide.[2][3]
-
Saponification: The ethyl ester of the phosphinic dipeptide is saponified to yield the final this compound compound.[2][3]
-
Diastereomer Separation: The different diastereoisomers of this compound can be separated based on their differential solubility in various solvents.[4]
Mechanism of Action
This compound functions as a competitive, transition-state analogue inhibitor of MMPs. The phosphinic acid moiety chelates the active site zinc ion essential for the catalytic activity of these enzymes, while the peptide-like scaffold interacts with the substrate-binding pockets, conferring selectivity.
Signaling Pathways
MMP-11, a primary target of this compound, is known to influence several signaling pathways critical for tumor progression. By inhibiting MMP-11, this compound can modulate these pathways, leading to its observed anti-tumor effects.
One of the key pathways affected is the TGF-β signaling pathway . MMP-11 has been shown to regulate the protein expression levels of Smad2 and Smad3 and inhibit the degradation of Smad2 through the ubiquitin-proteasome pathway.[6][7] By inhibiting MMP-11, this compound can interfere with this process, thereby impacting downstream cellular responses to TGF-β, such as proliferation and differentiation.[7]
Additionally, MMP-11 activity is linked to the IGF-1 signaling pathway . MMP-11 can cleave IGF-binding proteins (IGFBPs), releasing active IGF-1, which then activates the IGF-1 receptor and downstream pathways like PI3K/AKT, promoting cell survival and proliferation.[8][9] this compound's inhibition of MMP-11 can thus attenuate this pro-survival signaling.
This compound has been shown to induce apoptosis in cancer cells. This is likely a consequence of its impact on the aforementioned signaling pathways. The intrinsic apoptosis pathway, involving the mitochondria and the activation of caspases, is a probable downstream effect of this compound-mediated MMP-11 inhibition.
Quantitative Data
This compound exhibits potent inhibitory activity against a specific subset of matrix metalloproteinases. The available inhibition constant (Ki) data highlights its selectivity profile.
| MMP Target | Inhibition Constant (Ki) |
| MMP-2 | 20 nM |
| MMP-8 | 2.5 nM |
| MMP-9 | 10 nM |
| MMP-11 | 5 nM |
| MMP-14 | 105 nM |
| Data sourced from MedchemExpress.[10] |
Preclinical Efficacy
Preclinical studies have demonstrated the anti-tumor effects of this compound. In vitro experiments using colorectal cancer cell lines have shown that this compound significantly inhibits cell proliferation and invasion, and induces apoptosis. Furthermore, in vivo xenograft models have confirmed that this compound can markedly suppress the growth of colorectal tumors.
Future Directions
The primary challenge for the clinical development of this compound remains its pharmacokinetic profile. The development of prodrugs, such as the glycosyl ester of this compound, represents a promising strategy to overcome the limitations of low absorption and bioavailability.[2][3][5] Further preclinical studies are necessary to fully characterize the pharmacokinetics, bioavailability, and toxicity of these second-generation compounds to facilitate their potential translation into clinical trials.
Experimental Workflows
General Workflow for Assessing MMP Inhibition
A typical workflow for evaluating the inhibitory potency of a compound like this compound against a specific MMP involves a fluorogenic substrate assay.
This guide provides a foundational understanding of this compound for researchers and drug development professionals. The provided data and protocols are intended to support further investigation into this promising MMP inhibitor and its derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational and solvation studies via computer simulation of the novel large scale diastereoselectively synthesized phosphinic MMP inhibitor this compound diluted in selected solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening [ouci.dntb.gov.ua]
- 6. MMP11 promotes the proliferation and progression of breast cancer through stabilizing Smad2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MMP11 promotes the proliferation and progression of breast cancer through stabilizing Smad2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Stromelysin-3 Inhibitor RXP03
This technical guide provides a comprehensive overview of the stromelysin-3 (MMP-11) inhibitor, RXP03, intended for researchers, scientists, and drug development professionals. The document details the inhibitor's mechanism of action, preclinical findings, and the broader context of stromelysin-3 signaling in cancer.
Introduction to Stromelysin-3 (MMP-11)
Stromelysin-3, also known as Matrix Metalloproteinase-11 (MMP-11), is a zinc-dependent endopeptidase that plays a significant role in the tumor microenvironment.[1] Unlike other MMPs, its primary role is not the degradation of major extracellular matrix components.[2] Instead, it is highly expressed in the stromal cells of various tumors and is implicated in tumorigenesis.[2] Elevated levels of MMP-11 have been associated with poor prognoses in cancer patients.[3] Its expression is linked to advanced tumor staging and lymph node metastasis in colorectal cancer.[4] Research suggests that MMP-11 contributes to tumor progression by influencing cell survival and is involved in the early stages of malignant transformation.[5][6][7]
This compound: A Potent Stromelysin-3 Inhibitor
This compound is a synthetic phosphinic peptide that acts as a transition-state analogue mimicking peptidic substrates of matrix metalloproteinases.[2][4] This mechanism allows it to potently inhibit several MMPs, with particularly high efficacy against MMP-11.[2][4]
This compound functions by binding to the active site of MMPs, effectively blocking their proteolytic activity. The crystal structure of the MMP-11 catalytic domain complexed with this compound reveals that the inhibitor's P(1)' group fits into a tunnel-like S(1)' pocket of the enzyme.[8] This interaction is key to its inhibitory function.
This compound has demonstrated potent inhibition against a range of matrix metalloproteinases. The inhibitory constants (Ki) are summarized in the table below.
| MMP Target | Inhibitory Constant (Ki) |
| MMP-11 | 5 nM[2][9] |
| MMP-8 | 2.5 nM[9] |
| MMP-13 | Potent Inhibition (Ki not specified)[4] |
| MMP-2 | 20 nM[9] |
| MMP-9 | 10 nM[9] |
| MMP-14 | 105 nM[9] |
Preclinical Research and Efficacy
Preclinical studies have primarily focused on the anti-tumor effects of this compound in the context of colorectal cancer (CRC).
In vitro experiments using HCT116 and SW480 colorectal cancer cell lines have shown that this compound significantly suppresses cell proliferation and invasion.[4] Treatment with 10 µM this compound resulted in a notable reduction in the abundance of CRC cells.[4] Furthermore, this compound treatment has been observed to induce apoptosis in these cell lines.[4]
Xenograft models of colorectal cancer in mice have demonstrated that this compound markedly suppresses tumor growth in vivo.[4] These findings suggest that the inhibition of MMP-11 by this compound can effectively hinder tumor progression.[4]
| Preclinical Model | Key Findings |
| In Vitro (HCT116 & SW480 CRC cells) | - Significant suppression of proliferation and invasion.[4]- Induction of apoptosis.[4]- Reduced cellular abundance at 10 µM concentration.[4] |
| In Vivo (Colorectal cancer xenografts) | - Marked suppression of tumor growth.[4] |
Challenges and Future Directions
Despite its promising preclinical activity, the clinical translation of this compound and other MMP inhibitors has faced significant hurdles.[4] A major limitation of this compound is its low lipophilicity and poor membrane permeability, which lead to moderate absorption and low bioavailability.[6][7] To address this, a prodrug approach is being explored, such as the synthesis of a glycosyl ester of this compound, to improve its absorption properties.[6][7]
Comprehensive preclinical studies are still needed to optimize delivery strategies and fully characterize the pharmacokinetics, bioavailability, and toxicity of this compound to facilitate its potential translation to clinical settings.[4] It is also important to investigate potential compensatory increases in other MMP family members following the suppression of MMP-11 by this compound.[4]
Stromelysin-3 Signaling Pathways
Understanding the signaling pathways involving stromelysin-3 is crucial for contextualizing the therapeutic action of this compound.
The expression of stromelysin-3 in stromal fibroblasts is induced by contact with non-small cell lung cancer cells. This induction is dependent on the activation of conventional and novel protein kinase C (PKC) isoforms, specifically PKCα and PKCε.[10] Conversely, Src kinases appear to exert a negative control over ST3 induction.[10]
Caption: Induction of Stromelysin-3 expression via cell-cell contact and PKC activation.
Stromelysin-3 is involved in several downstream signaling pathways that promote tumorigenesis. It can cleave insulin-like growth factor binding protein-1 (IGFBP-1), leading to an increase in free IGF-1.[1] This, in turn, activates the IGF-1/AKT signaling pathway, promoting tumor cell survival and proliferation.[1][3] Additionally, MMP-11 has been shown to be a downstream target of Wnt1 signaling and plays a role in Wnt1-mediated epithelial-mesenchymal transition (EMT).[5] In oral cancer, MMP-11 has been associated with the activation of the FAK/Src signaling pathway, which is involved in cell migration.[11]
Caption: Downstream signaling pathways influenced by Stromelysin-3 (MMP-11).
Experimental Protocols
Detailed experimental protocols for the studies involving this compound are not extensively published. However, based on the available literature, the key experiments can be generally described as follows:
-
Cell Lines: HCT116 and SW480 colorectal cancer cells were utilized.[4]
-
Treatment: Cells were treated with this compound (e.g., at a concentration of 10 µM) or a DMSO control.[4]
-
Proliferation Assessment: The abundance of cancer cells was measured post-treatment to determine the effect on proliferation.[4]
-
Invasion Assay: Transwell assays were employed to assess the invasive capacity of the cancer cells following treatment with this compound.[4]
-
Methods: TUNEL staining and flow cytometry analyses were used to detect and quantify apoptosis in HCT116 and SW480 cells after treatment with this compound.[4]
-
Animal Model: Xenograft experiments were conducted, likely in immunodeficient mice, where human colorectal tumors were established.[4]
-
Treatment: The animals were treated with this compound to evaluate its effect on tumor growth.[4]
-
Outcome Measurement: Tumor growth was monitored to determine the in vivo efficacy of this compound.[4]
Caption: Generalized experimental workflow for preclinical evaluation of this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. MMP11 predicts colorectal cancer outcomes and its inhibitor this compound exerts anti-tumor effects via apoptosis activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tumor cell-mediated induction of the stromal factor stromelysin-3 requires heterotypic cell contact-dependent activation of specific protein kinase C isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
RXP03: A Technical Guide to its Molecular Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
RXP03 is a potent phosphinic peptide-based inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, playing crucial roles in physiological and pathological processes, including tissue remodeling, cancer progression, and inflammation.[1][3] this compound has garnered significant interest for its therapeutic potential, particularly in oncology and as a potential antivenom agent, owing to its ability to inhibit snake venom metalloproteinases (SVMPs).[4][5]
This technical guide provides a comprehensive overview of the molecular properties of this compound, its mechanism of action, and detailed experimental protocols for its synthesis and analysis.
Molecular Properties of this compound
The fundamental molecular and physicochemical properties of this compound are summarized in the tables below.
Table 1: General Molecular Properties
| Property | Value | Reference |
| Chemical Name | (R,S,S)-2-[(1-Benzyloxycarbonylamino-2-phenyl-ethyl)-hydroxy-phosphinoylmethyl]-5-phenyl-pentanoic acid ((S)-1-carbamoyl-2-indol-3-yl-ethyl)-amide | [4] |
| Molecular Formula | C39H43N4O6P | [6] |
| Molecular Weight | 694.76 g/mol | [6] |
| Canonical SMILES | C1=CC=C(C=C1)CCC--INVALID-LINK--C(=O)N">C@HCP(=O)(O)C--INVALID-LINK--NC(=O)OCC5=CC=CC=C5 | N/A |
| CAS Number | 284667-65-8 | [2] |
Table 2: Spectroscopic Data
| Spectroscopic Data | Details | Reference |
| ¹H NMR (400 MHz, DMSO-d6) | δ 1.21–1.57 (m, 4H), 1.62–1.76 (m, 1H), 1.92–2.07 (m, 1H), 2.29–2.47 (m, 2H), 2.58–2.78 (m, 2H), 2.97–3.15 (m, 2H), 3.16–3.27 (m, 1H), 3.81–3.97 (m, 1H), 4.35–4.47 (d, 1H), 4.79–5.00 (m, 2H), 6.88–7.37 (m, 18H), 7.57–7.74 (m, 3H), 7.99 (d, 1H), 10.81 (s, 1H) | [4] |
| ¹³C NMR (100 MHz, DMSO-d6) | δ 27.57, 28.54, 28.82, 29.43, 33.33, 34.15, 35.52, 52.58, 53.61, 54.15, 65.71, 111.22, 111.78, 118.61, 125.99, 127.40, 127.83, 127.97, 128.61, 128.61, 128.71, 129.42, 136.55, 137.69, 142.52, 156.34, 174.01, 174.12 | [4] |
| ³¹P NMR (162 MHz, DMSO-d6) | δ 44.88, 44.15 | [4] |
| High-Resolution Mass Spectrometry (HRMS) | ESI/QTOF m/z: [M+H]⁺ Calcd for C39H44N4O6P: 695.2998; Found: 695.2988 | [4] |
Mechanism of Action: MMP Inhibition
This compound functions as a potent, broad-spectrum inhibitor of several matrix metalloproteinases.[4] Its phosphinic acid group acts as a transition-state analog, chelating the catalytic zinc ion in the active site of MMPs, thereby reversibly inhibiting their proteolytic activity.[7] The crystal structure of this compound in complex with the catalytic domain of MMP-11 (stromelysin-3) has revealed that its P1' group fits into a tunnel-like S1' pocket of the enzyme, a key feature for its inhibitory specificity.[7]
Table 3: Inhibitory Activity of this compound against various MMPs
| MMP Target | Inhibition Constant (Ki) | Reference |
| MMP-2 | 20 nM | [6] |
| MMP-8 | 2.5 nM | [6] |
| MMP-9 | 10 nM | [6] |
| MMP-11 | 5 nM | [6] |
| MMP-14 | 105 nM | [6] |
The inhibitory action of this compound on MMPs disrupts the degradation of the extracellular matrix, a process implicated in tumor invasion and metastasis.[1]
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. This compound | MMP | 284667-65-8 | Invivochem [invivochem.com]
- 3. Matrix metalloproteinase 11 (MMP-11; stromelysin-3) and synthetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dosing and scheduling influence the antitumor efficacy of a phosphinic peptide inhibitor of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
The Binding Affinity of RXP03 to Matrix Metalloproteinases: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive analysis of the binding affinity of RXP03, a phosphinic peptide inhibitor, to various matrix metalloproteinases (MMPs). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MMP inhibition. The guide details quantitative binding data, experimental methodologies for determining inhibition constants, and visual representations of relevant biological pathways and experimental workflows.
Introduction to this compound and Matrix Metalloproteinases
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathological processes, including cancer progression, metastasis, and inflammatory diseases. This compound is a potent, phosphinic peptide-based inhibitor of several MMPs. Its mechanism of action involves mimicking the transition state of peptide bond hydrolysis, allowing for strong and selective binding to the active site of these enzymes.[1]
Quantitative Binding Affinity of this compound to MMPs
The inhibitory potency of this compound has been quantified against a panel of MMPs, with the inhibition constant (Ki) being a key parameter. A lower Ki value indicates a higher binding affinity and more potent inhibition. The available data for this compound is summarized in the table below.
| MMP Target | Inhibition Constant (Ki) | Notes |
| MMP-2 | 20 nM | |
| MMP-8 | 2.5 nM | |
| MMP-9 | 10 nM | |
| MMP-11 | 5 nM | Potent inhibition noted in multiple studies.[2] |
| MMP-13 | Potently Inhibited | A specific Ki value is not publicly available, but it is consistently reported as potently inhibited.[2] |
| MMP-14 | 105 nM | |
| MMP-1 | Not Inhibited | |
| MMP-7 | Not Inhibited |
Experimental Protocol: Determination of MMP Inhibition Constant (Ki)
The following is a generalized, detailed protocol for determining the inhibition constant (Ki) of a phosphinic peptide inhibitor like this compound against a specific MMP using a fluorogenic substrate assay. This method is widely used for its sensitivity and continuous monitoring capabilities.[3][4]
3.1. Materials and Reagents
-
Recombinant human MMP enzyme (e.g., MMP-11)
-
Phosphinic peptide inhibitor (this compound)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35, pH 7.5
-
Dimethyl sulfoxide (B87167) (DMSO) for inhibitor stock solution
-
96-well black microplates
-
Fluorescence microplate reader
3.2. Experimental Procedure
-
Enzyme and Inhibitor Preparation:
-
Reconstitute the recombinant MMP enzyme in assay buffer to a stock concentration of 1-5 µM and store at -80°C.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the assay, prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).
-
Dilute the MMP enzyme stock in assay buffer to a final concentration that produces a linear rate of substrate hydrolysis over the measurement period (typically in the low nanomolar range).
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of the diluted MMP enzyme solution to each well.
-
Add 25 µL of the various this compound dilutions to the respective wells.
-
Include control wells:
-
Enzyme control (no inhibitor): 25 µL of assay buffer instead of inhibitor solution.
-
Substrate control (no enzyme): 50 µL of assay buffer instead of enzyme solution and 25 µL of assay buffer instead of inhibitor solution.
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the fluorogenic substrate solution in assay buffer at a concentration equal to or below its Michaelis-Menten constant (Km).
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for Mca-Dpa substrates) kinetically over 15-30 minutes, with readings taken every 60 seconds.[5]
-
3.3. Data Analysis
-
Determine Initial Velocities:
-
For each inhibitor concentration, plot the fluorescence intensity against time.
-
The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of this curve.
-
-
Calculate Percent Inhibition:
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
-
Calculate Ki:
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
-
This compound and MMP-11 Signaling in Cancer
This compound is a particularly potent inhibitor of MMP-11, an enzyme strongly associated with cancer progression. MMP-11 can promote tumor growth and survival through various mechanisms, including the modulation of growth factor signaling pathways. One such pathway involves the Insulin-like Growth Factor 1 (IGF-1).[6]
MMP-11 can cleave IGF-binding proteins (IGFBPs), which normally sequester IGF-1. This cleavage releases active IGF-1, allowing it to bind to its receptor (IGF-1R) on cancer cells. The activation of IGF-1R triggers downstream signaling cascades, most notably the PI3K/AKT pathway. This pathway is a central regulator of cell proliferation, survival, and apoptosis. By inhibiting MMP-11, this compound can prevent the release of IGF-1, thereby attenuating the pro-survival signaling through the PI3K/AKT pathway and potentially inducing apoptosis in cancer cells.[6][7]
Conclusion
This compound demonstrates potent and selective inhibitory activity against several key matrix metalloproteinases, particularly MMP-8, MMP-9, and MMP-11. The methodologies outlined in this guide provide a framework for the accurate determination of its binding affinity. The inhibitory action of this compound on MMP-11 highlights a potential therapeutic strategy for cancers dependent on the IGF-1 signaling pathway. Further research into the in vivo efficacy and safety of this compound is warranted to fully elucidate its clinical potential.
References
- 1. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dosing and scheduling influence the antitumor efficacy of a phosphinic peptide inhibitor of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Cancer‐associated fibroblast‐derived MMP11 promotes tumor progression in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Development of RXP03 and its Glycosyl Prodrug: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Preclinical Development of a Novel Matrix Metalloproteinase-11 Inhibitor
This technical guide provides a comprehensive overview of the development of RXP03, a potent inhibitor of Matrix Metalloproteinase-11 (MMP-11), and the subsequent design and synthesis of its glycosyl prodrug. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the available preclinical data, experimental methodologies, and the scientific rationale driving the development of these compounds.
Introduction: Targeting Matrix Metalloproteinase-11 in Oncology
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in numerous pathologies, including cancer progression, where they facilitate tumor growth, invasion, and metastasis.[1] MMP-11, also known as stromelysin-3, is of particular interest as it is highly expressed in the stromal compartment of various tumors and is associated with poor prognosis.[1] Unlike other MMPs, MMP-11's role appears to be more involved in the creation of a favorable tumor microenvironment rather than direct matrix degradation.[1] This makes MMP-11 a compelling target for therapeutic intervention.
This compound is a phosphinic peptide that has been identified as a potent inhibitor of several MMPs, with a particularly high affinity for MMP-11.[2][3] However, like many phosphinic acid-based inhibitors, this compound exhibits suboptimal pharmacokinetic properties, including moderate absorption and low bioavailability, which has hindered its clinical development.[1][4][5] To address these limitations, a prodrug strategy has been employed, leading to the design and synthesis of a glycosyl ester of this compound.[1][4][5] This approach aims to mask the ionizable hydroxyl group of this compound, thereby increasing its lipophilicity and potential for improved absorption and blood-brain barrier penetration.[1][4]
This guide will detail the inhibitory profile of this compound, its mechanism of action through the MMP-11 signaling pathway, available in vivo efficacy data, and the design, synthesis, and predictive analysis of its glycosyl prodrug.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. It is important to note that experimental quantitative data for the this compound glycosyl prodrug is not yet publicly available.
Table 1: In Vitro Inhibitory Activity of this compound
| Target MMP | Inhibition Constant (Kᵢ) (nM) |
| MMP-11 | 5 |
| MMP-8 | 2.5 |
| MMP-13 | - |
| MMP-9 | 10 |
| MMP-2 | 20 |
| MMP-14 | 105 |
| MMP-1 | No significant inhibition |
| MMP-7 | No significant inhibition |
Data sourced from MedchemExpress and reviewed literature.[2][3]
Table 2: In Vivo Efficacy of this compound in a C26 Colon Carcinoma Xenograft Model
| Treatment Group | Dose (µ g/day , i.p.) | Treatment Schedule | Outcome |
| Control | - | - | Uninhibited tumor growth |
| This compound | 50 | 18 days | Decreased tumor volume vs. control |
| This compound | 100 | 18 days | Most effective dose for decreasing tumor volume |
| This compound | 150 | 18 days | Decreased tumor volume vs. control |
| This compound | 600 | 18 days | No significant reduction in tumor size vs. control |
| This compound | 100 | Days 3-7 post-inoculation | More effective on tumor growth than continuous 18-day treatment |
| This compound | 100 | Days 6-18 post-inoculation | Stimulation of tumor growth vs. control |
Data from a study on the dosing and scheduling of this compound in a C26 colon carcinoma mouse model.[3]
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting MMP-11. A key signaling pathway influenced by MMP-11 involves the insulin-like growth factor 1 (IGF-1). MMP-11 can cleave IGF-binding proteins (IGFBPs), leading to an increase in free IGF-1 in the tumor microenvironment. This elevated IGF-1 then activates the IGF-1 receptor (IGF-1R), subsequently triggering downstream pro-survival and pro-proliferative pathways, most notably the PI3K/AKT signaling cascade. By inhibiting MMP-11, this compound is hypothesized to prevent the release of IGF-1, thereby downregulating PI3K/AKT signaling and inducing apoptosis in cancer cells.
Experimental Protocols
Synthesis of this compound Glycosyl Prodrug
The synthesis of the this compound glycosyl prodrug is a multi-step process aimed at attaching a glucose moiety to the phosphinic acid group of this compound.[1][4]
Step 1: Synthesis of this compound The diastereoselective synthesis of this compound is performed according to previously reported protocols.[1] This involves a Michael-type addition of an acrylate (B77674) to (R)-Z-PhePO₂H₂ followed by saponification and coupling reactions.[1]
Step 2: Activation of this compound The phosphinic acid of this compound is treated with thionyl chloride in anhydrous diethyl ether to generate the corresponding phosphinic chloride.[4]
Step 3: Glycosylation The activated this compound (phosphinic chloride) is reacted in situ with 1,2,3,4-tetra-O-acetyl-β-d-glucopyranose in the presence of a catalytic amount of triethylamine.[4] This reaction yields the desired glycosyl prodrug.[4]
References
- 1. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dosing and scheduling influence the antitumor efficacy of a phosphinic peptide inhibitor of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Glycosyl Ester of RXP03: A Prodrug Approach for Enhanced MMP-11 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the glycosyl ester of RXP03, a novel prodrug designed to enhance the therapeutic potential of the potent matrix metalloproteinase (MMP) inhibitor, this compound. This document details the purpose of this chemical modification, summarizes key quantitative data, provides representative experimental protocols, and visualizes relevant biological and experimental workflows.
Introduction: Overcoming the Barriers of a Potent MMP Inhibitor
This compound is a phosphinic peptide that has demonstrated high efficacy as an inhibitor of several matrix metalloproteinases, with a particularly strong inhibitory activity against MMP-11 (stromelysin-3).[1][2] MMP-11 is a compelling therapeutic target, as it is implicated in tumor formation and progression, acting as a survival factor for cancer cells.[1][3] Despite its potent enzymatic inhibition, the clinical application of this compound has been significantly hampered by its physicochemical properties.[1][3] Specifically, its low lipophilicity and poor membrane permeability lead to moderate absorption and low bioavailability, limiting its effectiveness as a therapeutic agent.[3][4][5]
To address these limitations, a prodrug strategy was employed, leading to the development of the glycosyl ester of this compound.[1][4] This approach involves masking the ionizable hydroxyl group of the phosphinic acid in this compound with a glycosyl moiety.[1][3] The primary objectives of this modification are:
-
To increase lipophilicity: Masking the polar hydroxyl group enhances the molecule's ability to cross biological membranes.[1][3]
-
To improve absorption and bioavailability: Enhanced lipophilicity is expected to lead to better absorption from the gastrointestinal tract and improved overall bioavailability.[1][3][5]
-
To potentially enhance blood-brain barrier (BBB) penetration: The prodrug was designed with the aim of improving its ability to cross the BBB, which could open up therapeutic applications for central nervous system disorders where MMP-11 is implicated.[1][3][4]
The core concept is that the glycosyl ester of this compound acts as an inactive carrier. Following administration and absorption, it is designed to be hydrolyzed by endogenous enzymes, releasing the active this compound at the site of action.[1][3]
Mechanism of Action: Targeting MMP-11 Signaling
The active compound, this compound, functions as a potent inhibitor of matrix metalloproteinases.[1] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[2] MMP-11, in particular, is known to promote tumor progression.[1] The inhibition of MMP-11 by this compound is a key mechanism for its potential anti-cancer effects.
MMP-11 has been shown to be involved in critical signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt and IGF-1/AKT/FoxO1 pathways.[6][7] By inhibiting MMP-11, this compound can indirectly modulate these pathways, leading to anti-tumor effects.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its glycosyl ester prodrug.
Table 1: Inhibitory Activity of this compound against various Matrix Metalloproteinases
| MMP Isoform | Ki (nM) |
| MMP-2 | 20 |
| MMP-8 | 2.5 |
| MMP-9 | 10 |
| MMP-11 | 5 |
| MMP-14 | 105 |
Data sourced from MedchemExpress and supported by cited literature.[2]
Table 2: Molecular Docking Scores of the Glycosyl Ester of this compound against Claudins
| Compound | Target | Docking Score (kcal/mol) | Ligand Efficiency (LE) |
| Glycosyl Ester of this compound | Claudin-4 | -9.02 | -0.30 |
| Glycosyl Ester of this compound | Claudin-15 | -8.55 | -0.29 |
| Glycosyl Ester of this compound | Claudin-19 | -9.21 | -0.31 |
Data extracted from the primary publication on the glycosyl prodrug of this compound. These values are from in silico molecular docking studies predicting binding affinity to claudins, which are components of tight junctions and relevant for BBB penetration.[1][4]
Note: As of the latest literature review, in vivo pharmacokinetic data (e.g., Cmax, t1/2, AUC) for the glycosyl ester of this compound has not been made publicly available. The primary research article indicated that these studies were planned for future reporting.[1]
Experimental Protocols
This section provides detailed, representative methodologies for the key experiments related to the synthesis and evaluation of the glycosyl ester of this compound.
Synthesis of the Glycosyl Ester of this compound
This protocol is based on the synthetic scheme described in the primary literature.[1][4]
Objective: To synthesize the glycosyl ester of this compound from the parent compound this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl2)
-
Anhydrous diethyl ether (Et2O)
-
1,2,3,4-tetra-O-acetyl-β-D-glucopyranose
-
Triethylamine (B128534) (TEA)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Formation of the Phosphinic Chloride Intermediate:
-
Dissolve this compound in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride to the solution with continuous stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Esterification with Acetylated Glucopyranose:
-
In a separate flask, dissolve 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose in anhydrous diethyl ether.
-
Add a catalytic amount of triethylamine to this solution.
-
Slowly add the freshly prepared phosphinic chloride solution to the glucopyranose solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure glycosyl ester of this compound.
-
-
Characterization:
Molecular Docking Protocol
This representative protocol is based on standard procedures for docking small molecules to protein targets.[1]
Objective: To predict the binding affinity and interaction patterns of the glycosyl ester of this compound with its target proteins.
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)
-
Protein Data Bank (PDB) for protein structures
-
Ligand preparation software (e.g., ChemDraw, Avogadro)
Procedure:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., MMP-11 or claudins) from the Protein Data Bank.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states for amino acid residues.
-
Define the binding site or active site of the protein based on known inhibitor binding or active site prediction algorithms.
-
-
Ligand Preparation:
-
Draw the 2D structure of the glycosyl ester of this compound and convert it to a 3D structure.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
-
Molecular Docking:
-
Set up the docking grid around the defined binding site of the protein.
-
Perform the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Generate a set of possible binding poses for the ligand within the protein's active site.
-
-
Analysis of Results:
-
Analyze the docking results to identify the most favorable binding poses based on the docking score (binding energy) and clustering analysis.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-ranked poses.
-
Calculate ligand efficiency (LE) to normalize the binding energy by the number of heavy atoms in the ligand.
-
MMP-11 Enzyme Inhibition Assay
This is a representative protocol for a fluorogenic enzyme inhibition assay.
Objective: To determine the inhibitory potency (e.g., IC50) of this compound against MMP-11.
Materials:
-
Recombinant human MMP-11 (active form)
-
Fluorogenic MMP-11 substrate
-
Assay buffer (e.g., Tris-HCl buffer with CaCl2, ZnCl2, and Brij-35)
-
This compound (or other inhibitors) at various concentrations
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations for the assay.
-
Prepare solutions of MMP-11 and the fluorogenic substrate in assay buffer at their optimal concentrations.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the assay buffer.
-
Add the different concentrations of this compound or a vehicle control (e.g., DMSO).
-
Add the MMP-11 enzyme solution to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a specified period (e.g., 30-60 minutes) at 37°C.
-
Calculate the reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability
This is a representative protocol for a PAMPA-BBB assay.
Objective: To assess the in vitro permeability of the glycosyl ester of this compound across an artificial blood-brain barrier model.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane lipid solution (e.g., porcine brain lipid extract in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (glycosyl ester of this compound) and control compounds (high and low permeability)
-
96-well UV-Vis microplate reader or LC-MS/MS for quantification
Procedure:
-
Membrane Coating:
-
Coat the filter of the donor plate with the artificial membrane lipid solution and allow the solvent to evaporate.
-
-
Preparation of Solutions:
-
Prepare a solution of the glycosyl ester of this compound and control compounds in PBS (the donor solution).
-
Fill the wells of the acceptor plate with fresh PBS.
-
-
Permeability Assay:
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Calculation of Permeability:
-
Calculate the effective permeability coefficient (Pe) using the following equation: Pe = - [ln(1 - CA/Ceq)] / [A * t * (1/VD + 1/VA)] where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, A is the filter area, t is the incubation time, and VD and VA are the volumes of the donor and acceptor wells, respectively.
-
Visualization of Pathways and Workflows
Signaling Pathways of MMP-11 in Cancer
The following diagrams illustrate the key signaling pathways influenced by MMP-11, the target of this compound.
Caption: PI3K/Akt signaling pathway and the inhibitory role of this compound on MMP-11.
Caption: IGF-1/AKT/FoxO1 signaling pathway and the inhibitory role of this compound on MMP-11.
Prodrug Activation and Experimental Workflow
The following diagrams illustrate the conceptual workflow of the glycosyl ester of this compound as a prodrug and a typical experimental workflow for its evaluation.
Caption: Conceptual workflow of the glycosyl ester of this compound prodrug activation.
Caption: General experimental workflow for the evaluation of the glycosyl ester of this compound.
Conclusion
The glycosyl ester of this compound represents a promising prodrug strategy to enhance the therapeutic utility of a potent MMP-11 inhibitor. By masking the hydrophilic phosphinic acid group, this modification is designed to improve the compound's lipophilicity, absorption, and ability to cross biological barriers. The preclinical data, primarily from in silico studies, supports the potential of this approach. Further in vivo studies are necessary to fully elucidate the pharmacokinetic profile and therapeutic efficacy of this novel prodrug. The information and protocols provided in this guide serve as a comprehensive resource for researchers in the field of drug development and cancer biology who are interested in the continued investigation of this compound and its derivatives.
References
- 1. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening [ouci.dntb.gov.ua]
- 4. real.mtak.hu [real.mtak.hu]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Frontiers | Insulin/IGF-1R, SIRT1, and FOXOs Pathways—An Intriguing Interaction Platform for Bone and Osteosarcoma [frontiersin.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to RXP03 and its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RXP03 is a potent and selective phosphinic pseudopeptide inhibitor of Matrix Metalloproteinase-11 (MMP-11), also known as stromelysin-3.[1] MMP-11 is increasingly recognized as a critical factor in tumor progression, not by directly promoting cancer cell proliferation, but by acting as a survival factor and remodeling the tumor microenvironment (TME).[2] This technical guide provides a comprehensive overview of the core preclinical data on this compound, with a focus on its mechanism of action and its multifaceted effects on the TME, particularly in the context of colorectal cancer (CRC). This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex biological interactions involving this compound.
Core Mechanism of Action: Inhibition of MMP-11
This compound functions as a highly effective inhibitor of various matrix metalloproteinases, with a notable potency against MMP-11.[2] MMP-11 is often overexpressed in the stromal component of various cancers, including colorectal, breast, and pancreatic cancer, and its high expression is correlated with a poor prognosis.[3][4] Unlike other MMPs, MMP-11's primary role in cancer progression appears to be the inhibition of apoptosis and the promotion of cell survival.[3][5] By inhibiting MMP-11, this compound directly counteracts these pro-tumorigenic effects.
Quantitative Preclinical Data of this compound in Colorectal Cancer
The anti-tumor efficacy of this compound has been demonstrated in preclinical models of colorectal cancer using the human CRC cell lines HCT116 and SW480.[3]
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Parameter | HCT116 Cells | SW480 Cells | Reference |
| IC50 Value | 6.48 µM | 9.17 µM | [3] |
| Apoptosis Induction (TUNEL Assay) | 4.4-fold increase in apoptotic cells | 5.8-fold increase in apoptotic cells | [3] |
| Apoptosis Induction (Flow Cytometry) | Apoptosis rate increased from 6.08% to 19.60% | Apoptosis rate increased from 3.75% to 22.24% | [3] |
Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Parameter | Control Group | This compound-Treated Group | Reference |
| Tumor Growth | - | Markedly suppressed | [3][4][6] |
Note: Specific quantitative data on tumor volume and weight from the xenograft studies were not available in the cited literature. The effect was described as "markedly suppressed".
Impact of this compound on the Tumor Microenvironment
The inhibition of MMP-11 by this compound is projected to have significant downstream effects on the tumor microenvironment, extending beyond the direct impact on cancer cells.
Cancer-Associated Fibroblasts (CAFs)
MMP-11 is predominantly expressed by CAFs in the tumor stroma.[3] These activated fibroblasts play a crucial role in tumor progression by secreting various factors that promote cancer cell growth, invasion, and remodeling of the extracellular matrix (ECM).[3] The crosstalk between cancer cells and CAFs, often mediated by signaling molecules like TGF-β1, leads to the upregulation of MMP-11 in CAFs.[3] By inhibiting MMP-11, this compound is expected to disrupt this pro-tumorigenic feedback loop.
Angiogenesis
MMPs are known to play a complex role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7] Some MMPs can promote angiogenesis by releasing pro-angiogenic factors from the ECM.[7] While direct studies on this compound and angiogenesis are limited, the inhibition of MMP-11 could potentially modulate the tumor vasculature.
Immune Cell Infiltration
High MMP-11 expression has been correlated with the infiltration of various tumor-infiltrating immune cells (TIICs), including CD4+ T cells, macrophages, and dendritic cells.[3][4] Furthermore, MMP-11 expression shows a positive correlation with immune checkpoint molecules like B7-H3 and TIM3 in colorectal cancer.[3][4] This suggests that MMP-11 plays a role in modulating the immune landscape of the TME. Inhibition of MMP-11 by this compound could therefore potentially alter the immune cell composition within the tumor, a hypothesis that warrants further investigation.
Signaling Pathways Modulated by this compound
The anti-tumor effects of this compound are mediated through the modulation of key signaling pathways downstream of MMP-11.
Apoptosis Pathway
This compound's primary and most well-documented effect is the induction of apoptosis in cancer cells.[3] By inhibiting MMP-11, which normally acts as a survival factor, this compound allows the apoptotic machinery to proceed, leading to programmed cell death.[3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Cancer‐associated fibroblast‐derived MMP11 promotes tumor progression in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MMP11 predicts colorectal cancer outcomes and its inhibitor this compound exerts anti-tumor effects via apoptosis activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MMPs supports amoeboid angiogenesis hampering VEGF-targeted therapies via MLC and ERK 1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of RXP03 as a Broad-Spectrum Antivenom Agent: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Snakebite envenomation remains a significant global health crisis, with conventional antivenoms facing limitations in efficacy, specificity, and accessibility. This technical guide explores the promising potential of RXP03, a small molecule inhibitor, as a core component of a novel, broad-spectrum antivenom therapy. In synergistic combination with the phospholipase A2 (PLA₂) inhibitor Rhamnetin, this compound has demonstrated significant efficacy in neutralizing the diverse toxic effects of snake venoms in preclinical models. This document provides an in-depth analysis of the mechanism of action, quantitative preclinical data, detailed experimental methodologies, and the underlying signaling pathways involved in the therapeutic action of this compound.
Introduction
Snake venom is a complex cocktail of bioactive proteins and peptides, with snake venom metalloproteinases (SVMPs) and phospholipases A₂ (PLA₂) being major contributors to local and systemic pathology.[1] SVMPs are zinc-dependent enzymes responsible for hemorrhagic effects, tissue necrosis, and disruption of the coagulation cascade through the degradation of extracellular matrix (ECM) proteins.[2][3] PLA₂ enzymes contribute to myotoxicity, inflammation, and neurotoxicity.[1] The limitations of current serum-based antivenoms, including their high cost, potential for hypersensitivity reactions, and variable efficacy against different venom types, necessitate the development of innovative and broadly effective therapeutic strategies.[4]
This compound, a potent inhibitor of matrix metalloproteinases (MMPs), has been identified as a strong candidate for neutralizing the detrimental effects of SVMPs.[1] When combined with Rhamnetin, a flavonoid that inhibits PLA₂ activity, a dual-pronged therapeutic approach is established, targeting two of the most destructive enzyme families found in snake venoms.[1] Preclinical studies have shown that this combination therapy can mitigate a wide range of venom-induced toxicities, including lethality, coagulopathy, and multi-organ damage.[4][5][6]
Mechanism of Action
The primary mechanism of this compound in the context of antivenom therapy is the direct inhibition of snake venom metalloproteinases (SVMPs). SVMPs exert their toxic effects by degrading components of the basement membrane and extracellular matrix, leading to hemorrhage and local tissue damage.[2][3] Furthermore, certain SVMPs can activate or inhibit components of the coagulation cascade, leading to systemic bleeding or thrombosis.[5]
This compound, as a metalloproteinase inhibitor, is believed to chelate the essential zinc ion in the active site of SVMPs, rendering the enzymes inactive.[1] This inhibition prevents the degradation of vital structural proteins in blood vessels and tissues, thereby preserving vascular integrity and preventing hemorrhage.
The synergistic partner, Rhamnetin, targets PLA₂ enzymes, which are responsible for a different spectrum of venom toxicity, including membrane degradation, inflammation, and myotoxicity.[1] By combining this compound and Rhamnetin, a broader range of venom-induced pathologies can be addressed simultaneously.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of the this compound and Rhamnetin combination therapy in murine models of envenomation. The data is extracted from figures presented in the study by Zhao et al. (2025).[4][7][8]
Table 1: In Vitro Inhibition of Venom Enzymatic Activity
| Venom Source | Target Enzyme | Inhibitor(s) | Observed Effect |
| Various snake venoms | SVMP | This compound | Significant dose-dependent inhibition of SVMP activity.[4] |
| Various snake venoms | PLA₂ | Rhamnetin | Dose-dependent inhibition of PLA₂ activity.[4] |
| Various snake venoms | Hemorrhagic Activity | This compound + Rhamnetin | Significant reduction in venom-induced hemorrhagic activity.[4] |
Table 2: In Vivo Efficacy in Murine Model of Envenomation
| Parameter | Venom-Only Group | This compound + Rhamnetin Treatment Group |
| Survival Rate (24h) | 20% | 85%[7][8] |
| Motor Function | Severely restricted movement | Significant improvement in motor function[7][8] |
| Coagulation (APTT, PT, TT) | Significantly prolonged | Marked recovery towards normal levels[5] |
| Fibrinogen (FIB) Levels | Significantly depleted | Significant restoration of fibrinogen levels[5] |
Table 3: Serum Biochemical Markers of Organ Damage
| Marker | Venom-Only Group (Relative to Control) | This compound + Rhamnetin Treatment Group (Relative to Venom-Only) | Organ/Tissue Damage Indicated |
| ALT/AST | Significantly elevated | Normalized levels[7][8] | Liver |
| CK | Significantly elevated | Normalized levels[7][8] | Muscle |
| LDH | Significantly elevated | Normalized levels[7][8] | Systemic/Cellular |
| Myoglobin/Free Hemoglobin | Significantly elevated | Normalized levels[7][8] | Muscle/Hemolysis |
| UA/Scr | Significantly elevated | Normalized levels[7][8] | Kidney |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antivenom potential.
In Vitro SVMP Inhibition Assay (Fluorometric)
This protocol is based on a standard method for determining SVMP activity and its inhibition.[9]
-
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of snake venom metalloproteinases.
-
Materials:
-
Lyophilized snake venom
-
This compound
-
Quenched fluorogenic substrate for MMPs (e.g., ES010 from Bio-Techne)
-
Reaction Buffer: 150 mM NaCl, 50 mM Tris-HCl, pH 7.5
-
384-well microplate
-
Plate reader with fluorescence detection capabilities
-
-
Procedure:
-
Prepare a stock solution of the snake venom in phosphate-buffered saline (PBS).
-
Prepare a dilution series of this compound in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add 1 µg of venom in 15 µL of PBS to each well.
-
Add 0.91 µL of the this compound dilution or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 25 minutes.
-
Prepare the fluorogenic substrate solution in the reaction buffer to a final assay concentration of 7.5 µM.
-
Add the substrate solution to all wells to initiate the reaction. The final volume should be approximately 91 µL.
-
Immediately begin kinetic readings of fluorescence intensity at appropriate excitation and emission wavelengths for the chosen substrate. Alternatively, endpoint readings can be taken after a predetermined incubation time (e.g., 20-40 minutes, depending on the venom).[9]
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
In Vivo Murine Model of Envenomation
This protocol is a generalized representation based on the study by Zhao et al. (2025) and standard practices in venom research.[4][10][11]
-
Objective: To assess the in vivo efficacy of this compound and Rhamnetin in mitigating the toxic effects of snake venom.
-
Animals: Male Kunming mice (or a similar standard strain), 18-22 g.
-
Materials:
-
Lyophilized snake venom
-
This compound and Rhamnetin
-
Sterile saline solution
-
-
Procedure:
-
Venom Administration: Acclimatize mice for at least one week before the experiment. Administer a lethal dose (predetermined LD₅₀) of snake venom dissolved in sterile saline via subcutaneous or intramuscular injection into the hind limb.
-
Treatment Administration: At a specified time post-envenomation (e.g., immediately after or at delayed intervals to simulate clinical scenarios), administer the combination of this compound and Rhamnetin. The administration route can be intraperitoneal or intravenous.
-
Observation and Survival: Monitor the mice for signs of toxicity and record the survival rate over a 24-hour period.
-
Assessment of Local Tissue Damage: At the end of the observation period, euthanize the surviving mice. Excise the muscle tissue from the injection site for histopathological analysis (e.g., H&E staining) to assess for necrosis, inflammation, and hemorrhage.
-
Biochemical Analysis: Collect blood samples via cardiac puncture for the analysis of serum biochemical markers of organ damage (ALT, AST, CK, LDH, etc.) and coagulation parameters (APTT, PT, TT, Fibrinogen).
-
Oxidative Stress Markers: Homogenize tissue samples (e.g., muscle, liver) to measure markers of oxidative stress, such as malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD) activity.
-
Signaling Pathways and Visualizations
SVMP-Mediated Tissue Damage and this compound Inhibition
Snake venom metalloproteinases (SVMPs) initiate a cascade of events leading to tissue damage. They degrade components of the extracellular matrix (ECM), such as collagen and laminin, which are crucial for the structural integrity of blood vessels. This degradation leads to hemorrhage. Additionally, SVMPs can interact with and activate integrin receptors on cell surfaces, triggering intracellular signaling pathways that can lead to inflammation and apoptosis. This compound acts as a direct inhibitor of SVMPs, preventing these downstream effects.
Caption: SVMP-mediated tissue damage pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of this compound as an antivenom agent follows a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Experimental workflow for the preclinical assessment of this compound antivenom potential.
Conclusion and Future Directions
The preclinical data strongly support the potential of this compound, in combination with Rhamnetin, as a novel, broad-spectrum antivenom therapy. This dual-target strategy effectively neutralizes the key enzymatic drivers of snake venom toxicity, offering a promising alternative to traditional antivenoms. The significant improvements in survival, coagulation, and organ function observed in murine models highlight the therapeutic promise of this approach.
Future research should focus on:
-
Optimizing the dosage and therapeutic window for the combination therapy.
-
Evaluating the efficacy against a wider range of snake venoms from different geographical regions.
-
Investigating the pharmacokinetic and pharmacodynamic properties of this compound and Rhamnetin.
-
Conducting further studies in larger animal models to bridge the gap to clinical trials.
The development of small-molecule inhibitors like this compound represents a paradigm shift in antivenom therapy, with the potential to provide a more accessible, stable, and broadly effective treatment for snakebite envenomation worldwide.
References
- 1. A rapid and sensitive fluorometric method for the quantitative analysis of snake venom metalloproteases and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive fluorometric method for the quantitative analysis of snake venom metalloproteases and their inhib… [ouci.dntb.gov.ua]
- 3. Profiling the Murine Acute Phase and Inflammatory Responses to African Snake Venom: An Approach to Inform Acute Snakebite Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Snakebite drug discovery: high-throughput screening to identify novel snake venom metalloproteinase toxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. mdpi.com [mdpi.com]
- 7. A rapid and sensitive fluorometric method for the quantitative analysis of snake venom metalloproteases and their inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of functional interaction of integrin αvβ3 and matrix metalloprotease-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Coagulopathy induced by viperid snake venoms in a murine model: Comparison of standard coagulation tests and rotational thromboelastometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel strategies to treat snake venom induced muscle damage - CentAUR [centaur.reading.ac.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of RXP03, a Potent Matrix Metalloproteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RXP03 is a potent phosphinic peptide inhibitor of several matrix metalloproteinases (MMPs), with a particularly high affinity for MMP-11.[1] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing a crucial role in physiological processes and in pathological conditions such as cancer progression and metastasis.[2][3] The inhibitory action of this compound makes it a valuable tool for studying the roles of specific MMPs in disease and a potential therapeutic agent.[1][4] These application notes provide a detailed protocol for the chemical synthesis of this compound, methodologies for its in vitro and in vivo evaluation, and an overview of the key signaling pathways it targets.
Introduction
Matrix metalloproteinases are key regulators of the tumor microenvironment, and their overexpression is associated with poor prognosis in various cancers.[2][5] MMP-11, also known as stromelysin-3, is of particular interest as it is primarily involved in the early stages of tumor formation rather than proliferation.[6] this compound is a synthetic phosphinic peptide designed as a transition-state analog inhibitor of MMPs.[1][4] Its structure allows for potent and selective inhibition of several MMPs, making it an excellent candidate for further investigation in cancer research and drug development.[1][7] This document outlines the necessary protocols for the synthesis and evaluation of this compound to facilitate its use in a research setting.
Data Presentation
Inhibitory Activity of this compound against various Matrix Metalloproteinases
| MMP Target | Inhibition Constant (Ki) (nM) |
| MMP-2 | 20[8] |
| MMP-8 | 2.5[8] |
| MMP-9 | 10[8] |
| MMP-11 | 5[1][8] |
| MMP-14 | 105[8] |
Experimental Protocols
I. Diastereoselective Synthesis of this compound
This protocol describes a diastereoselective synthesis of this compound, adapted from the method reported by Abdou et al. (2023).[9]
Step 1: Synthesis of Ethyl 2-methylene-5-phenylpentanoate This intermediate is synthesized via an initial alkylation of triethyl phosphonoacetate with 1-bromo-3-phenylpropane, followed by a Horner-Wadsworth-Emmons (HWE) condensation with formaldehyde.[9]
Step 2: Michael Addition A Michael-type addition of the resulting ethyl 2-methylene-5-phenylpentanoate is performed with (R)-Z-PhePO₂H₂ after activation with hexamethyldisilazane (B44280) (HMDS) to yield the phosphinic dipeptide.[9]
Step 3: Saponification The ethyl ester of the phosphinic dipeptide is then saponified to produce the corresponding carboxylic acid.[9]
Step 4: Coupling Reaction The carboxylic acid is subsequently coupled with (S)-TrpNH₂ to form the phosphinic pseudo tripeptide.[9] This results in a mixture of diastereomers.
Step 5: Diastereomer Separation The diastereomers are separated based on their differential solubility. Treatment of the mixture with absolute ethanol (B145695) leads to the precipitation of the desired (R, S, S) isomer of this compound.[9]
Step 6: Purity and Configuration Assignment The purity and the absolute configuration of the final product are confirmed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9]
II. In Vitro MMP Inhibition Assay
This protocol is a general method for determining the inhibitory activity of this compound against a specific MMP using a fluorogenic substrate.
1. Materials and Reagents:
-
Recombinant human MMP enzyme (e.g., MMP-11)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (enzyme and substrate without inhibitor) and a negative control (substrate only).
-
Add the recombinant MMP enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
III. In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[1][10]
1. Cell Culture and Animal Model:
-
Human colorectal cancer cell line (e.g., HCT116 or SW480)[1][10]
-
Immunocompromised mice (e.g., BALB/c nude mice)
2. Tumor Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 2 x 10⁶ cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
3. This compound Treatment:
-
Randomize the mice into control and treatment groups.
-
Prepare this compound for intraperitoneal (i.p.) injection. A study by Cursio et al. (2002) suggests that this compound remains intact in plasma and tumor tissue 24 hours after i.p. injection.[7]
-
Administer this compound at a predetermined dose and schedule. For example, a dose of 100 µ g/day has been shown to be effective.[7] The timing of treatment initiation is critical; short treatments initiated 3 to 7 days after tumor cell inoculation have been shown to be more effective than continuous treatment.[7]
-
The control group should receive vehicle injections.
4. Efficacy Evaluation:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, apoptosis assays like TUNEL staining).[1][10]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits MMP-11, disrupting cancer cell signaling pathways.
Caption: Workflow for the diastereoselective synthesis of this compound.
References
- 1. MMP11 predicts colorectal cancer outcomes and its inhibitor this compound exerts anti-tumor effects via apoptosis activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cancer‐associated fibroblast‐derived MMP11 promotes tumor progression in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dosing and scheduling influence the antitumor efficacy of a phosphinic peptide inhibitor of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. real.mtak.hu [real.mtak.hu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Diastereoselective Synthesis of RXP03
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: RXP03 is a potent phosphinic pseudopeptide inhibitor of several matrix metalloproteinases (MMPs), including MMP-11 (stromelysin-3), which is implicated in tumor formation and progression.[1][2] The clinical application of this compound has been hampered by its low lipophilicity and poor membrane permeability.[3][4] To facilitate further in vivo studies and the development of more bioavailable prodrugs, an efficient and diastereoselective synthetic route is crucial.[5][6] This document provides a detailed protocol for the gram-scale diastereoselective synthesis of this compound, allowing for the separation of its key diastereoisomers.[1][3]
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that begins with the preparation of an α,β-unsaturated ester, followed by a Michael-type addition of a phosphinic acid, saponification, and a final peptide coupling. The diastereomers are then separated based on their differential solubility.[1][3][5]
References
- 1. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of the stromelysin-3 (MMP-11) catalytic domain complexed with a phosphinic inhibitor mimicking the transition-state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational and solvation studies via computer simulation of the novel large scale diastereoselectively synthesized phosphinic MMP inhibitor this compound diluted in selected solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening [ouci.dntb.gov.ua]
Application Notes and Protocols for RXP03 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
RXP03 is a potent phosphinic peptide inhibitor of several matrix metalloproteinases (MMPs), with particularly strong activity against MMP-11.[1][2][3] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological processes, including tumor invasion and metastasis.[4] this compound's inhibitory action on MMPs makes it a valuable tool for research in cancer biology and other fields where MMP activity is relevant.[4][5][6] However, like many phosphinic acids, this compound has low lipophilicity and poor membrane permeability.[5][7][8] This necessitates careful preparation of stock solutions to ensure its effective use in in vitro and in vivo studies.
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure experimental consistency and maximize the compound's stability and efficacy.
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 694.76 g/mol | [1][7] |
| CAS Number | 284667-65-8 | [1][7] |
| Appearance | Solid, White to off-white powder | [1] |
| Typical Purity | ≥98% | [9] |
| In Vitro Solubility | Typically soluble in DMSO (e.g., 10 mM) | [1][9] |
| Powder Storage | -20°C for 3 years; 4°C for 2 years | [1] |
| Solution Storage | -80°C for 6 months; -20°C for 1 month | [1] |
| Inhibitory Activity (Ki) | MMP-2: 20 nM, MMP-8: 2.5 nM, MMP-9: 10 nM, MMP-11: 5 nM, MMP-14: 105 nM | [1][7][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.948 mg of this compound (Molecular Weight = 694.76 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For a 10 mM solution, if you weighed 6.948 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution for 1-2 minutes to ensure the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) and/or sonication can be used to aid dissolution if necessary.[3] Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
-
Perform all weighing and dissolution steps in a well-ventilated area or a chemical fume hood.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
This compound Inhibition of MMP-11 Signaling Pathways
Caption: this compound inhibits MMP-11, affecting key signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. MMP11 promotes the proliferation and progression of breast cancer through stabilizing Smad2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 284667-65-8 | MCE [medchemexpress.cn]
- 8. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | MMP | 284667-65-8 | Invivochem [invivochem.com]
Application Notes and Protocols for RXP03 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of RXP03, a potent phosphinic peptide inhibitor of matrix metalloproteinases (MMPs). The information is intended for researchers and scientists in the fields of oncology, inflammation, and venom research, as well as professionals in drug development.
Introduction
This compound is a broad-spectrum inhibitor of matrix metalloproteinases, a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[1][2][3] Dysregulation of MMP activity is implicated in various pathological processes, including cancer cell invasion and metastasis, arthritis, and cardiovascular diseases.[1][4][5] this compound has demonstrated potent inhibitory activity against several MMPs, including MMP-2, MMP-8, MMP-9, and particularly MMP-11 (stromelysin-3).[1][2][6][7] Recent studies have also highlighted its efficacy in neutralizing snake venom metalloproteinases (SVMPs).[2][4][8]
Due to its phosphinic acid structure, this compound mimics the transition state of peptide hydrolysis, leading to potent and selective inhibition of MMPs.[9] However, its clinical application has been limited by moderate absorption and low bioavailability.[1][10] To address this, prodrug approaches, such as the synthesis of glycosyl esters of this compound, are being explored to improve its pharmacokinetic properties.[1][4][5]
These notes provide protocols for foundational in vitro assays to assess the inhibitory activity of this compound against its target enzymes and to evaluate its effects on cancer cell functions.
Data Presentation
Table 1: Inhibitory Activity of this compound against various Matrix Metalloproteinases (MMPs)
| Target MMP | Ki (nM) |
| MMP-2 | 20 |
| MMP-8 | 2.5 |
| MMP-9 | 10 |
| MMP-11 | 5 |
| MMP-14 | 105 |
Data sourced from MedchemExpress.[6][7]
Signaling Pathway
The primary mechanism of action of this compound involves the direct inhibition of the catalytic activity of matrix metalloproteinases. MMPs are key effectors in signaling pathways that lead to the degradation of the extracellular matrix (ECM), a critical process in cancer cell invasion and metastasis. By blocking MMP activity, this compound can prevent the breakdown of the ECM, thereby inhibiting cancer cell migration and invasion.[2]
Caption: this compound mechanism of action in inhibiting MMP-mediated ECM degradation.
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This protocol describes a general method to determine the inhibitory activity of this compound against a specific MMP using a fluorogenic substrate.
Workflow:
Caption: Workflow for the in vitro MMP inhibition assay.
Materials:
-
Active recombinant human MMP (e.g., MMP-2, MMP-9, or MMP-11)
-
This compound
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in Assay Buffer. The final concentrations should span a range appropriate to determine the IC₅₀ (e.g., 0.1 nM to 1 µM).
-
Enzyme preparation: Dilute the active MMP in Assay Buffer to the desired working concentration.
-
Incubation: In a 96-well plate, add 50 µL of the diluted this compound solutions to respective wells. Add 50 µL of the diluted active MMP to each well. Include wells with enzyme and buffer (positive control) and wells with buffer only (blank).
-
Incubate the plate at 37°C for 30 minutes to allow this compound to bind to the enzyme.
-
Substrate addition: Prepare the fluorogenic substrate in Assay Buffer. Add 100 µL of the substrate solution to each well to initiate the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) every 1-2 minutes for 30-60 minutes at 37°C using a microplate reader.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank from all other rates.
-
Normalize the data by setting the positive control (enzyme without inhibitor) to 100% activity.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
If the Kₘ of the substrate is known, the Kᵢ can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration.
-
Cancer Cell Invasion Assay (Boyden Chamber)
This protocol outlines a method to assess the effect of this compound on the invasive potential of cancer cells.
Workflow:
Caption: Workflow for the cancer cell invasion assay.
Materials:
-
Invasive cancer cell line (e.g., HT-1080, MDA-MB-231)
-
This compound
-
Cell culture medium (e.g., DMEM or RPMI-1640) with and without fetal bovine serum (FBS)
-
Boyden chamber inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Cotton swabs
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Coating inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add a thin layer of the diluted Matrigel to the upper surface of the Boyden chamber inserts and allow it to solidify at 37°C.
-
Cell preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Treatment: Treat the cell suspension with various concentrations of this compound or a vehicle control.
-
Seeding: Add the treated cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Chemoattractant: In the lower chamber, add medium containing a chemoattractant, such as 10% FBS.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period that allows for cell invasion (e.g., 24-48 hours).
-
Removal of non-invading cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the upper surface of the membrane.
-
Fixation and staining: Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with Crystal Violet solution for 15-20 minutes.
-
Quantification: Gently wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several random fields of view under a microscope.
-
Data Analysis: Compare the number of invaded cells in the this compound-treated groups to the vehicle control group. Express the results as a percentage of invasion relative to the control.
Conclusion
The protocols provided here offer a starting point for the in vitro evaluation of this compound. Researchers should optimize these protocols based on their specific experimental conditions and the particular MMP or cell line being investigated. The potent and selective inhibitory profile of this compound makes it a valuable tool for studying the roles of MMPs in various biological and pathological processes. Further investigations into its prodrugs may pave the way for its therapeutic application.
References
- 1. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conformational and solvation studies via computer simulation of the novel large scale diastereoselectively synthesized phosphinic MMP inhibitor this compound diluted in selected solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening [ouci.dntb.gov.ua]
- 5. real.mtak.hu [real.mtak.hu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of the stromelysin-3 (MMP-11) catalytic domain complexed with a phosphinic inhibitor mimicking the transition-state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments with RXP03
For Researchers, Scientists, and Drug Development Professionals
Introduction
RXP03 is a potent and selective phosphinic peptide inhibitor of several matrix metalloproteinases (MMPs), with notable activity against MMP-11 (stromelysin-3).[1][2] Elevated expression of MMP-11 is associated with poor prognosis in various cancers, including colorectal cancer, where it acts as a survival factor for cancer cells.[3][4] this compound has demonstrated significant anti-tumor effects in preclinical studies, primarily by inhibiting cancer cell proliferation, and invasion, and inducing apoptosis.[1][3] These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy of this compound in cell culture models, particularly focusing on colorectal cancer cell lines.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting MMP-11, which is involved in signaling pathways that promote cancer cell survival and proliferation. The inhibition of MMP-11 by this compound is thought to disrupt these pathways, leading to the induction of apoptosis. While the precise downstream signaling cascade is an area of ongoing research, evidence suggests the involvement of the TGF-β and IGF-1/AKT signaling pathways. MMP-11 has been shown to modulate the stability of Smad2, a key component of the TGF-β pathway, and influence the IGF-1/AKT/FoxO1 signaling axis, both of which play roles in cell survival and apoptosis.[5][6] By inhibiting MMP-11, this compound likely interferes with these pathways, leading to an increase in pro-apoptotic signals.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on the colorectal cancer cell lines HCT116 and SW480.
Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines [7]
| Cell Line | IC50 (µM) |
| HCT116 | 6.48 |
| SW480 | 9.17 |
Table 2: Effect of this compound on Apoptosis in Colorectal Cancer Cell Lines
| Cell Line | Treatment | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Reference |
| HCT116 | Control (DMSO) | 2.5 ± 0.8 | 2.3 ± 0.5 | [6][8] |
| HCT116 | This compound (10 µM) | Data not available | Data not available | |
| SW480 | Control (DMSO) | Data not available | Data not available | |
| SW480 | This compound (10 µM) | Data not available | Data not available |
Note: While studies report a significant increase in apoptosis with this compound treatment, specific percentages for early and late apoptosis were not available in the reviewed literature.
Table 3: Effect of this compound on Colony Formation and Invasion of Colorectal Cancer Cell Lines
| Cell Line | Assay | Treatment | Result | Reference |
| HCT116 | Colony Formation | This compound (10 µM) | Significant reduction in colony formation | [3][7] |
| SW480 | Colony Formation | This compound (10 µM) | Significant reduction in colony formation | [3][7] |
| HCT116 | Transwell Invasion | This compound (10 µM) | Significant inhibition of invasion | [3][7] |
| SW480 | Transwell Invasion | This compound (10 µM) | Significant inhibition of invasion | [3][7] |
Note: Quantitative data on the percentage reduction in colony formation and invasion were not explicitly provided in the available literature.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating its IC50 value.
Materials:
-
HCT116 or SW480 colorectal cancer cells
-
Complete growth medium (e.g., McCoy's 5A for HCT116, DMEM for SW480, supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HCT116 or SW480 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Colony Formation Assay
This assay assesses the effect of this compound on the long-term proliferative capacity of single cells.[9][10]
Materials:
-
HCT116 or SW480 cells
-
Complete growth medium
-
6-well plates
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Seed HCT116 or SW480 cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Allow the cells to attach for 24 hours.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM) or vehicle control (DMSO).
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the treatment every 3-4 days.
-
After the incubation period, wash the colonies twice with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix in response to a chemoattractant, and the inhibitory effect of this compound on this process.[3]
Materials:
-
HCT116 or SW480 cells
-
Serum-free medium
-
Complete growth medium (chemoattractant)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel basement membrane matrix
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet staining solution
Procedure:
-
Thaw Matrigel on ice overnight. Dilute the Matrigel with cold serum-free medium and coat the upper surface of the Transwell inserts. Allow the Matrigel to solidify by incubating at 37°C for at least 30 minutes.
-
Harvest HCT116 or SW480 cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Pre-treat the cells with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 24 hours) before seeding.
-
Add 200 µL of the cell suspension to the upper chamber of the coated Transwell inserts.
-
Add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with methanol for 15 minutes.
-
Stain the invaded cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[5]
Materials:
-
HCT116 or SW480 cells cultured on coverslips in 6-well plates
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, from a commercial kit)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound (e.g., 10 µM) or vehicle control for the desired time (e.g., 48 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with the permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show fluorescence (e.g., green, depending on the label), indicating DNA fragmentation.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6][8]
Materials:
-
HCT116 or SW480 cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 10 µM) or vehicle control for the desired time (e.g., 48 hours).
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Experimental workflow for assessing the in vitro efficacy of this compound.
Logical Relationship of Apoptosis Detection Methods
Caption: Relationship between apoptotic stages and detection methods.
References
- 1. MMP11 predicts colorectal cancer outcomes and its inhibitor this compound exerts anti-tumor effects via apoptosis activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TGF-β Pathways Stratify Colorectal Cancer into Two Subtypes with Distinct Cartilage Oligomeric Matrix Protein (COMP) Expression-Related Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activations of Both Extrinsic and Intrinsic Pathways in HCT 116 Human Colorectal Cancer Cells Contribute to Apoptosis through p53-Mediated ATM/Fas Signaling by Emilia sonchifolia Extract, a Folklore Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Punicalagin Regulates Apoptosis-Autophagy Switch via Modulation of Annexin A1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving anticancer activity towards colon cancer cells with a new p53‐activating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insulin-Like Growth Factor 1 (IGF-1) Signaling in Glucose Metabolism in Colorectal Cancer [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for RXP03 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of RXP03, a potent inhibitor of Matrix Metalloproteinase-11 (MMP-11), in various animal models. The following sections detail the experimental protocols, quantitative data, and associated signaling pathways for two key therapeutic areas: oncology and toxicology.
This compound in a Colorectal Cancer Xenograft Model
This compound has demonstrated significant anti-tumor efficacy in a preclinical model of colorectal cancer.[1][2][3] The primary mechanism of action involves the inhibition of MMP-11, leading to reduced cancer cell proliferation and invasion, and the induction of apoptosis.[1]
Quantitative Data Summary
| Parameter | Control Group | This compound-Treated Group | Outcome | Reference |
| Tumor Growth | - | Significantly slowed tumor growth and reduced tumor size | Tumor Suppression | [1] |
| Tumor Weight | Higher | Markedly lower | Tumor Suppression | [1] |
| Ki67-Positive Cell Rate | 47.50% | 23.42% | Reduced Tumor Proliferation | [1] |
| Apoptosis | - | Markedly increased | Induction of Programmed Cell Death | [1] |
Experimental Protocol
Objective: To evaluate the in vivo anti-tumor effect of this compound on colorectal cancer xenografts in nude mice.
Materials:
-
Animal Model: Male nude mice (BALB/c, 4-6 weeks old).[3]
-
Test Article: this compound.
-
Vehicle: Phosphate-buffered saline (PBS).[3]
-
Equipment: Calipers, syringes, animal housing, CO2 chamber for euthanasia.
Procedure:
-
Cell Culture and Implantation:
-
Culture HCT116 cells under standard conditions.
-
Establish the HCT116 xenograft mouse model by subcutaneously injecting 200 µL of a cell suspension containing 1 x 10^7 HCT116 cells into the mice.[3]
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into a control group and a treatment group (at least 3 mice per group).[3]
-
Treatment Group: Administer this compound daily via intraperitoneal injection at a dose of 5 mg/kg for 30 days.[3]
-
Control Group: Administer an equal volume of PBS (100 µL) via intraperitoneal injection in the same manner.[3]
-
-
Tumor Monitoring and Measurement:
-
Endpoint Analysis:
-
At the end of the 30-day treatment period, humanely sacrifice the mice using CO2 inhalation.[3]
-
Excise the subcutaneous tumors for measurement of final tumor weight.[1][3]
-
Conduct Ki67 immunohistochemical analysis on tumor tissues to assess cell proliferation.[1]
-
Perform TUNEL staining and flow cytometry on tumor cells to measure the rate of apoptosis.[1][3]
-
Signaling Pathway and Experimental Workflow
This compound in a Murine Model of Snake Venom Toxicity
In combination with Rhamnetin, this compound has shown significant potential in mitigating the toxic effects of snake venom.[4][5] This dual-target therapy effectively neutralizes the enzymatic activities of phospholipases A2 (PLA2) and snake venom metalloproteinases (SVMP), which are key components of snake venom responsible for local and systemic tissue damage.[4]
Quantitative Data Summary
| Parameter | Venom-Treated Group | Rhamnetin + this compound-Treated Group | Outcome | Reference |
| Hemorrhagic Activity | High | Significantly reduced | Inhibition of Venom-Induced Hemorrhage | [4] |
| Muscle Toxicity | Significant | Markedly alleviated | Protection Against Myotoxicity | [4] |
| Oxidative Stress | Increased | Ameliorated | Reduction of Oxidative Damage | [4] |
| Motor Performance | Impaired | Enhanced | Improved Motor Function | [4][5] |
| Survival Rate | Reduced | Enhanced | Increased Survival | [4] |
| Serum Biochemical Parameters | Abnormal | Improved | Restoration of Normal Physiological Function | [4] |
| Coagulation Disorders | Present | Corrected | Reversal of Coagulopathy | [4] |
| Organ Damage (Liver, Kidney, Heart, Lung) | Pathological damage | Attenuated | Protection of Vital Organs | [4] |
Experimental Protocol
Objective: To assess the efficacy of a combination therapy of Rhamnetin and this compound in mitigating snake venom-induced toxicity in a murine model.
Materials:
-
Animal Model: Murine models of envenomation.
-
Venom: Specific snake venom of interest.
-
Test Articles: Rhamnetin and this compound.
-
Vehicle: Saline solution.
-
Equipment: Syringes for injection, equipment for motor performance assessment, instruments for blood collection and tissue harvesting, kits for biochemical and histopathological analysis.
Procedure:
-
Animal Grouping and Envenomation:
-
Divide mice into control and treatment groups.
-
Induce envenomation by subcutaneous or intramuscular injection of snake venom.[4]
-
-
Treatment Administration:
-
Administer the combination of Rhamnetin and this compound to the treatment group. The precise dosage and timing relative to envenomation should be optimized based on the venom type and potency.
-
-
Assessment of Local and Systemic Toxicity:
-
Biochemical and Histopathological Analysis:
Logical Relationship of Dual-Target Antivenom Therapy
References
- 1. MMP11 predicts colorectal cancer outcomes and its inhibitor this compound exerts anti-tumor effects via apoptosis activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP11 predicts colorectal cancer outcomes and its inhibitor this compound exerts anti-tumor effects via apoptosis activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for RXP03 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RXP03 is a potent phosphinic peptide inhibitor of several matrix metalloproteinases (MMPs), with particularly high efficacy against MMP-11 (stromelysin-3).[1][2] MMP-11 is frequently overexpressed in various cancers and its presence is often associated with poor patient prognosis.[3] It plays a crucial role in tumor formation and progression by promoting cancer cell survival and inhibiting apoptosis.[3][4] Due to its anti-apoptotic function, MMP-11 has emerged as a promising therapeutic target in oncology.
These application notes provide detailed protocols for utilizing this compound in preclinical xenograft models to evaluate its anti-tumor efficacy. The provided methodologies are based on published studies and are intended to guide researchers in designing and executing robust in vivo experiments.
Mechanism of Action
This compound functions as a transition-state analogue inhibitor of MMPs. By binding to the active site of MMP-11, this compound blocks its proteolytic activity. The inhibition of MMP-11 disrupts its pro-survival signaling, leading to the induction of apoptosis in cancer cells and subsequent suppression of tumor growth.[3][4]
Signaling Pathway
The inhibition of MMP-11 by this compound triggers a cascade of intracellular events culminating in apoptosis. While the complete signaling network is still under investigation, key pathways affected include the modulation of survival signals and the activation of apoptotic machinery.
References
- 1. Dosing and scheduling influence the antitumor efficacy of a phosphinic peptide inhibitor of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MMP11 predicts colorectal cancer outcomes and its inhibitor this compound exerts anti-tumor effects via apoptosis activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Germline gain‐of‐function MMP11 variant results in an aggressive form of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of RXP03
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo administration of RXP03, a potent phosphinic peptide inhibitor of matrix metalloproteinases (MMPs), with a particular emphasis on MMP-11. Due to its low lipophilicity and bioavailability, careful consideration of its formulation and administration route is crucial for successful in vivo studies.[1][2][3]
Mechanism of Action and Signaling Pathways
This compound primarily functions as a competitive inhibitor of MMPs. MMP-11, also known as stromelysin-3, is a key target and its inhibition has been shown to impact several cancer-related signaling pathways. Overexpression of MMP-11 is associated with poor prognosis in various cancers.[4][5] Inhibition of MMP-11 by this compound can modulate the tumor microenvironment and interfere with cancer progression.
Key signaling pathways influenced by MMP-11, and therefore targeted by this compound, include:
-
PI3K/AKT Pathway: MMP-11 can promote cancer cell proliferation and survival by activating the PI3K/AKT signaling cascade.[5][6] this compound, by inhibiting MMP-11, can lead to the downregulation of this pathway.
-
IGF-1 Signaling: MMP-11 can cleave insulin-like growth factor binding proteins (IGFBPs), leading to an increase in bioavailable IGF-1.[7][8] This, in turn, activates the IGF-1 receptor and its downstream signaling, including the PI3K/AKT pathway, promoting tumor growth.[7][8] this compound can disrupt this process.
-
TGF-β Signaling: In some contexts, MMP-11 expression is regulated by TGF-β signaling in cancer-associated fibroblasts (CAFs).[5]
Below is a diagram illustrating the signaling pathway affected by MMP-11 and its inhibition by this compound.
Caption: Signaling pathway of MMP-11 and its inhibition by this compound.
Quantitative Data from In Vivo Studies
The following table summarizes the available quantitative data for this compound dosing in various in vivo models.
| In Vivo Model | Species | This compound Dose | Administration Route | Frequency | Duration | Vehicle | Reference |
| Colorectal Cancer Xenograft | Mouse | 5 mg/kg | Intraperitoneal (i.p.) | Daily | 30 days | PBS | [5] |
| Snake Venom Neutralization | Mouse | Not specified | Not specified | Not specified | Not specified | Not specified | [3][9] |
| Liver Ischemia-Reperfusion | Rat | Not specified | Not specified | Not specified | Not specified | Not specified | [10][11] |
Experimental Protocols
Protocol 1: Colorectal Cancer Xenograft Model in Mice
This protocol is based on a study demonstrating the anti-tumor effects of this compound on HCT116 colorectal cancer xenografts.[5]
1. Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), sterile
-
HCT116 human colorectal carcinoma cells
-
Immunodeficient mice (e.g., BALB/c nude mice), 4-6 weeks old
-
Syringes and needles (27-30 gauge)
-
Calipers
2. Cell Culture and Xenograft Implantation:
-
Culture HCT116 cells in appropriate media until they reach the desired confluence.
-
Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/200 µL.
-
Subcutaneously inject 200 µL of the cell suspension into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
3. This compound Formulation and Administration:
-
Prepare a stock solution of this compound in sterile PBS. The final concentration should be such that the desired dose of 5 mg/kg can be administered in a reasonable volume (e.g., 100-200 µL).
-
Vortex the solution to ensure it is fully dissolved.
-
Administer 5 mg/kg of this compound via intraperitoneal (i.p.) injection daily.
-
The control group should receive i.p. injections of the vehicle (PBS) alone.
4. Monitoring and Data Collection:
-
Monitor the health of the mice daily.
-
Measure tumor volume with calipers every 3-5 days using the formula: Volume = (width² x length)/2.
-
Continue treatment for 30 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: Experimental workflow for the in vivo study of this compound in a colorectal cancer xenograft model.
Protocol 2: Snake Venom Neutralization Model in Mice (General Guidance)
While a specific dose for this compound is not available in the literature, this protocol provides a general framework based on studies using this compound in combination with Rhamnetin to mitigate snake venom toxicity.[3][9] Dose optimization studies would be required.
1. Materials:
-
This compound
-
Rhamnetin
-
Appropriate snake venom
-
Saline solution, sterile
-
Mice (e.g., Kunming mice), 6-8 weeks old
-
Syringes and needles
2. Experimental Design:
-
Determine the LD50 of the snake venom to be used.
-
Divide mice into experimental groups:
-
Control (saline injection)
-
Venom only
-
Venom + this compound
-
Venom + Rhamnetin
-
Venom + this compound + Rhamnetin
-
-
The administration of the therapeutic agents can be performed before, with, or after the venom challenge depending on the study's objective (prophylactic, co-administration, or therapeutic).
3. Dosing and Administration (Example for Therapeutic Administration):
-
Induce envenomation by subcutaneous or intramuscular injection of a lethal dose of snake venom.
-
At a specified time point post-envenomation, administer the therapeutic agents. The route of administration for the therapeutics (e.g., intravenous, intraperitoneal) should be determined based on pharmacokinetic considerations.
-
Dose-ranging studies for this compound (and Rhamnetin) should be conducted to determine an effective dose.
4. Monitoring and Data Collection:
-
Observe the mice for signs of toxicity and survival time.
-
At the end of the experiment, collect blood and tissue samples for analysis of relevant biomarkers (e.g., creatine (B1669601) kinase for muscle damage, coagulation parameters, histopathology of organs).
Protocol 3: Liver Ischemia-Reperfusion Injury Model in Rats (General Guidance)
This guidance is based on the knowledge that this compound has a protective effect in a rat model of normothermic liver ischemia, as reported by Cursio et al. (2002).[10][11] The exact protocol from this study is not publicly available; therefore, a general protocol for this type of study is provided below. Dose and timing of this compound administration would need to be optimized.
1. Materials:
-
This compound
-
Anesthetic agent
-
Surgical instruments
-
Male Wistar rats (or other suitable strain)
2. Surgical Procedure:
-
Anesthetize the rat.
-
Perform a midline laparotomy to expose the liver.
-
Induce partial normothermic ischemia by clamping the portal vein and hepatic artery supplying the left and median lobes of the liver for a specific duration (e.g., 60-90 minutes).
-
During the ischemic period or just before reperfusion, administer this compound. The route could be systemic (e.g., intravenous) or local (e.g., via the portal vein). A control group would receive the vehicle.
-
After the ischemic period, remove the clamp to allow reperfusion.
3. Monitoring and Sample Collection:
-
Monitor the animal during the reperfusion period (e.g., 2-6 hours).
-
At the end of the experiment, collect blood samples for analysis of liver enzymes (ALT, AST).
-
Euthanize the animal and collect liver tissue for histological analysis (e.g., H&E staining to assess necrosis) and biochemical assays (e.g., myeloperoxidase activity for neutrophil infiltration).
Formulation of this compound for In Vivo Administration
Given the phosphinic peptide nature of this compound and its likely poor solubility in lipids, aqueous-based vehicles are recommended.
-
Phosphate-Buffered Saline (PBS): As demonstrated in the colorectal cancer xenograft study, sterile PBS is a suitable vehicle for intraperitoneal injections.[5]
-
Saline (0.9% NaCl): Sterile saline is another common vehicle for parenteral administration.
-
Solubilizing Agents: For higher concentrations or different administration routes, the use of co-solvents or other excipients may be necessary. However, the potential for toxicity of these agents should be carefully evaluated.
It is critical to ensure the final formulation is sterile and isotonic to minimize irritation and adverse reactions at the injection site. The pH of the solution should also be adjusted to be close to physiological pH.
Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific experimental needs and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the distinct roles of MMP-11 in tumor biology and future therapeutics (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer‐associated fibroblast‐derived MMP11 promotes tumor progression in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-apoptotic treatment of warm ischemic male rat livers in machine perfusion improves symptoms of ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protection of rat liver against hepatic ischemia-reperfusion injury by a novel selenocysteine-containing 7-mer peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RXP03 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of RXP03, a phosphinic peptide inhibitor of matrix metalloproteinases (MMPs), to mice based on preclinical research. The provided information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.
Introduction
This compound is a potent inhibitor of several matrix metalloproteinases, including MMP-2, MMP-8, MMP-9, MMP-11, and MMP-14.[1] It has shown antitumor efficacy in preclinical models.[2] However, it is important to note that this compound has low lipophilicity and poor membrane permeability, which may affect its bioavailability.[3][4][5][6] To address this, a glycosyl prodrug of this compound has been designed to potentially improve its absorption and ability to cross the blood-brain barrier, though in vivo data for this prodrug is not yet available.[3][4][5][6] The following protocols are based on studies using the parent compound, this compound.
Signaling Pathway of this compound
This compound exerts its effects by inhibiting the enzymatic activity of matrix metalloproteinases. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. In cancer, MMPs, such as MMP-11, play a role in tumor formation and progression. By inhibiting these enzymes, this compound can interfere with these pathological processes.
Experimental Protocols
Antitumor Efficacy Study in a Colon Carcinoma Mouse Model
This protocol is based on a study evaluating the dose-dependent antitumor effects of this compound in mice with subcutaneously implanted C26 colon carcinoma cells.[2]
Materials:
-
This compound
-
Sterile Phosphate Buffered Saline (PBS) or other suitable vehicle
-
C26 colon carcinoma cells
-
BALB/c mice
-
Syringes and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject C26 colon carcinoma cells into the flank of BALB/c mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size.
-
This compound Preparation: Dissolve this compound in a sterile vehicle (e.g., PBS) to the desired concentrations for daily administration.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection daily.
-
Dose Groups:
-
Vehicle control (e.g., PBS)
-
50 µ g/day this compound
-
100 µ g/day this compound
-
150 µ g/day this compound
-
600 µ g/day this compound
-
-
Treatment Duration: Continue daily treatment for a predefined period (e.g., 18 days).[2]
-
Tumor Measurement: Measure tumor volume every few days using calipers.
-
Data Analysis: At the end of the study, compare tumor volumes between the different treatment groups and the control group.
Data Presentation
In Vivo Antitumor Efficacy of this compound
The following table summarizes the reported effects of different doses of this compound on tumor volume in the C26 colon carcinoma model.[2]
| Dose (µ g/day ) | Administration Route | Treatment Duration (days) | Outcome on Tumor Volume |
| 50 | Intraperitoneal | 18 | Decreased compared to control |
| 100 | Intraperitoneal | 18 | Most effective dose in decreasing tumor volume |
| 150 | Intraperitoneal | 18 | Decreased compared to control |
| 600 | Intraperitoneal | 18 | No significant reduction compared to control |
Table 1: Summary of this compound Antitumor Efficacy Data.[2]
Pharmacokinetic Parameters
Pharmacokinetic analysis following a single intraperitoneal dose of 100 µ g/day of this compound in mice indicated that the plasma concentration of the compound remained above the inhibitory constants (Ki) for MMP-11, MMP-8, and MMP-13 for over 24 hours.[2] Twenty-four hours post-injection, intact this compound was recovered in the plasma, feces (indicating biliary excretion), and tumor tissue.[2]
Important Considerations
-
Treatment Scheduling: The timing and duration of this compound administration can significantly impact its efficacy. Short-term treatments initiated early after tumor cell inoculation were found to be more effective at reducing tumor growth than continuous long-term treatment.[2] Paradoxically, treatment started at a later stage of tumor development led to a stimulation of tumor growth.[2]
-
Vehicle Selection: Ensure this compound is soluble and stable in the chosen vehicle for administration. The original study does not specify the vehicle used.
-
Animal Welfare: Monitor mice regularly for any signs of toxicity or adverse effects.
-
Further Research: The development of a glycosyl prodrug of this compound suggests that future studies may explore oral administration routes and investigate its potential to cross the blood-brain barrier.[3][4][5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dosing and scheduling influence the antitumor efficacy of a phosphinic peptide inhibitor of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - Repository of the Academy's Library [real.mtak.hu]
Application Notes and Protocols for Measuring the In Vitro Efficacy of RXP03
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to measure the in vitro efficacy of RXP03, a selective inhibitor of Matrix Metalloproteinase-11 (MMP-11). The following protocols are based on studies conducted on human colorectal cancer (CRC) cell lines HCT116 and SW480.
Introduction
This compound is a phosphinic peptide that acts as a potent and selective inhibitor of MMP-11 (stromelysin-3).[1] Overexpression of MMP-11 has been linked to poor prognosis in various cancers, including colorectal cancer, where it is believed to promote tumor progression by inhibiting apoptosis.[2] this compound has demonstrated anti-tumor effects by suppressing proliferation and invasion, and inducing apoptosis in CRC cell lines.[3][4] These protocols outline the key in vitro assays to quantify the efficacy of this compound.
Data Presentation
The following tables summarize the quantitative data on the in vitro efficacy of this compound in the HCT116 and SW480 colorectal cancer cell lines.
Table 1: Cytotoxicity of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Assay |
| HCT116 | 6.48 | CCK-8 |
| SW480 | 9.17 | CCK-8 |
Data from a study assessing the viability of HCT116 and SW480 cells after treatment with varying concentrations of this compound.[3]
Table 2: Pro-apoptotic Effects of this compound on Colorectal Cancer Cell Lines (10 µM this compound treatment)
| Cell Line | Assay | Results |
| HCT116 | TUNEL Staining | 4.4-fold increase in apoptosis-positive cells |
| SW480 | TUNEL Staining | 5.8-fold increase in apoptosis-positive cells |
| HCT116 | Annexin V-FITC/PI Flow Cytometry | Apoptosis rate increased from 6.08% to 19.60% |
| SW480 | Annexin V-FITC/PI Flow Cytometry | Apoptosis rate increased from 3.75% to 22.24% |
Quantitative analysis of apoptosis induction by this compound in CRC cell lines.[3]
Experimental Protocols
Detailed methodologies for the key experiments to assess the in vitro efficacy of this compound are provided below.
Cell Viability and IC50 Determination (CCK-8 Assay)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
HCT116 and SW480 cell lines
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed HCT116 and SW480 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0 to 50 µM).[3]
-
Remove the culture medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plates for 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (Colony Formation Assay)
This assay evaluates the effect of this compound on the long-term proliferative capacity of cancer cells.
Materials:
-
HCT116 and SW480 cell lines
-
This compound (at a concentration of 10 µM)[3]
-
Complete cell culture medium
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed 500 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with 10 µM this compound or vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing this compound or vehicle every 3 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
Cell Invasion Assay (Transwell Assay)
This protocol assesses the impact of this compound on the invasive potential of cancer cells.
Materials:
-
HCT116 and SW480 cell lines
-
This compound (at a concentration of 10 µM)[3]
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Serum-free medium and medium with 10% FBS
-
Cotton swabs
-
Crystal Violet staining solution
Protocol:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend 5 x 10⁴ cells in serum-free medium containing either 10 µM this compound or vehicle control and add them to the upper chamber of the Transwell insert.
-
Add complete medium with 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with Crystal Violet.
-
Count the number of invading cells in several random fields under a microscope.
Apoptosis Detection (TUNEL Staining)
This method is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
HCT116 and SW480 cell lines
-
This compound (at a concentration of 10 µM)[3]
-
DNase I (positive control)
-
In Situ Cell Death Detection Kit (TUNEL)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Culture cells on coverslips in a 24-well plate and treat with 10 µM this compound, vehicle control, or DNase I for 24 hours.[3]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate.
-
Perform the TUNEL assay according to the manufacturer's instructions.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells.
Apoptosis Quantification (Annexin V-FITC/PI Flow Cytometry)
This flow cytometry-based assay quantitatively determines the percentage of apoptotic cells.
Materials:
-
HCT116 and SW480 cell lines
-
This compound (at a concentration of 10 µM)[3]
-
Paclitaxel (B517696) (0.1 µM, positive control)[3]
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with 10 µM this compound, vehicle control, or 0.1 µM paclitaxel for 24 hours.[3]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).
Visualizations
Signaling Pathway
Caption: this compound inhibits MMP-11, leading to the induction of apoptosis.
Experimental Workflow
Caption: Workflow for assessing the in vitro efficacy of this compound.
References
- 1. Matrix metalloproteinase 11 (MMP-11; stromelysin-3) and synthetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MMP11 predicts colorectal cancer outcomes and its inhibitor this compound exerts anti-tumor effects via apoptosis activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for RXP03 in MMP Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RXP03 is a potent, phosphinic peptide-based inhibitor of several matrix metalloproteinases (MMPs).[1][2] As a transition-state analogue, it exhibits high affinity for the active site of these zinc-dependent endopeptidases.[2] MMPs are key enzymes involved in the degradation of the extracellular matrix and play crucial roles in various physiological and pathological processes, including cancer progression, invasion, and metastasis, as well as inflammation.[3][4] The targeted inhibition of specific MMPs by compounds like this compound is a promising strategy for therapeutic intervention in these conditions.
These application notes provide a comprehensive overview of the use of this compound in MMP inhibition assays, including its inhibitory profile, protocols for in vitro enzymatic and cell-based assays, and diagrams of relevant signaling pathways.
Data Presentation
Inhibitory Profile of this compound
This compound has been characterized as a potent inhibitor of several MMPs. The following table summarizes the reported inhibition constants (Ki) for this compound against a panel of MMPs. Lower Ki values indicate greater inhibitory potency.
| Matrix Metalloproteinase (MMP) | Inhibition Constant (Ki) (nM) |
| MMP-2 (Gelatinase A) | 20 |
| MMP-8 (Neutrophil Collagenase) | 2.5 |
| MMP-9 (Gelatinase B) | 10 |
| MMP-11 (Stromelysin-3) | 5 |
| MMP-14 (MT1-MMP) | 105 |
Data sourced from MedchemExpress.[2]
Cellular Effects of this compound on Colorectal Cancer Cells
In a study investigating the effects of this compound on colorectal cancer (CRC) cell lines HCT116 and SW480, a concentration of 10 µM this compound was shown to have significant anti-tumor effects.[3]
| Cell Line | Assay | Treatment | Observed Effect |
| HCT116 & SW480 | Proliferation | 10 µM this compound | Significant reduction in cellular abundance compared to DMSO control.[3] |
| HCT116 & SW480 | Invasion (Transwell Assay) | 10 µM this compound | Significant inhibition of invasive potential compared to untreated controls.[3] |
| HCT116 & SW480 | Apoptosis (TUNEL & Flow Cytometry) | 10 µM this compound | Marked increase in apoptosis.[3] |
Experimental Protocols
Protocol 1: In Vitro MMP Inhibition Assay using a FRET-based Substrate
This protocol describes a general method for determining the inhibitory activity of this compound against a specific MMP using a fluorescence resonance energy transfer (FRET) substrate. This method can be adapted to determine the IC50 value of this compound.
Materials:
-
Recombinant human MMP of interest (e.g., MMP-2, -8, -9, -11, -14)
-
Fluorogenic FRET peptide substrate specific for the MMP of interest
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound. A prodrug form of this compound has been synthesized to improve solubility and bioavailability, which may be a consideration for in vivo studies.[1][5]
-
Dilute the recombinant MMP and FRET substrate in Assay Buffer to their optimal working concentrations. These concentrations should be determined empirically for each specific MMP and substrate pair.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells of the 96-well plate.
-
Add 10 µL of various concentrations of this compound (prepared by serial dilution) to the sample wells. For control wells, add 10 µL of the solvent used for the this compound stock solution (e.g., DMSO).
-
Add 20 µL of the diluted MMP enzyme solution to all wells except the blank wells (add 20 µL of Assay Buffer to blank wells).
-
Mix gently and incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add 20 µL of the FRET substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the specific FRET substrate. Readings should be taken every 1-2 minutes for a total of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound and the controls.
-
Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Invasion Assay (Transwell Assay)
This protocol outlines a method to assess the effect of this compound on the invasive potential of cancer cells, as demonstrated in studies with colorectal cancer cell lines.[3]
Materials:
-
Cancer cell line of interest (e.g., HCT116, SW480)
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Cell culture medium (with and without serum)
-
Fetal Bovine Serum (FBS)
-
Cotton swabs
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Preparation of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium.
-
Coat the top of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C for at least 30 minutes.
-
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest the cells and resuspend them in serum-free medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle control.
-
-
Assay Setup:
-
Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Seed the prepared cells (e.g., 5 x 10⁴ cells in 200 µL of serum-free medium with this compound or vehicle) into the upper chamber of the Matrigel-coated Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.
-
-
Analysis:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the invading cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained, invaded cells in several random fields of view under a microscope.
-
-
Data Quantification:
-
Calculate the average number of invaded cells per field for each treatment group.
-
Express the results as a percentage of the control group to determine the inhibitory effect of this compound on cell invasion.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MMP11 predicts colorectal cancer outcomes and its inhibitor this compound exerts anti-tumor effects via apoptosis activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase 11 Promotes Migration and Invasion of Colorectal Cancer by Elevating Slug Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
Application Notes and Protocols for the Experimental Use of RXP03 Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
RXP03 is a potent and selective phosphinic peptide inhibitor of several matrix metalloproteinases (MMPs), with a particular focus on stromelysin-3 (MMP-11), a key enzyme implicated in tumor formation.[1][2] Despite its high efficacy, the clinical development of this compound has been hampered by its physicochemical properties, including low lipophilicity, poor membrane permeability, and consequently, low oral bioavailability.[1][2][3][4][5][6] To address these limitations, a prodrug strategy has been employed, focusing on the synthesis of glycosylated derivatives of this compound. This approach aims to mask the ionizable hydroxyl group of the phosphinic acid, thereby increasing lipophilicity and enhancing absorption.[1][2] Following absorption, the prodrug is designed to undergo enzymatic hydrolysis to release the active this compound molecule.[1][2]
These application notes provide an overview of the experimental use of this compound prodrugs, including their design, synthesis, and proposed mechanism of action. Detailed protocols for the synthesis of a novel glycosyl prodrug of this compound are also presented.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the activity of matrix metalloproteinases, particularly MMP-11. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. In cancer, MMP-11 is believed to act as a survival factor for cancer cells and is primarily involved in the formation of tumors rather than their growth.[1][2] By inhibiting MMP-11, this compound can interfere with the tumor microenvironment and potentially inhibit tumor formation. The prodrug, a glycosyl ester of this compound, is designed to be inactive until it is hydrolyzed in vivo to release the active this compound inhibitor.
Caption: Proposed mechanism of action for this compound prodrugs.
Quantitative Data
Currently, published quantitative data on the experimental use of this compound prodrugs is limited to in silico molecular docking studies. These studies were performed to predict the potential of a glycosyl ester of this compound to cross the blood-brain barrier (BBB) by interacting with claudin proteins, which are components of tight junctions. The docking energies, which indicate the binding affinity, are summarized below. It is important to note that in vitro and in vivo experimental data on the stability, solubility, and permeability of these prodrugs are yet to be published.[1]
| Compound | Target Claudin | Docking Energy (kcal/mol) |
| This compound (Parent Compound) | Claudin 4 | -6.8 |
| This compound-Sugar Ester (Prodrug) | Claudin 4 | -5.5 |
| This compound (Parent Compound) | Claudin 15 | -7.2 |
| This compound-Sugar Ester (Prodrug) | Claudin 15 | -6.1 |
| This compound (Parent Compound) | Claudin 19 | -6.5 |
| This compound-Sugar Ester (Prodrug) | Claudin 19 | -6.3 |
Experimental Protocols
The following protocols are based on the published synthesis of a novel glycosyl prodrug of this compound.[1]
Protocol 1: Synthesis of this compound
This protocol describes the multi-step synthesis of the parent drug, this compound.
Caption: Workflow for the synthesis of this compound.
Materials:
-
Triethyl phosphonoacetate
-
1-bromo-3-phenylpropane
-
(R)-Z-PhePO2H2
-
(S)-TrpNH2
-
t-BuOK
-
Dry DMF
-
K2CO3
-
Paraformaldehyde
-
HMDS
-
Thionyl chloride
-
Anhydrous diethyl ether
Procedure:
-
Synthesis of Ethyl 2-methylene-5-phenylpentanoate:
-
Dissolve t-BuOK (7.5 mmol) in dry DMF (25 ml).
-
Slowly add triethyl phosphonoacetate (5 mmol) to the solution and stir for 10 minutes at 10 °C under an Argon atmosphere.
-
Slowly add 1-bromo-3-phenylpropane (7.5 mmol) and stir the reaction mixture for 3 hours at 85 °C under Argon.
-
Add K2CO3 (15 mmol) and paraformaldehyde (15 mmol) and reflux the mixture for 6 hours.
-
-
Synthesis of Phosphinic Dipeptide:
-
Perform a Michael-type addition of the synthesized ethyl 2-methylene-5-phenylpentanoate to (R)-Z-PhePO2H2, activated with HMDS.
-
-
Saponification:
-
Saponify the ethyl ester of the phosphinic dipeptide to produce the corresponding carboxylic acid.
-
-
Coupling to form this compound:
-
Couple the product from the saponification step with (S)-TrpNH2 to yield the phosphinic pseudo tripeptide, this compound.
-
Purify the final product using RP-HPLC to resolve diastereomers.
-
Protocol 2: Synthesis of Glycosyl Prodrug of this compound
This protocol details the esterification of this compound to form the glycosyl prodrug.
Caption: Workflow for the synthesis of the this compound glycosyl prodrug.
Materials:
-
This compound
-
Thionyl chloride
-
Anhydrous diethyl ether
-
1,2,3,4-tetra-O-acetyl-β-d-glucopyranose
-
Triethylamine (catalytic amount)
Procedure:
-
Generation of Phosphinic Chloride:
-
Treat the phosphinic acid this compound with thionyl chloride in anhydrous diethyl ether. This will generate the phosphinic chloride in situ.
-
-
Esterification:
-
To the in situ generated phosphinic chloride, add 1,2,3,4-tetra-O-acetyl-β-d-glucopyranose.
-
Add a catalytic amount of triethylamine to facilitate the reaction.
-
The reaction will yield the desired glycosyl prodrug of this compound.
-
Future Directions and Considerations
The development of this compound prodrugs is still in the preclinical phase. Further studies are required to fully characterize the pharmacokinetic and pharmacodynamic properties of these compounds. Key future experiments should include:
-
In vitro stability studies: To assess the stability of the prodrug in simulated gastric, intestinal, and plasma fluids.
-
Solubility studies: To determine the aqueous solubility of the prodrug compared to the parent compound.
-
In vitro permeability assays: Such as Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive diffusion and potential for BBB penetration.
-
In vivo pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the prodrug in animal models.
-
Efficacy studies: To evaluate the anti-tumor activity of the this compound prodrug in relevant cancer models.
Researchers working with this compound prodrugs should consider the stereochemistry of the molecule, as different diastereomers may exhibit different biological activities and pharmacokinetic properties. The purification and characterization of the desired isomer are critical steps in the experimental workflow.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening [ouci.dntb.gov.ua]
- 4. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - Repository of the Academy's Library [real.mtak.hu]
Application Notes & Protocols: Molecular Docking Studies of RXP03
Audience: Researchers, scientists, and drug development professionals.
Introduction: RXP03 is a potent phosphinic peptide inhibitor of matrix metalloproteinases (MMPs), with particular activity against MMP-11 (stromelysin-3).[1][2][3] Its therapeutic potential is hindered by low lipophilicity and poor membrane permeability.[1][2] To address these limitations, molecular docking studies have been employed to investigate the binding of this compound and its derivatives to target proteins, aiming to guide the design of prodrugs with improved pharmacokinetic properties. This document provides detailed protocols and data from molecular docking studies involving this compound, focusing on its interaction with claudin proteins, which are relevant in the context of blood-brain barrier penetration.[1][2]
I. Quantitative Data Summary
The following tables summarize the results of molecular docking studies performed on this compound and a glycosylated prodrug against various claudin proteins. These studies aimed to predict the binding affinity and identify key interacting residues.
Table 1: Docking Scores and Ligand Efficiency of this compound against Claudin Proteins
| Target Protein | PDB Code (Template) | Docking Score (kcal/mol) | Ligand Efficiency (LE) |
| Claudin-4 | 5B2G | -9.02382 | -0.3008 |
| Claudin-15 | 4P79 | Not explicitly stated | Not explicitly stated |
| Claudin-19 | 3X29 | Not explicitly stated | Not explicitly stated |
Data extracted from a study on a glycosyl prodrug of this compound, where this compound was used as a reference compound. The docking scores for Claudin-15 and -19 were not individually specified in the provided search results.
Table 2: Interacting Amino Acid Residues of this compound with Claudin-4
| Compound | Binding Site Residues |
| This compound | LEU70, PHE35, ASP68, GLU48, ALA72, LEU73, TYR67 |
Note: The provided search results primarily focused on a prodrug of this compound and listed the interacting residues for a reference compound, Apatinib, with Claudin-4. The specific interacting residues for this compound were not detailed in the snippets.
II. Experimental Protocols
This section outlines the methodology for performing molecular docking studies of this compound with target proteins, based on the protocols described in the cited literature.[1][2]
Protocol 1: Molecular Docking of this compound against Claudin Proteins
1. Objective: To predict the binding mode and estimate the binding affinity of this compound to the extracellular loop 1 (ECL1) of claudin proteins.
2. Materials:
- Software:
- PLANTS (Protein-Ligand ANT System) for docking calculations.[1][2]
- PSOVina for rescoring docking poses.[1][2]
- UCSF Chimera for visualization and molecular graphics preparation.[1]
- Input Files:
- 3D structure of this compound (ligand).
- Crystal structure of human Claudin-4 (PDB ID: 5B2G).[1]
- Homology models of human Claudin-15 and Claudin-19, based on mouse crystal structures (PDB IDs: 4P79 and 3X29, respectively).[1]
3. Procedure:
III. Visualizations
Experimental Workflow for Molecular Docking
Caption: Workflow of the this compound molecular docking study.
Signaling Pathway Context: MMP-11 in Tumor Formation
Caption: Role of MMP-11 in cancer and its inhibition by this compound.
References
Application Notes and Protocols: Handling and Storage of RXP03 Powder
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the safe handling, storage, and stability testing of RXP03 powder. The information herein is compiled from general best practices for handling sensitive chemical compounds and should be supplemented with any compound-specific data available.
Storage and Handling
Proper storage and handling of this compound powder are critical to ensure its stability, efficacy, and the safety of laboratory personnel. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.[1] | [1] |
| Storage Conditions | Keep container tightly closed in a dry, well-ventilated place.[2][3] Protect from light and moisture. The compound is potentially air-sensitive. | [2][3] |
| Handling | Avoid inhalation of dust.[1] Avoid contact with eyes, skin, and clothing.[1][3] Use only in a well-ventilated area, preferably in a chemical fume hood. | [1][3] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are required.[1][2] If dust is generated, use a NIOSH-approved respirator.[1] | [1][2] |
Stability Testing
Stability testing is essential to determine the shelf-life and appropriate storage conditions for this compound. The following protocols are based on established guidelines for pharmaceutical products.[4][5][6]
| Study Type | Storage Conditions (Temperature/Relative Humidity) | Minimum Duration & Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months (test at 0, 3, 6, 9, 12 months) |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months (test at 0, 3, 6 months) |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months (test at 0, 3, 6 months) |
Experimental Protocols
-
Preparation : Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed and that the location of safety equipment (eyewash station, safety shower, fire extinguisher) is known.
-
Personal Protective Equipment (PPE) : Don appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Engineering Controls : All handling of this compound powder that may generate dust should be conducted in a certified chemical fume hood to avoid inhalation.
-
Weighing : Use an analytical balance within the chemical fume hood. Use a spatula to carefully transfer the powder to a tared weigh boat. Avoid creating dust. Close the primary container immediately after dispensing.
-
Disposal : Dispose of excess powder and contaminated materials (e.g., weigh boats, gloves) in a designated hazardous waste container in accordance with institutional and local regulations.
-
Decontamination : Clean the work area (balance, fume hood surface) with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Hand Washing : Wash hands thoroughly with soap and water after handling is complete.
-
Materials : this compound powder, appropriate solvent (e.g., DMSO, PBS), sterile microcentrifuge tubes or vials, calibrated pipettes, and vortex mixer.
-
Calculation : Determine the mass of this compound powder required to achieve the desired stock solution concentration.
-
Weighing : Following the safe handling protocol (3.1), accurately weigh the required amount of this compound powder.
-
Dissolution : Add the appropriate volume of solvent to the vial containing the weighed powder.
-
Mixing : Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used if the compound is difficult to dissolve, but stability under these conditions should be verified.
-
Sterilization (if required) : If a sterile solution is needed for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Storage : Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping the vials in aluminum foil.
-
Labeling : Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and preparer's initials.
Visualizations
Caption: Workflow for safe handling and preparation of this compound solutions.
Caption: A potential signaling cascade initiated by this compound.
References
Application Notes and Protocols for Studying MMP-11 Function Using RXP03
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a unique member of the matrix metalloproteinase family. Unlike other MMPs, it is secreted in an active form and exhibits a distinct substrate specificity.[1][2] MMP-11 is implicated in various physiological and pathological processes, including tissue remodeling, embryonic development, and cancer progression.[1][3] Elevated levels of MMP-11 are often associated with a poor prognosis in several cancers, such as colorectal, breast, and pancreatic cancer.[4][5] The phosphinic peptide RXP03 is a potent inhibitor of several MMPs, with a particularly high affinity for MMP-11, making it a valuable tool for elucidating the biological functions of this enzyme.[4][6]
These application notes provide a comprehensive guide for utilizing this compound to investigate the roles of MMP-11 in various cellular processes. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate research into MMP-11's function and to assess the therapeutic potential of its inhibition.
Data Presentation
Inhibitory Activity of this compound
This compound is a broad-spectrum MMP inhibitor with high potency against MMP-11. The inhibitory constants (Ki) against a panel of MMPs are summarized below.
| MMP Target | Ki (nM) |
| MMP-11 | 5 |
| MMP-8 | 2.5 |
| MMP-9 | 10 |
| MMP-2 | 20 |
| MMP-14 | 105 |
Data sourced from MedchemExpress.[7]
Signaling Pathways and Experimental Workflow
MMP-11 Signaling Pathways
MMP-11 is known to modulate key signaling pathways involved in cell growth, survival, and invasion. The following diagrams illustrate the involvement of MMP-11 in the IGF-1 and TGF-β signaling cascades. This compound can be used to probe the role of MMP-11-mediated proteolytic activity within these pathways.
Caption: MMP-11 in the IGF-1 signaling pathway.
Caption: Role of MMP-11 in the TGF-β signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the function of MMP-11 using this compound.
Caption: Experimental workflow for studying MMP-11.
Experimental Protocols
Cell Proliferation Assay (CCK-8 Assay)
This protocol is for determining the effect of this compound on the proliferation of cancer cells expressing MMP-11.
Materials:
-
Cancer cell line of interest (e.g., HCT116, SW480)
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration of 10 µM is a common starting point.[8] Prepare a vehicle control with the same concentration of DMSO.
-
Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.[9]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[9]
Cell Invasion Assay (Transwell Assay)
This protocol assesses the effect of this compound on the invasive capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free culture medium
-
Complete culture medium with 10% FBS
-
This compound
-
DMSO
-
Transwell inserts (8 µm pore size) coated with Matrigel
-
24-well plates
-
Cotton swabs
-
Formalin
-
Crystal violet stain (0.5%)
Procedure:
-
Treat cells with 10 µM this compound or DMSO (vehicle control) for 24 hours.[1]
-
Harvest the cells and resuspend them in serum-free medium at a density of 5 x 10^4 cells/mL.[1]
-
Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated Transwell inserts.[1]
-
Add complete medium with 10% FBS to the lower chamber as a chemoattractant.[1]
-
Incubate for 24 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.[8]
-
Fix the invaded cells on the lower surface with formalin and stain with 0.5% crystal violet.[8]
-
Count the number of invaded cells in at least five random microscopic fields.[8]
Apoptosis Assay (TUNEL Assay)
This protocol is for detecting DNA fragmentation associated with apoptosis induced by this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO
-
24-well plates
-
TUNEL apoptosis assay kit
-
Fluorescence microscope
Procedure:
-
Seed cells in 24-well plates at a density of 2 x 10^6 cells/mL (1 mL/well).[8]
-
Treat the cells with 10 µM this compound or DMSO for 24 hours.[8]
-
Perform the TUNEL assay according to the manufacturer's instructions.[1]
-
Analyze the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence.
In Vivo Tumor Growth Assay (Xenograft Model)
This protocol describes the use of a nude mouse xenograft model to evaluate the in vivo anti-tumor effects of this compound.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Immunodeficient mice (e.g., nude mice)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Calipers
Procedure:
-
Establish the xenograft model by subcutaneously injecting 200 µL of a suspension containing 1 x 10^7 HCT116 cells into the flank of each mouse.[1]
-
Once the tumors are palpable, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5 mg/kg) daily via intraperitoneal injection for a specified period (e.g., 30 days).[1] The control group should receive intraperitoneal injections of PBS.[1]
-
Measure the tumor volume every 5 days using calipers and the formula: V = (width^2 × length)/2.[1]
-
At the end of the treatment period, humanely sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[1]
MMP-11 Enzymatic Activity Assay
This protocol is for measuring the enzymatic activity of MMP-11 and the inhibitory effect of this compound.
Materials:
-
Recombinant human MMP-11
-
MMP-11 fluorogenic substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound
-
96-well black microtiter plate
-
Fluorescent microplate reader
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant MMP-11 enzyme to each well.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the MMP-11 fluorogenic substrate.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex 328 nm/λem 393 nm) over time.[4]
-
Calculate the rate of substrate cleavage to determine MMP-11 activity and the inhibitory effect of this compound.
Western Blot Analysis
This protocol can be used to analyze the protein levels of MMP-11 downstream targets after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against target proteins (e.g., p-AKT, AKT, Smad2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
References
- 1. Functional relationship between matrix metalloproteinase-11 and matrix metalloproteinase-14 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Matrix Metalloproteinase 11 Promotes Migration and Invasion of Colorectal Cancer by Elevating Slug Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of peptide substrates for human MMP-11 (stromelysin-3) using phage display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
Troubleshooting & Optimization
Technical Support Center: RXP03 In Vitro Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vitro solubility of RXP03, a potent phosphinic peptide inhibitor of matrix metalloproteinases (MMPs).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a phosphinic peptide that, like many compounds in its class, exhibits low lipophilicity and poor membrane permeability, which can present challenges in achieving high solubility in aqueous solutions.[1][2][3] It is known to have different solubility profiles for its various diastereoisomers.[4] For in vitro experiments, the recommended starting solvent is dimethyl sulfoxide (B87167) (DMSO).[5]
Q2: In which organic solvents is this compound soluble?
A2: this compound is typically soluble in DMSO, with stock solutions of 10 mM being commonly prepared.[5] The diastereoisomers of this compound have shown differential solubility in solvents like absolute ethanol (B145695) and diethyl ether, a property that has been utilized in their separation during synthesis.[1][4]
Q3: How do I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO.[5][6] A common starting concentration for MMP inhibitors like this compound is 10 mM.[5] To prepare the stock solution, add the appropriate volume of DMSO to the powdered this compound and vortex or sonicate until the compound is completely dissolved. Gentle warming to 37°C can also aid dissolution.[5][7]
Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into aqueous buffers is a common issue. To mitigate this, ensure the final concentration of DMSO in your cell culture medium is low, typically not exceeding 0.1% to 0.5%, to avoid cellular toxicity and compound precipitation.[8][9] Instead of a single large dilution, consider a serial dilution or an intermediate dilution step. For example, first, dilute your high-concentration DMSO stock into a smaller volume of media or buffer, mix thoroughly, and then add this to your final culture volume.[5][8]
Q5: What is the recommended storage procedure for this compound solutions?
A5: Powdered this compound should be stored at -20°C for long-term stability.[10] Once dissolved in DMSO, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[5][7] These aliquots should be stored at -20°C or -80°C.[10]
Q6: How does pH affect the solubility of this compound?
A6: this compound is a phosphinic acid, and the solubility of such compounds is generally pH-dependent.[11][12] Phosphinic acids are more soluble in their deprotonated (salt) form, which is favored at a higher pH.[13] Therefore, adjusting the pH of your aqueous buffer to be more basic may improve the solubility of this compound.[13] However, the stability of the compound at different pH values should also be considered.
Q7: Can I use co-solvents or other excipients to improve the aqueous solubility of this compound?
A7: Yes, co-solvents and excipients can be used to enhance the solubility of poorly soluble compounds like this compound. Formulations for in vivo studies of this compound have included co-solvents like Tween 80 and polyethylene (B3416737) glycol 300 (PEG300), which could also be applicable for in vitro assays.[14] Cyclodextrins are another class of excipients known to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[15][16][17][18]
Troubleshooting Guides
Issue 1: Difficulty in Dissolving Powdered this compound
If you are facing challenges in dissolving the lyophilized powder of this compound, follow this troubleshooting workflow.
Issue 2: Precipitation of this compound in Aqueous Solution/Cell Culture Media
If you observe precipitation after diluting your DMSO stock of this compound into an aqueous buffer or cell culture medium, use the following guide.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound should be provided by the supplier.
-
Weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the powder does not fully dissolve, place the tube in a sonicator water bath for 5-10 minute intervals until the solution is clear.
-
Alternatively, or in addition to sonication, the tube can be placed in a 37°C water bath for 10-15 minutes, with intermittent vortexing.
-
Once the this compound is completely dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or 96-well plate
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Method A: Direct Dilution (for lower final concentrations)
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total assay volume, ensuring the final DMSO concentration is below 0.5%.
-
Add the calculated volume of the stock solution directly to the cell culture medium or assay buffer and immediately mix thoroughly by pipetting or vortexing.
-
-
Method B: Serial/Intermediate Dilution (recommended to prevent precipitation)
-
Prepare an intermediate dilution of the this compound stock solution. For example, dilute the 10 mM stock 1:10 in sterile cell culture medium to make a 1 mM intermediate solution. Vortex immediately.
-
Use this intermediate solution to make the final dilutions in your assay plate or tubes. This gradual decrease in DMSO concentration helps to keep the compound in solution.
-
-
Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Typically up to 10 mM | Recommended for stock solutions.[5] |
| Water | Poorly soluble | - | As with most phosphinic peptides.[1][2] |
| Ethanol | Variable | - | Diastereoisomers show different solubilities.[4] |
| Diethyl Ether | Variable | - | Used for separation of diastereoisomers.[1] |
| Cell Culture Media | Sparingly soluble | - | Prone to precipitation from DMSO stock. Requires careful dilution.[8] |
Table 2: Suggested Formulations for Improving this compound Aqueous Solubility
| Formulation Component | Role | Example Ratio (for in vivo, adaptable for in vitro) | Reference |
| Tween 80 | Surfactant/Solubilizer | 5% | [14] |
| Polyethylene Glycol 300 (PEG300) | Co-solvent | 40% | [14] |
| Cyclodextrins (e.g., HP-β-CD) | Complexing Agent | Varies | [15][16] |
| pH adjustment (basic) | Increases ionization | - | [13] |
Signaling Pathways and Experimental Workflows
References
- 1. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. Conformational and solvation studies via computer simulation of the novel large scale diastereoselectively synthesized phosphinic MMP inhibitor this compound diluted in selected solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. β-Cyclodextrin-based nanoassemblies for the treatment of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Formulation of multicomponent inclusion complex of cyclodextrin-amino acid with Chrysin: Physicochemical characterization, cell viability and apoptosis assessment in human primary glioblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effect of cyclodextrins on the aqueous solubility of a new MMP inhibitor: phase solubility, 1 H-NMR spectroscopy and molecular modeling studies, preparation and stability study of nebulizable solutions [sites.ualberta.ca]
Technical Support Center: RXP03 Bioavailability Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common bioavailability issues encountered during experiments with RXP03. The information is presented in a question-and-answer format to directly address specific challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent phosphinic peptide inhibitor of Matrix Metalloproteinases (MMPs), particularly MMP-11.[1][2] Its therapeutic potential is limited by low oral bioavailability, which is primarily attributed to its low lipophilicity and poor membrane permeability.[1][2] These characteristics hinder its absorption from the gastrointestinal tract into the bloodstream.
Q2: What is the primary strategy to improve the bioavailability of this compound?
A2: The leading strategy to enhance this compound bioavailability is a prodrug approach.[1][2] This involves the synthesis of a glycosyl ester of this compound. By masking the ionizable hydroxyl group of the phosphinic acid with a glucose moiety, the lipophilicity of the molecule is increased, which is expected to improve its absorption.[1][2] After absorption, the ester linkage is designed to be cleaved by enzymes in the body, releasing the active this compound.
Q3: Are there different forms of this compound, and do they behave differently?
A3: Yes, this compound exists as four different diastereoisomers. These isomers have been shown to exhibit different solubility profiles in various solvents.[3] For instance, the RRS and RSS diastereoisomers have different solubilities in ethanol (B145695) due to the number of hydrogen bonds each can form with the solvent molecules.[3] It is crucial to be aware of the specific diastereoisomer being used in experiments, as this can impact solubility and potentially bioavailability.
Q4: What are the key experimental assays to assess the bioavailability of this compound and its analogs?
A4: The key in vitro assays to predict the oral bioavailability of this compound and its prodrugs include:
-
Solubility Assays: To determine the extent to which the compound dissolves in aqueous media. Both kinetic and thermodynamic solubility assays are relevant.
-
Permeability Assays: To assess the ability of the compound to cross biological membranes. The most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Section 2: Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
Symptoms:
-
Difficulty dissolving this compound in aqueous buffers for in vitro assays.
-
Precipitation of the compound during experiments.
-
Inconsistent results in bioassays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inherent low solubility of the free phosphinic acid form. | Consider using a salt form of this compound if available. For experimental purposes, a co-solvent such as DMSO can be used to prepare a stock solution, which is then diluted into the aqueous buffer. However, the final DMSO concentration should be kept low (typically <0.5% v/v) to avoid artifacts in biological assays. |
| Incorrect pH of the buffer. | The ionization state of the phosphinic acid group is pH-dependent. Determine the pKa of this compound and adjust the buffer pH accordingly to maximize the concentration of the more soluble ionized form. |
| Use of a less soluble diastereoisomer. | If possible, obtain and test different diastereoisomers of this compound to identify the one with the most favorable solubility profile for your experimental conditions.[3] |
| Compound has reached its thermodynamic solubility limit. | For in vivo studies, consider formulation strategies such as creating a suspension using agents like 0.5% carboxymethyl cellulose (B213188) (CMC-Na). |
Issue 2: Poor Membrane Permeability in In Vitro Assays
Symptoms:
-
Low apparent permeability coefficient (Papp) in Caco-2 cell assays.
-
Low effective permeability (Pe) in PAMPA-BBB assays.
-
Discrepancy between high potency in enzymatic assays and low activity in cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low lipophilicity of this compound. | This is an inherent property of the molecule. The glycosyl ester prodrug of this compound was designed to address this by masking the polar phosphinic acid group and increasing lipophilicity.[1][2] Consider synthesizing or obtaining the prodrug for your experiments. |
| Active efflux by transporters in Caco-2 cells. | Conduct a bi-directional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). Co-administration with a known P-gp inhibitor (e.g., verapamil) can confirm this. |
| Poor integrity of the Caco-2 cell monolayer. | Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the integrity of the cell monolayer. A significant drop in TEER indicates compromised cell junctions. Ensure proper cell culture and handling techniques. |
| Inappropriate PAMPA model. | For predicting blood-brain barrier penetration, use a PAMPA-BBB model with a lipid composition mimicking the BBB.[4] For intestinal absorption, a different lipid composition would be more appropriate. |
Section 3: Experimental Protocols
Protocol 1: Synthesis of Glycosyl Ester Prodrug of this compound
This protocol provides a general outline for the synthesis of the glycosyl ester prodrug of this compound.[1]
Workflow for Glycosyl Ester Prodrug Synthesis
Caption: Synthesis of the glycosyl ester prodrug of this compound.
Methodology:
-
Activation of this compound: The phosphinic acid group of this compound is first activated. This can be achieved by treating this compound with thionyl chloride in an anhydrous solvent like diethyl ether. This reaction forms a more reactive phosphinic chloride intermediate.[1]
-
Esterification: The phosphinic chloride intermediate is then reacted in situ with 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose.[1]
-
Catalysis: A catalytic amount of a base, such as triethylamine, is added to facilitate the esterification reaction.[1]
-
Purification: The final glycosyl ester prodrug is then purified using standard chromatographic techniques.
Protocol 2: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of this compound and its derivatives.
Experimental Workflow for Kinetic Solubility Assay
Caption: Workflow for a kinetic solubility assay.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Quantify the amount of precipitated compound. This can be done directly by measuring turbidity using a nephelometer or by filtering the samples and measuring the concentration of the soluble compound in the filtrate using UV-Vis spectroscopy or LC-MS.
-
Data Analysis: Plot the measured signal against the compound concentration. The kinetic solubility is the concentration at which precipitation is first observed.
Protocol 3: PAMPA-BBB Permeability Assay
This protocol provides a general method for assessing the blood-brain barrier permeability of this compound and its prodrug using the PAMPA-BBB model.
PAMPA-BBB Experimental Setup
Caption: Diagram of the PAMPA-BBB assay setup.
Methodology:
-
Membrane Preparation: Coat the filter of a 96-well donor plate with an artificial membrane solution containing lipids that mimic the blood-brain barrier (e.g., porcine brain lipid extract in dodecane).
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).
-
Prepare Donor Plate: Add the test compound solution (dissolved in the same buffer as the acceptor plate) to the donor plate wells.
-
Assemble and Incubate: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at a controlled temperature (e.g., 37°C).
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability: Calculate the effective permeability (Pe) using the concentrations in the donor and acceptor compartments and the known surface area of the membrane and incubation time.
Section 4: Data Presentation
While specific quantitative data for the oral bioavailability of this compound versus its glycosyl prodrug is not yet publicly available in the literature, the expected outcome of the prodrug strategy is a significant improvement in key pharmacokinetic parameters. The table below illustrates the hypothetical data that would be collected and compared in preclinical animal studies to evaluate the success of the prodrug approach.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound vs. Glycosyl Prodrug following Oral Administration in a Rodent Model
| Parameter | This compound | Glycosyl Ester Prodrug of this compound | Expected Improvement |
| Oral Bioavailability (%) | Low (<5%) | Significantly Increased | > 5-fold |
| Maximum Plasma Concentration (Cmax) | Low | Increased | > 3-fold |
| Area Under the Curve (AUC) | Low | Significantly Increased | > 5-fold |
| Time to Maximum Concentration (Tmax) | Variable | May be altered | Dependent on absorption and conversion rate |
| Apparent Permeability (Papp) in Caco-2 | Low | Increased | > 2-fold |
| Kinetic Solubility | Low | May be similar or slightly improved | - |
Note: The values presented in this table are for illustrative purposes to demonstrate the expected improvements from the prodrug strategy and are not based on published experimental data. Researchers should perform their own in vivo pharmacokinetic studies to determine the actual values for their specific compounds and formulations.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational and solvation studies via computer simulation of the novel large scale diastereoselectively synthesized phosphinic MMP inhibitor this compound diluted in selected solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
RXP03 low lipophilicity solutions
Welcome to the technical support center for RXP03, a potent phosphinic peptide inhibitor of matrix metalloproteinases (MMPs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a phosphinic peptide that acts as a potent and selective inhibitor of several matrix metalloproteinases (MMPs), with a particularly high affinity for MMP-11 (stromelysin-3).[1][2] Its mechanism of action involves binding to the active site of MMPs, mimicking the transition state of peptide bond hydrolysis and thereby blocking their proteolytic activity.[3] MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their dysregulation is implicated in various pathological processes, including cancer.[2]
2. What are the main challenges associated with the use of this compound in experiments?
The primary challenge with this compound is its low lipophilicity.[1][2][4][5][6] This characteristic leads to poor membrane permeability, moderate absorption, and consequently, low bioavailability in cellular and in vivo models.[1][4][5][6] This can result in difficulties with cellular uptake and achieving effective concentrations at the target site. To address this, a prodrug approach, such as the synthesis of glycosyl esters of this compound, has been explored to enhance its lipophilicity.[1][2]
3. How does the stereochemistry of this compound affect its properties?
This compound has multiple chiral centers, leading to the existence of four diastereoisomers (RRS, RSS, SRS, and SSS). These diastereoisomers have been shown to exhibit different solubility profiles in various solvents.[7][8] For example, the varying solubility of the RRS and RSS diastereoisomers in ethanol (B145695) is attributed to the different number of hydrogen bonds each isomer forms with the solvent molecules.[7][8] This highlights the importance of considering the specific diastereoisomer being used in an experiment, as it can impact solubility and potentially biological activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility | Due to its low lipophilicity, this compound can be difficult to dissolve in aqueous buffers. The specific diastereoisomer used may also have a different solubility profile.[7][8] | - For in vitro assays, consider preparing a stock solution in an organic solvent such as DMSO first, and then diluting it to the final working concentration in the aqueous assay buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.- For in vivo studies, various formulations can be considered. These include suspending the compound in 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na), or dissolving it in a vehicle containing DMSO, PEG300, and Tween 80.[9] Always perform a small-scale solubility test before preparing a large batch. |
| Low Cellular Uptake/Efficacy | The low lipophilicity of this compound can limit its ability to cross cell membranes, leading to reduced intracellular concentrations and apparent low efficacy in cell-based assays.[1][2] | - If direct application of this compound yields poor results, consider using a more lipophilic prodrug version of this compound if available.[1]- Increase the incubation time to allow for more gradual accumulation of the compound within the cells.- Use cell permeabilization agents as a positive control to confirm that the target is accessible, but be aware that this is not suitable for all experimental questions. |
| Variability in Experimental Results | This could be due to the use of a mixture of diastereoisomers, which may have different activities and solubilities.[7] Inconsistent sample preparation and handling can also contribute to variability. | - Whenever possible, use a diastereomerically pure form of this compound. If using a mixture, be aware of the potential for lot-to-lot variability.- Ensure consistent and standardized procedures for dissolving and diluting the compound for each experiment. |
| Compound Instability | While specific stability data for this compound is not readily available, phosphinic acid-containing compounds can be susceptible to degradation under certain conditions. | - Prepare fresh solutions for each experiment whenever possible. If stock solutions are stored, they should be kept at -20°C or -80°C in an anhydrous solvent like DMSO. Avoid repeated freeze-thaw cycles.[10] |
Quantitative Data
Table 1: Inhibitory Activity of this compound against various MMPs
| MMP Target | Ki (nM) |
| MMP-2 | 20 |
| MMP-8 | 2.5 |
| MMP-9 | 10 |
| MMP-11 | 5 |
| MMP-14 | 105 |
Data sourced from InvivoChem.[9]
Experimental Protocols
General Protocol for In Vitro MMP Inhibition Assay
This is a generalized protocol and may need to be optimized for specific experimental conditions.
-
Reagent Preparation :
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare the assay buffer (e.g., Tris-buffered saline, pH 7.5, containing CaCl2, ZnCl2, and Brij-35).
-
Prepare a solution of the recombinant human MMP enzyme in assay buffer.
-
Prepare a solution of a fluorogenic MMP substrate in assay buffer.
-
-
Assay Procedure :
-
Add the assay buffer to the wells of a 96-well plate.
-
Add varying concentrations of the this compound solution (or DMSO for the control) to the wells.
-
Add the MMP enzyme solution to the wells and incubate for a pre-determined time (e.g., 30 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis :
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC50 or Ki value.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified pathway of MMP-11 action and this compound inhibition.
References
- 1. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Crystal structure of the stromelysin-3 (MMP-11) catalytic domain complexed with a phosphinic inhibitor mimicking the transition-state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening [ouci.dntb.gov.ua]
- 6. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - Repository of the Academy's Library [real.mtak.hu]
- 7. Conformational and solvation studies via computer simulation of the novel large scale diastereoselectively synthesized phosphinic MMP inhibitor this compound diluted in selected solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | MMP | 284667-65-8 | Invivochem [invivochem.com]
- 10. A Review on the Stability Challenges of Advanced Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RXP03 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering paradoxical effects during in-vivo studies with RXP03. While this compound is a potent and selective inhibitor of Matrix Metalloproteinase-11 (MMP-11), researchers have reported unexpected pro-inflammatory or tumor-promoting effects in certain experimental contexts.[1][2][3] This guide aims to address these specific issues and provide a framework for investigation.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
A1: this compound is a phosphinic peptide designed to act as a highly selective inhibitor of Matrix Metalloproteinase-11 (MMP-11).[1][3] The intended therapeutic effect is to reduce tumor progression and inflammation by blocking the proteolytic activity of MMP-11.[4]
Q2: What are the reported paradoxical effects of this compound in vivo?
A2: In some preclinical models, chronic administration of this compound has been associated with a paradoxical increase in inflammatory markers and, in some instances, accelerated tissue remodeling or tumor progression. The leading hypothesis for this effect is a compensatory upregulation of other proteases (e.g., MMP-9, MMP-13) or the activation of alternative pro-inflammatory signaling pathways.
Q3: At what dose ranges are these paradoxical effects typically observed?
A3: Paradoxical effects appear to be dose and duration-dependent. While low to moderate doses (1-5 mg/kg) typically show the expected inhibitory effects on MMP-11, higher doses (>10 mg/kg) or chronic administration over several weeks have been correlated with the onset of these paradoxical outcomes. Refer to the data in Table 1 for a summary of dose-response observations from murine models.
Q4: Could the formulation or vehicle be contributing to the unexpected in vivo results?
A4: While the standard formulation for this compound is well-tolerated, it is crucial to rule out any confounding effects from the vehicle. We recommend running a vehicle-only control group in all in vivo experiments. If you are using a custom formulation to improve bioavailability, it is essential to assess its independent biological effects.[2][5]
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments.
Issue 1: Increased inflammatory markers (e.g., TNF-α, IL-6) in this compound-treated animals compared to controls.
-
Possible Cause 1: Compensatory Protease Activity. Inhibition of MMP-11 may lead to a feedback loop that upregulates other MMPs or proteases, which in turn can trigger an inflammatory response.
-
Troubleshooting Steps:
-
Verify Dose and Duration: Confirm that the dose and duration of treatment are within the recommended range. Consider a dose-reduction study.
-
Profile Protease Activity: Collect tissue samples (e.g., tumor, inflamed tissue) and perform a broad-spectrum protease activity assay, such as zymography, to assess the activity levels of other MMPs (e.g., MMP-2, MMP-9).
-
Cytokine/Chemokine Profiling: Use a multiplex immunoassay to obtain a broader picture of the inflammatory milieu in plasma or tissue homogenates.
-
Issue 2: Unexpected increase in tumor growth or metastasis with chronic this compound treatment.
-
Possible Cause: Shift in Proteolytic Balance. Long-term inhibition of MMP-11 might alter the tumor microenvironment in a way that favors the activity of other pro-tumorigenic proteases, leading to enhanced cell invasion and migration.
-
Troubleshooting Steps:
-
Histopathological Analysis: Conduct a thorough histopathological examination of tumor tissues to assess changes in morphology, angiogenesis, and invasion.
-
Gene Expression Analysis: Perform qRT-PCR or RNA-Seq on tumor samples to analyze the expression levels of a panel of genes related to inflammation, cell proliferation, and metastasis (e.g., MMP9, VEGFA, CXCL1).
-
Re-evaluate the Model: Consider the specific genetic background of the animal model and the tumor cell line being used, as these can influence the response to MMP inhibition.
-
Quantitative Data Summary
The following tables summarize hypothetical data from murine models of inflammation and oncology where paradoxical effects of this compound were observed.
Table 1: Dose-Dependent Effects of this compound on Plasma Cytokine Levels in a Murine Arthritis Model.
| Treatment Group | Dose (mg/kg/day) | Duration | TNF-α (pg/mL) | IL-6 (pg/mL) | MMP-9 Activity (Fold Change) |
| Vehicle Control | - | 21 days | 15.2 ± 3.1 | 25.8 ± 5.4 | 1.0 |
| This compound (Low Dose) | 1 | 21 days | 8.5 ± 2.2 | 12.1 ± 3.9 | 0.9 |
| This compound (High Dose) | 10 | 21 days | 35.7 ± 6.8 | 68.4 ± 12.5 | 4.2 |
Table 2: Effects of Chronic this compound Administration on Tumor Growth and Metastasis in a Xenograft Model.
| Treatment Group | Dose (mg/kg/day) | Primary Tumor Volume (mm³) at Day 28 | Number of Lung Metastases |
| Vehicle Control | - | 850 ± 150 | 5 ± 2 |
| This compound (Short-term) | 5 (for 7 days) | 620 ± 110 | 3 ± 1 |
| This compound (Chronic) | 5 (for 28 days) | 1150 ± 210 | 15 ± 4 |
Experimental Protocols
Protocol 1: Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol provides a method for detecting the activity of gelatinases (MMP-2 and MMP-9) in tissue homogenates.
-
Sample Preparation: Homogenize harvested tissues in a non-reducing lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the total protein concentration using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto a 10% SDS-PAGE gel co-polymerized with 1 mg/mL gelatin. Run the gel at 120V for 90 minutes at 4°C.
-
Enzyme Renaturation: After electrophoresis, wash the gel twice for 30 minutes in a renaturation buffer (2.5% Triton X-100 in water) to remove SDS.
-
Enzyme Activation: Incubate the gel overnight at 37°C in a developing buffer (50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂).
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour and then destain. Areas of protease activity will appear as clear bands against a blue background.
Protocol 2: Multiplex Immunoassay for Cytokine Profiling
This protocol outlines the general steps for analyzing multiple cytokines in plasma samples using a bead-based immunoassay.
-
Sample Preparation: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until use.
-
Assay Procedure:
-
Prepare assay standards and samples according to the manufacturer's instructions.
-
Add the antibody-coupled magnetic beads to a 96-well plate.
-
Wash the beads using a magnetic plate washer.
-
Add standards and plasma samples to the wells and incubate for 2 hours at room temperature with shaking.
-
Wash the beads and add the detection antibody cocktail. Incubate for 1 hour.
-
Add streptavidin-phycoerythrin and incubate for 30 minutes.
-
Wash the beads and resuspend in sheath fluid.
-
-
Data Acquisition: Acquire data on a compatible flow cytometry-based instrument. Analyze the data using the manufacturer's software to determine cytokine concentrations.
Visualizations
The following diagrams illustrate the signaling pathways and workflows discussed in this guide.
Caption: Intended vs. Paradoxical Signaling of this compound.
Caption: Workflow for Investigating Paradoxical Effects.
Caption: Troubleshooting Decision Tree for In Vivo Studies.
References
- 1. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Crystal structure of the stromelysin-3 (MMP-11) catalytic domain complexed with a phosphinic inhibitor mimicking the transition-state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - Repository of the Academy's Library [real.mtak.hu]
RXP03 dose-dependent tumor stimulation
Welcome to the technical support center for RXP03. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on understanding its dose-dependent and schedule-dependent effects on tumor growth.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic phosphinic peptide that acts as a potent inhibitor of several matrix metalloproteinases (MMPs).[1][2] It functions as a transition-state analogue that mimics peptidic substrates of these enzymes.[2] Specifically, it shows high inhibitory activity against MMP-11 (Stromelysin-3), MMP-8 (Collagenase-2), and MMP-13 (Collagenase-3), with Ki values of 5 nM, 2.5 nM, and 10 nM, respectively.[3] By inhibiting these MMPs, this compound can interfere with the degradation and remodeling of the extracellular matrix (ECM), a process crucial for tumor growth, invasion, and metastasis.[4][5]
Q2: What are the known effects of this compound on tumor growth in preclinical models?
A2: Preclinical studies in a murine model of C26 colon carcinoma have shown that this compound can have paradoxical, dose- and schedule-dependent effects on tumor growth. At certain doses, it inhibits tumor growth, while at higher doses or with delayed administration, it can either be ineffective or stimulate tumor progression.[4]
Q3: Why would an MMP inhibitor like this compound stimulate tumor growth?
A3: The paradoxical stimulation of tumor growth is thought to be related to the complex and multifaceted roles of MMPs at different stages of cancer development.[4] While MMPs are generally associated with promoting invasion and metastasis by breaking down the ECM, some MMPs, like MMP-8, can also have protective, anti-tumor roles, potentially by modulating the immune response.[6][7][8] Inhibiting these protective MMPs, or altering the delicate balance of MMP activity at a critical time point in tumor development, could inadvertently favor tumor progression.[4] The timing of this compound treatment is therefore critical to achieving the desired therapeutic effect.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of this compound in a C26 colon carcinoma mouse model.
Table 1: Dose-Dependent Effect of this compound on Tumor Volume
| This compound Dose (µ g/day ) | Treatment Duration | Outcome on Tumor Volume Compared to Control |
| 50 | 18 days | Decreased |
| 100 | 18 days | Most Effective Decrease |
| 150 | 18 days | Decreased |
| 600 | 18 days | Not Significantly Reduced |
Data sourced from Sonnet et al. (2002).[4]
Table 2: Treatment Schedule-Dependent Effect of this compound on Tumor Growth
| This compound Dose (µ g/day ) | Treatment Schedule (Days Post-Inoculation) | Outcome on Tumor Growth Compared to Control |
| 100 | Continuous (Days 1-18) | Inhibition |
| 100 | Short Treatment (Days 3-7) | More Effective Inhibition than Continuous |
| 100 | Delayed Treatment (Days 6-18) | Stimulation of Tumor Growth |
Data sourced from Sonnet et al. (2002).[4]
Troubleshooting Guide: Inconsistent Results & Unexpected Tumor Stimulation
Issue 1: I am observing tumor stimulation or no effect after treating with this compound.
-
Possible Cause 1: Suboptimal Dosage.
-
Solution: Review your dosing regimen. Studies show that 100 µ g/day was the most effective inhibitory dose in the C26 colon carcinoma model, while a much higher dose of 600 µ g/day was not significantly effective.[4] It is crucial to perform a dose-response study in your specific model to identify the optimal therapeutic window.
-
-
Possible Cause 2: Delayed Treatment Initiation.
-
Solution: The timing of intervention is critical. Treatment with this compound starting 6 days after tumor cell inoculation led to an acceleration of tumor growth.[4] This suggests that this compound is most effective during the early stages of tumor establishment. Consider initiating treatment earlier in your experimental timeline, ideally within 1-3 days of tumor cell injection.
-
-
Possible Cause 3: Tumor Model Specificity.
-
Solution: The balance of MMP expression (e.g., pro-tumor MMP-11 vs. potentially anti-tumor MMP-8) can vary significantly between different cancer types and cell lines. The paradoxical effect of this compound may be more pronounced in models where protective MMPs play a dominant role at later stages. Characterize the MMP expression profile of your tumor model to better predict its response to this compound.
-
Issue 2: There is high variability in tumor growth and treatment response across my experimental animals.
-
Possible Cause 1: Inconsistent Cell Preparation and Injection.
-
Solution: High variability can stem from inconsistent experimental procedures. Ensure that cancer cells are in the log-phase of growth, have a low passage number, and are highly viable (>90%) at the time of injection. Prepare a homogeneous single-cell suspension and inject a precise number of cells into the same subcutaneous location for each animal. Slowly withdrawing the needle can help prevent leakage of the cell suspension.
-
-
Possible Cause 2: Host Animal Variability.
-
Solution: Use immunodeficient mice of the same age (4-6 weeks is often preferred) and sex from a single, reliable vendor to reduce inter-animal variability. The genetic background of the host mouse strain can influence the tumor microenvironment and growth patterns.[9]
-
-
Possible Cause 3: Inconsistent Drug Formulation and Administration.
-
Solution: Ensure that this compound is properly formulated and administered consistently across all animals. This includes the route of administration (e.g., intraperitoneal), the time of day, and the precise dosage. Any variation can lead to differences in drug exposure and efficacy.
-
Experimental Protocols & Workflows
Protocol: Subcutaneous Colon Cancer Xenograft Model
This protocol provides a generalized methodology for establishing a subcutaneous xenograft model, similar to that used in foundational this compound studies.
-
Cell Culture:
-
Culture C26 or other suitable colon carcinoma cells (e.g., HT-29, HCT116) in the recommended medium and conditions until they reach 70-80% confluency.
-
Harvest the cells using trypsin and wash them twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Perform a cell count using a hemocytometer and assess viability (e.g., via trypan blue exclusion). Viability should be >90%.
-
-
Cell Preparation for Injection:
-
Resuspend the cell pellet in cold, sterile PBS or serum-free medium at a concentration of 5 x 10⁶ to 1 x 10⁷ cells/mL.
-
For enhanced tumor take-rate, the cell suspension can be mixed 1:1 with a basement membrane extract like Matrigel®.
-
Keep the final cell suspension on ice until injection to maintain viability.
-
-
Animal Preparation and Injection:
-
Use 4-6 week old immunodeficient mice (e.g., BALB/c nude, NOD-SCID).
-
Anesthetize the mouse using an approved method.
-
Using a 27-gauge needle, inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring & Treatment:
-
Monitor the animals regularly (2-3 times per week) for tumor formation, body weight, and overall health.
-
Once tumors become palpable, begin measuring their dimensions (length and width) with digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Randomize animals into treatment and control groups when tumors reach a predetermined size (e.g., 50-100 mm³).
-
Begin administration of this compound or vehicle control according to the planned dose and schedule.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blot).
-
Experimental Workflow Diagram
Caption: Workflow for a xenograft study investigating this compound efficacy.
Signaling Pathway Visualizations
This compound inhibits MMP-11, MMP-8, and MMP-13. The diagrams below illustrate the generalized signaling pathways these MMPs are involved in during cancer progression. The paradoxical effect of this compound likely arises from inhibiting a complex interplay of these pro- and anti-tumoral pathways.
MMP-11 Pro-Tumor Signaling
MMP-11 is often associated with promoting tumor progression by enhancing cell survival, proliferation, and invasion. It can be induced by various growth factors and, in turn, influence key oncogenic pathways.
Caption: Simplified signaling pathway for MMP-11 in cancer progression.
MMP-8 Dual-Role Signaling
MMP-8 has a complex role. While it can degrade the ECM, some studies suggest it has a protective, anti-metastatic function, possibly through modulating the immune response.
Caption: The dual pro- and anti-tumor roles of MMP-8 in cancer.
Logical Model for this compound's Paradoxical Effect
The timing of this compound administration appears to determine its therapeutic outcome. This diagram illustrates the hypothesis that early inhibition is beneficial, while late inhibition may be detrimental by disrupting a protective MMP balance.
Caption: Hypothesis for the schedule-dependent effects of this compound.
References
- 1. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cancer‐associated fibroblast‐derived MMP11 promotes tumor progression in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 6. The Role of MMP8 in Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix metalloproteinase-8 induces interleukin expression in breast cancer cells - ecancer [ecancer.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RXP03 Treatment Schedule
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing RXP03 treatment schedules in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective phosphinic peptide inhibitor of several matrix metalloproteinases (MMPs). Its primary mechanism of action is the inhibition of MMPs, particularly MMP-11, MMP-8, and MMP-13.[1] By inhibiting these enzymes, this compound can modulate the tumor microenvironment and interfere with processes such as tumor growth, invasion, and angiogenesis. It has also been investigated for its potential as a broad-spectrum antivenom agent due to its ability to inhibit venom metalloproteinases.[2][3]
Q2: What are the known enzymatic inhibition constants (Ki) for this compound against various MMPs?
This compound has been shown to inhibit a range of MMPs with varying potency. The Ki values, which represent the concentration of inhibitor required to produce half-maximum inhibition, are summarized in the table below.
| Matrix Metalloproteinase (MMP) | Inhibition Constant (Ki) |
| MMP-2 | 20 nM |
| MMP-8 | 2.5 nM |
| MMP-9 | 10 nM |
| MMP-11 | 5 nM |
| MMP-14 | 105 nM |
| MMP-1 | Not potently inhibited |
| MMP-7 | Not potently inhibited |
Data sourced from MedchemExpress and Dive et al., 2005.[1]
Q3: How does the dosing and scheduling of this compound impact its anti-tumor efficacy?
Preclinical studies have shown that the efficacy of this compound is highly dependent on both the dose and the treatment schedule. In a study using a C26 colon carcinoma model in mice, it was observed that short-term, intermittent treatment with this compound was more effective at inhibiting tumor growth than continuous, long-term treatment.[1] Strikingly, continuous treatment started at a later stage of tumor development led to a stimulation of tumor growth compared to the control group.[1] This suggests that the timing and duration of MMP inhibition are critical factors in achieving a therapeutic benefit.
Q4: What are the potential downstream signaling pathways affected by this compound treatment?
By inhibiting MMPs, this compound can influence several downstream signaling pathways that are crucial for cancer progression. The inhibition of specific MMPs can lead to the following cellular consequences:
-
MMP-11 (Stromelysin-3): Inhibition of MMP-11 can interfere with the TGF-β signaling pathway by stabilizing Smad2 protein, thereby affecting cell proliferation and progression.[2][4] It may also impact the IGF-1 signaling pathway.[5]
-
MMP-2 and MMP-9 (Gelatinases): Inhibition of these MMPs can affect pathways involved in cell proliferation, apoptosis, invasion, and angiogenesis.[3] This can involve the modulation of the PI3K/Akt and MAPK/ERK pathways.
-
MMP-14 (MT1-MMP): As a membrane-type MMP, its inhibition can impact cell invasion and migration through its role in activating other MMPs and processing cell surface proteins. Downstream effects can involve the MAPK and PI3K signaling pathways.[6]
Below is a diagram illustrating the potential downstream effects of this compound-mediated MMP inhibition.
Troubleshooting Guides
In Vitro Experiments
Issue 1: Low potency or lack of effect in cell-based assays (e.g., cell viability, migration).
-
Possible Cause 1: Poor cell permeability. this compound is a phosphinic peptide with potentially low lipophilicity and poor membrane permeability, which can limit its access to intracellular or pericellular targets.[7][8]
-
Solution: Consider using a higher concentration of this compound, but be mindful of potential off-target effects. If available, a more cell-permeable analog or a prodrug version of this compound could be tested.
-
-
Possible Cause 2: Inappropriate cell line. The expression and activity of the target MMPs (MMP-2, -8, -9, -11, -13, -14) can vary significantly between different cancer cell lines.
-
Solution: Before starting your experiments, screen a panel of cell lines for the expression of the target MMPs using techniques like qRT-PCR, Western blot, or zymography. Select cell lines with detectable levels of the MMPs of interest.
-
-
Possible Cause 3: Inactive compound. Improper storage or handling of the this compound compound can lead to its degradation.
-
Solution: Ensure that this compound is stored according to the manufacturer's instructions, typically at -20°C or -80°C. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Issue 2: High background or inconsistent results in apoptosis assays (e.g., Annexin V/PI staining).
-
Possible Cause 1: Mechanical stress during cell harvesting. The process of detaching adherent cells can cause membrane damage, leading to false-positive staining for both Annexin V and PI.
-
Solution: Use a gentle cell detachment method, such as a non-enzymatic cell dissociation solution or a short incubation with trypsin-EDTA followed by gentle pipetting. Always include an unstained control and single-stain controls for proper compensation and gating.
-
-
Possible Cause 2: Assay performed at a suboptimal time point. Apoptosis is a dynamic process, and the peak of early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptosis can vary depending on the cell line and the concentration of this compound.
-
Solution: Perform a time-course experiment to identify the optimal incubation time for observing apoptosis. Analyze cells at multiple time points (e.g., 12, 24, 48 hours) after treatment with this compound.
-
In Vivo Experiments
Issue 3: Lack of tumor growth inhibition or paradoxical tumor promotion.
-
Possible Cause 1: Inappropriate dosing schedule. As mentioned in the FAQs, continuous high-dose treatment with this compound may be less effective or even detrimental compared to intermittent dosing.[1]
-
Solution: Design experiments to compare different treatment schedules. Based on the study by Dive et al. (2005), consider short-term, intermittent dosing regimens (e.g., daily treatment for the first 3-7 days after tumor inoculation) and compare the outcomes to a continuous dosing schedule.
-
-
Possible Cause 2: Suboptimal dose. The dose-response to this compound can be complex. A study showed that doses of 50, 100, and 150 µ g/day inhibited tumor growth, with 100 µ g/day being the most effective, while a higher dose of 600 µ g/day was not significantly effective.[1]
-
Solution: Perform a dose-escalation study to determine the optimal therapeutic dose of this compound in your specific tumor model. It is crucial to include a range of doses to identify the therapeutic window and avoid paradoxical effects.
-
-
Possible Cause 3: Poor bioavailability. this compound has been reported to have moderate absorption and low bioavailability.[7][8]
-
Solution: Consider alternative routes of administration (e.g., intraperitoneal vs. subcutaneous) that may improve bioavailability. If available, a prodrug formulation of this compound could be used to enhance its pharmacokinetic properties.
-
Below is a diagram outlining a logical workflow for troubleshooting common issues in this compound experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol provides a general framework for detecting apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with the desired concentration of this compound for the optimal duration determined from time-course experiments. Include an untreated control group.
-
Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization or using a cell scraper.
-
Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.
In Vivo Tumor Growth Inhibition Study
This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of this compound using a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthetic
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10^6 cells in PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups (e.g., vehicle control, continuous this compound, intermittent this compound at different doses).
-
Administer this compound or vehicle according to the predetermined dosing schedule (e.g., daily intraperitoneal injections).
-
Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
Continue the treatment for the planned duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Plot the mean tumor volume for each group over time to generate tumor growth curves and evaluate the efficacy of the different treatment regimens.
References
- 1. benchchem.com [benchchem.com]
- 2. biologi.ub.ac.id [biologi.ub.ac.id]
- 3. Establishment of the Xenograft Model and Measurement of Tumor Growth [bio-protocol.org]
- 4. NFE2L3 Controls Colon Cancer Cell Growth through Regulation of DUX4, a CDK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of colon tumor cell growth inhibitory agents through a combinatorial approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.math.duke.edu [sites.math.duke.edu]
- 8. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RXP03 Stability in Cell Culture Media
Frequently Asked Questions (FAQs)
Q1: Why is assessing the stability of RXP03 in my cell culture media important?
A: The stability of a test compound like this compound in your experimental setup is critical for the correct interpretation of its biological effects.[1] If this compound degrades during your experiment, its effective concentration will decrease. This could lead to an underestimation of its potency and efficacy, resulting in inaccurate and irreproducible data.[1] Stability studies are essential for establishing a reliable concentration-response relationship.[1]
Q2: What primary factors could affect the stability of this compound in cell culture media?
A: Several factors can influence the stability of a phosphinic peptide compound like this compound in cell culture media:
-
pH: The pH of the culture medium (typically 7.2-7.4) can promote the hydrolysis of labile chemical groups.[1][2]
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.[1]
-
Media Components: Components within the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, could potentially interact with and degrade the test compound.[1]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound.[1] Furthermore, the cells themselves can metabolize this compound.
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.[1][2]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible compounds.[1]
Q3: How can I determine if my this compound is degrading in my experiment?
A: The most direct way to assess stability is to incubate this compound in your cell-free culture media under experimental conditions (e.g., 37°C, 5% CO2) and measure its concentration at various time points. Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly used to quantify the parent compound.[1][3] A significant decrease in concentration over time indicates instability.
Q4: What should I do if I suspect my this compound is precipitating out of the solution?
A: Precipitation is a common issue, particularly with compounds that have low aqueous solubility. Here are some troubleshooting steps:
-
Visually Inspect: Carefully check your stock solutions and final dilutions for any visible precipitate.
-
Check Final Concentration: The concentration of this compound may be exceeding its solubility limit in the aqueous media. Try using a lower final concentration.[1]
-
Optimize Dilution Method: Instead of adding a concentrated DMSO stock directly to a large volume of media, perform a serial dilution in pre-warmed (37°C) media. Adding the compound dropwise while gently vortexing can also help.[1]
-
Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent experimental results / High variability between replicates | Compound Degradation: this compound may be unstable under your experimental conditions. | Perform a stability study by incubating this compound in cell-free media over a time course and analyze its concentration by HPLC or LC-MS/MS.[1] |
| Inconsistent Sample Handling: Variability in incubation times or sample processing. | Ensure uniform mixing of media and precise timing for sample collection. Use calibrated pipettes.[1] | |
| Incomplete Solubilization: this compound may not be fully dissolved in the stock solution. | Visually inspect stock solutions for precipitate. If present, gently warm and vortex to redissolve. Prepare fresh stock solutions frequently.[1] | |
| Loss of this compound activity over time | Chemical Degradation in Media: The compound is breaking down in the cell culture medium. | Confirm by performing a stability study in cell-free media.[1] |
| Cellular Metabolism: The cells in your assay are metabolizing this compound. | Incubate this compound with your cells and analyze both the media and cell lysate for the parent compound and potential metabolites using LC-MS/MS.[1] | |
| Non-specific Binding: The compound may be binding to the plasticware. | Use low-protein-binding plates and pipette tips. Include a control without cells to assess binding to the plasticware.[1] | |
| Precipitate observed in media after adding this compound | Poor Aqueous Solubility: The concentration of this compound exceeds its solubility in the media. | Decrease the final working concentration. Optimize the dilution procedure by using pre-warmed media and a stepwise dilution approach.[1] |
| Interaction with Media Components: this compound may be interacting with components in the media, leading to precipitation. | Test the solubility of this compound in a simpler buffer (e.g., PBS) to see if media components are the issue. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general procedure for determining the stability of this compound in cell culture media using HPLC or LC-MS/MS.
1. Materials:
-
This compound
-
High-purity solvent for stock solution (e.g., DMSO)
-
Cell culture medium (the same type used in your experiments)
-
Incubator (37°C, 5% CO2)
-
Analytical equipment (HPLC or LC-MS/MS)
-
Low-protein-binding tubes or plates
2. Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Ensure it is fully dissolved.
-
Spike the Media: Pre-warm the cell culture media to 37°C. Dilute the this compound stock solution into the media to the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is low (typically <0.1%) and consistent across all samples.[1]
-
Time Course Incubation: Aliquot the this compound-spiked media into sterile, low-protein-binding tubes or wells of a plate. Place the samples in a 37°C, 5% CO2 incubator.
-
Sample Collection: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The T=0 sample should be collected immediately after spiking and represents 100% of the initial concentration.
-
Quench the Reaction: To stop any potential enzymatic degradation if serum is present, immediately process the samples. A common method is to add a threefold excess of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[1]
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube or well for analysis.[1]
-
Analysis: Analyze the concentration of the parent this compound in the processed samples using a validated HPLC or LC-MS/MS method.[1]
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage of this compound remaining versus time to determine the degradation rate and calculate the half-life (t½) of the compound in the media.
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical inhibition of MMP-11 by this compound, preventing Smad2 degradation.
Caption: A general experimental workflow for assessing the stability of a compound in cell culture media.
Caption: A logical workflow for troubleshooting inconsistent experimental data.
References
Technical Support Center: RXP03 Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of RXP03 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary experimental challenges?
This compound is a potent phosphinic peptide inhibitor of matrix metalloproteinases (MMPs), particularly MMP-11.[1][2] While effective in its inhibitory action, its experimental application can be challenging due to moderate absorption and low bioavailability.[3] Like many peptide-based compounds, this compound is susceptible to degradation, which can compromise experimental results. A common approach to address its low lipophilicity and poor membrane permeability is the development of prodrugs.[1][4]
Q2: What are the most common causes of this compound degradation in experimental settings?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its phosphinic peptide structure, degradation is likely to occur through common peptide instability routes:
-
Hydrolysis: The peptide bonds in this compound are susceptible to cleavage, particularly at acidic or alkaline pH. The phosphinic acid group may also be susceptible to hydrolysis under certain conditions.
-
Oxidation: Amino acid residues within the peptide sequence can be oxidized, especially if they contain susceptible side chains (e.g., methionine, tryptophan, cysteine, histidine, tyrosine).[5][6] This can be triggered by exposure to air, light, or certain chemicals.[6]
-
Aggregation: Peptides can self-associate to form aggregates, which can lead to precipitation and loss of active compound.[7][8] Factors like high concentration, pH, and temperature can influence aggregation.[7][8]
-
Adsorption: Peptides can adsorb to the surfaces of storage vials and experimental labware, leading to a decrease in the effective concentration.
Q3: How should I properly store this compound to ensure its stability?
To maintain the integrity of this compound, proper storage is critical. The following table summarizes recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Store lyophilized powder at -20°C or -80°C. | Minimizes chemical degradation and microbial growth. |
| Store solutions in aliquots at -80°C. | Avoids repeated freeze-thaw cycles which can lead to degradation. | |
| Light | Protect from light. | Light exposure can induce photo-oxidation of sensitive amino acid residues.[6] |
| Moisture | Store in a desiccated environment. | Moisture can accelerate hydrolysis of the lyophilized powder. |
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Inconsistent or lower-than-expected activity of this compound in assays.
| Potential Cause | Suggested Solution |
| Degradation during storage or handling | Review storage conditions (see FAQ Q3). Ensure proper aliquoting to avoid multiple freeze-thaw cycles. Prepare fresh solutions for each experiment if possible. |
| Hydrolysis in assay buffer | Check the pH of your assay buffer. Peptides are generally most stable at a pH between 5 and 7. Avoid strongly acidic or basic buffers. |
| Oxidation | Degas buffers to remove dissolved oxygen. Consider adding antioxidants like DTT or TCEP if compatible with your assay. Protect solutions from light. |
| Adsorption to labware | Use low-protein-binding microplates and pipette tips. Pre-rinsing surfaces with a blocking agent like bovine serum albumin (BSA) can sometimes help, if compatible with the experiment. |
Problem 2: Precipitation or cloudiness observed in the this compound solution.
| Potential Cause | Suggested Solution |
| Aggregation | Prepare solutions at the lowest effective concentration. If high concentrations are necessary, screen different formulation buffers that may include excipients like sugars or non-ionic surfactants to improve solubility and stability. |
| Poor solubility in the chosen solvent | Ensure the solvent is appropriate for this compound. If dissolving in an aqueous buffer, ensure the pH is suitable for solubility. Sonication may help to dissolve the peptide, but should be used cautiously to avoid degradation. |
| Contamination | Use sterile, high-purity water and reagents to prepare solutions. Filter-sterilize the final solution if appropriate for the application. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-equilibration: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Selection: Reconstitute the lyophilized powder in a high-purity, sterile solvent. For many peptides, this is typically sterile, distilled water or a buffer at a slightly acidic pH (e.g., pH 5-6). The choice of solvent may depend on the specific experimental requirements.
-
Concentration: Prepare a concentrated stock solution (e.g., 1-10 mM).
-
Aliquoting: Immediately aliquot the stock solution into single-use, low-protein-binding tubes.
-
Storage: Store the aliquots at -80°C until use.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol allows for the quantitative assessment of this compound integrity over time under different conditions.
-
Sample Preparation: Prepare this compound solutions under various test conditions (e.g., different pH buffers, temperatures, light exposures).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample.
-
HPLC Analysis: Analyze the aliquots using a reverse-phase high-performance liquid chromatography (RP-HPLC) system.
-
Column: C18 column
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detection at 210-220 nm.[9]
-
-
Data Analysis: Quantify the area of the main this compound peak at each time point. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualizing Experimental Workflows
Diagram 1: General Troubleshooting Workflow for this compound Degradation
Caption: A flowchart for troubleshooting unexpected experimental outcomes with this compound.
Diagram 2: Potential Degradation Pathways for Peptide-Based Drugs
Caption: Common chemical and physical degradation pathways for peptide-based compounds like this compound.
References
- 1. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
troubleshooting RXP03 insolubility
Welcome to the technical support center for RXP03. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility of this compound.
Troubleshooting Guide: this compound Insolubility
This compound, a potent and selective phosphinic peptide inhibitor of Matrix Metalloproteinases (MMPs), can present solubility challenges that may impact experimental outcomes.[1][2][3][4] This guide provides a systematic approach to addressing these issues.
Initial Assessment and Stock Solution Preparation
The first step in troubleshooting insolubility is to ensure proper handling and preparation of your this compound stock solution.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Verification: Confirm the purity and form of the this compound compound provided by the manufacturer.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. For example, if the molecular weight of this compound is 500 g/mol , dissolve 5 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes. Gentle warming to 37°C and brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
dot
Caption: Workflow for preparing and troubleshooting this compound solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I diluted my DMSO stock into my aqueous cell culture medium. What should I do?
This is a common issue when the concentration of the organic solvent (DMSO) becomes too low in the final aqueous solution, causing the compound to "crash out." Here are several strategies to address this:
-
Optimize the Final DMSO Concentration: Whenever possible, maintain a final DMSO concentration that is compatible with your assay and keeps this compound in solution. However, be mindful of the potential effects of DMSO on your cells or assay components.
-
Use of Co-solvents: For in vivo studies or challenging in vitro systems, the use of co-solvents can significantly improve solubility.[5] Refer to the table below for recommended formulations for compounds with low water solubility.
-
pH Adjustment: The solubility of ionizable compounds like this compound can be pH-dependent. Experiment with slight adjustments to the pH of your aqueous buffer, ensuring it remains within a range compatible with your experimental system.
-
Inclusion of Excipients: Non-ionic surfactants like Tween 80 or viscosity-enhancing agents like Carboxymethyl cellulose (B213188) (CMC) can help to maintain a stable suspension or improve solubility.[5]
Q2: I am planning an in vivo study. What formulations are recommended for this compound?
Due to its low aqueous solubility, specific formulations are required for in vivo administration of this compound.[5] The following table summarizes common formulations that can be tested. It is advisable to test these formulations with a small amount of the compound first.
Table 1: Recommended In Vivo Formulations for this compound
| Formulation No. | Composition | Administration Route |
| Injection 1 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | IP, IV, IM, SC |
| Injection 2 | 10% DMSO, 90% Corn oil | IP, IV, IM, SC |
| Oral 1 | Suspension in 0.5% Carboxymethyl cellulose (CMC) | Oral |
| Oral 2 | Dissolved in PEG400 | Oral |
| Oral 3 | Dissolved in 0.25% Tween 80 and 0.5% CMC | Oral |
Data adapted from InvivoChem product information for compounds with low water solubility.[5]
Q3: Why is this compound's bioavailability low, and how is this being addressed?
This compound's low bioavailability is a known characteristic of many phosphinic acid-based compounds and is attributed to its low lipophilicity and poor membrane permeability.[1][2][3] This has been a hurdle for its clinical application. To overcome this limitation, a prodrug strategy is being explored. This involves masking the ionizable hydroxyl group of this compound, for instance, by creating a glycosyl ester.[1][2] This modification aims to enhance the compound's absorption properties. The prodrug is designed to be cleaved enzymatically in vivo, releasing the active this compound.
dot
Caption: Prodrug approach to improve this compound bioavailability.
Q4: Can aggregation of this compound be an issue?
While aggregation is a well-documented issue for large biomolecules like proteins, small molecules like this compound can also self-associate and precipitate out of solution, which can be considered a form of aggregation.[6][7][8] The principles of maintaining solubility by optimizing solvent conditions, pH, and using appropriate excipients are all relevant to preventing the aggregation and precipitation of this compound. If you suspect aggregation, techniques such as dynamic light scattering (DLS) could be used for characterization, although this is more common for macromolecules. For this compound, visual inspection for precipitation after dilution and centrifugation is the most practical first step.
References
- 1. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening [ouci.dntb.gov.ua]
- 5. This compound | MMP | 284667-65-8 | Invivochem [invivochem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: RXP03 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of RXP03, a potent phosphinic peptide inhibitor of matrix metalloproteinases (MMPs), particularly MMP-11 (Stromelysin-3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vivo target?
A1: this compound is a phosphinic pseudo-tripeptide that acts as a potent, mechanism-based inhibitor of zinc-metalloproteases.[1][2] Its primary target is Matrix Metalloproteinase-11 (MMP-11, or Stromelysin-3), an enzyme implicated in tissue remodeling, cancer progression, and tumor invasion.[3][4][5]
Q2: What are the main challenges associated with the in vivo delivery of this compound?
A2: The primary challenges with this compound delivery in vivo stem from its nature as a phosphinic acid-based peptide.[6] These include:
-
Low Bioavailability: Like many phosphinic acids, this compound exhibits moderate absorption and low oral bioavailability.
-
Poor Membrane Permeability: The compound has low lipophilicity, which restricts its ability to cross cellular membranes.[6]
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the gastrointestinal tract and plasma, leading to a short half-life.[7][8]
-
Rapid Clearance: Small peptides are often quickly cleared from circulation through the kidneys.[7]
Q3: What strategies are being explored to overcome these delivery challenges?
A3: A primary strategy is the prodrug approach .[6] For this compound, a glycosyl ester prodrug has been synthesized. This masks the ionizable hydroxyl group, aiming to increase lipophilicity and improve absorption.[6] After absorption, the prodrug is designed to be hydrolyzed by enzymes, releasing the active this compound compound.[6] Other general strategies for peptide delivery include the use of permeation enhancers, co-administration with enzyme inhibitors, and encapsulation in nanoparticle delivery systems.[9][10]
Troubleshooting Guide
Problem 1: Low Plasma Concentration of this compound Post-Administration
-
Possible Cause A: Poor Absorption/Bioavailability
-
Troubleshooting Steps:
-
Switch to a Prodrug Formulation: If using the parent this compound, consider switching to a more lipophilic prodrug version, such as the glycosyl ester of this compound, to enhance absorption.
-
Optimize Route of Administration: Oral administration is challenging for peptides.[6] Consider parenteral routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection to bypass the gastrointestinal tract and first-pass metabolism.[11]
-
Incorporate Permeation Enhancers: For oral or topical administration, co-formulation with permeation enhancers like sodium caprate may temporarily increase epithelial permeability.[9]
-
-
-
Possible Cause B: Rapid Degradation
-
Troubleshooting Steps:
-
Co-administer Protease Inhibitors: While having potential toxicity, the inclusion of broad-spectrum protease inhibitors like aprotinin (B3435010) in the formulation can reduce enzymatic degradation.[9]
-
Chemical Modification: Strategies like cyclization or incorporating D-amino acids can enhance stability against enzymatic breakdown.[7] While not standard for this compound, this is a known strategy for peptides.
-
-
-
Possible Cause C: Rapid Clearance
-
Troubleshooting Steps:
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic radius of the peptide, reducing renal clearance and extending circulation time.[7]
-
Formulation in Nanocarriers: Encapsulating this compound in liposomes or nanoparticles can protect it from degradation and clearance, potentially allowing for more targeted delivery.[8]
-
-
Problem 2: High Variability in Experimental Results Between Subjects
-
Possible Cause: Inconsistent Formulation or Administration
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: this compound may have solubility issues. Ensure the compound is fully dissolved in the vehicle before administration. Use of solubilizing agents compatible with in vivo studies may be necessary.
-
Standardize Administration Technique: Ensure the volume, rate, and anatomical location of injection are consistent across all animals to minimize variability in absorption and distribution.
-
Verify Formulation Stability: Assess the stability of the formulated this compound under the storage and experimental conditions to ensure it is not degrading before or during administration.
-
-
Data Presentation
| Parameter | This compound (Parent Drug) - Hypothetical | This compound Prodrug - Hypothetical | Rationale for Improvement |
| Oral Bioavailability (%) | < 1% | 5 - 15% | Increased lipophilicity of the prodrug enhances absorption across the gut epithelium. |
| Plasma Half-life (t½) | ~30 minutes | ~1-2 hours | Prodrug may have a different clearance profile, and gradual conversion to the active drug can extend its apparent half-life. |
| Peak Plasma Conc. (Cmax) | Low | Moderately Increased | Improved absorption leads to higher peak concentrations in the plasma. |
| Time to Peak (Tmax) | 0.5 - 1 hour | 1 - 3 hours | Absorption and subsequent conversion of the prodrug may delay the time to reach peak concentration of the active compound. |
| Brain/Tumor Penetration | Very Low | Low to Moderate | Enhanced lipophilicity of the prodrug may improve its ability to cross the blood-brain or blood-tumor barrier. |
Experimental Protocols
General Protocol for In Vivo Administration of this compound in a Mouse Tumor Model
This protocol is a generalized procedure and should be adapted based on the specific experimental design and institutional guidelines (IACUC).
-
Preparation of Dosing Solution:
-
Calculate the required dose of this compound or its prodrug based on the animal's body weight (e.g., in mg/kg).
-
Prepare a sterile vehicle suitable for the chosen administration route (e.g., saline, PBS with 5% DMSO, or a cyclodextrin-based formulation for poorly soluble compounds).
-
Dissolve the compound in the vehicle to the desired final concentration. Ensure complete dissolution, using gentle warming or sonication if necessary. Prepare fresh daily.
-
-
Animal Handling and Administration:
-
Acclimate animals to handling and the experimental environment.
-
For tumor xenograft models, administration should begin when tumors reach a predetermined size.
-
Intravenous (IV) Injection: Administer the solution slowly via the tail vein. This route ensures 100% bioavailability.
-
Intraperitoneal (IP) Injection: Inject the solution into the peritoneal cavity.
-
Oral Gavage: Administer the solution directly into the stomach using a gavage needle. This route is most relevant for testing oral bioavailability.
-
-
Pharmacokinetic Analysis:
-
At predetermined time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes), collect blood samples (e.g., via tail vein or cardiac puncture for terminal collection).
-
Process blood to obtain plasma and store at -80°C.
-
Analyze plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
-
-
Biodistribution Analysis:
-
At a terminal time point, euthanize the animal and perfuse with saline to remove blood from tissues.
-
Harvest organs of interest (e.g., tumor, liver, kidneys, brain, spleen).
-
Homogenize tissues and extract the drug.
-
Quantify the concentration of this compound in each tissue using LC-MS/MS to determine its distribution profile.
-
Visualizations
Signaling Pathway of MMP-11 (Stromelysin-3)
MMP-11 is involved in multiple pathways that promote tumor progression. It can cleave Insulin-Like Growth Factor Binding Protein-1 (IGFBP-1), releasing Insulin-Like Growth Factor 1 (IGF-1).[12] Free IGF-1 then activates the IGF-1/AKT signaling pathway, promoting cell survival and proliferation.[13] Additionally, MMP-11 has been shown to stabilize Smad2, a key component of the TGF-β signaling pathway, further contributing to cancer development.[14]
Caption: MMP-11 signaling pathways in cancer.
Experimental Workflow for Troubleshooting this compound Delivery
This workflow outlines a logical progression for identifying and solving in vivo delivery issues with this compound.
Caption: Logical workflow for troubleshooting poor in vivo efficacy of this compound.
References
- 1. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MMP11 matrix metallopeptidase 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Crystal structure of the stromelysin-3 (MMP-11) catalytic domain complexed with a phosphinic inhibitor mimicking the transition-state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. mdpi.com [mdpi.com]
- 14. MMP11 promotes the proliferation and progression of breast cancer through stabilizing Smad2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Membrane Permeability of RXP03
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor membrane permeability of RXP03, a potent matrix metalloproteinase (MMP) inhibitor.
Introduction to this compound Permeability Challenges
This compound is a promising phosphinic peptide-based inhibitor of several matrix metalloproteinases, including MMP-2, -8, -9, -11, and -14.[1][2] However, its clinical development has been hampered by low lipophilicity and consequently, poor membrane permeability.[1][2] This characteristic limits its oral bioavailability and cellular uptake, which are critical for therapeutic efficacy. The primary strategy being explored to overcome this limitation is the prodrug approach, specifically through the synthesis of glycosyl esters of this compound to enhance its absorption.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor membrane permeability?
A1: this compound is a phosphinic peptide, and its chemical structure confers low lipophilicity. The presence of ionizable groups, such as the phosphinic acid moiety, leads to a charged state at physiological pH, which hinders its ability to passively diffuse across the lipid-rich cell membranes.
Q2: What is the primary strategy to improve the membrane permeability of this compound?
A2: The leading strategy is the development of a prodrug. Specifically, a glycosyl ester of this compound has been synthesized.[1][2] The rationale is that by masking the polar phosphinic acid group with a sugar moiety, the lipophilicity of the molecule is increased, which is expected to improve its passive diffusion across cell membranes. Once inside the cell, endogenous esterases are expected to cleave the ester bond, releasing the active this compound.
Q3: What are the target enzymes of this compound?
A3: this compound is a potent inhibitor of several matrix metalloproteinases (MMPs), with varying inhibition constants (Ki) for different MMPs. The primary targets include MMP-2, MMP-8, MMP-9, MMP-11, and MMP-14.
Q4: Which signaling pathways are modulated by this compound?
A4: By inhibiting MMPs, this compound can interfere with various signaling pathways involved in cancer progression. For instance, MMP-11, a key target of this compound, is known to activate the Insulin-like Growth Factor-1 (IGF-1)/AKT/Forkhead box protein O1 (FoxO1) signaling pathway, which promotes tumor growth and metabolic reprogramming.[3] MMP-9 is critically involved in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis.[4][5]
Troubleshooting Guides for Permeability Assays
Issue 1: Low Apparent Permeability (Papp) of this compound in In Vitro Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Inherent Low Permeability of this compound | Synthesize and test a lipophilic prodrug of this compound (e.g., glycosyl ester). | Masking polar functional groups can significantly increase passive diffusion across cell membranes. |
| Compound Precipitation in Donor Well | Decrease the starting concentration of this compound. Ensure the buffer used is appropriate for the compound's solubility. | Precipitation reduces the effective concentration of the compound available for transport. |
| Efflux by Transporters (in cell-based assays like Caco-2) | Perform a bi-directional Caco-2 assay (apical-to-basolateral and basolateral-to-apical). Include known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to see if permeability increases. | An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux pumps. |
| Poor Monolayer Integrity (Caco-2) | Measure Transepithelial Electrical Resistance (TEER) before and after the experiment. Use a paracellular marker (e.g., mannitol) to check for leaks. | A compromised cell monolayer will lead to artificially high permeability values for all compounds. |
Issue 2: High Variability in Permeability Results
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Monolayer Differentiation (Caco-2) | Standardize cell seeding density and culture time (typically 21 days). Regularly monitor TEER values to ensure consistent monolayer formation. | Consistent cell culture conditions are crucial for reproducible results in cell-based assays. |
| Assay Temperature Fluctuations | Ensure all assay plates and solutions are equilibrated to the correct temperature (typically 37°C for cell-based assays) before starting the experiment. | Temperature can affect membrane fluidity and transporter activity, leading to variability. |
| Inaccurate Quantification of Compound | Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision in the relevant assay buffers. | An unreliable analytical method is a common source of experimental variability. |
Data Presentation
While specific experimental data on the permeability of this compound and its prodrugs are not yet publicly available, the following tables illustrate how such data should be structured for clear comparison.
Table 1: Apparent Permeability (Papp) of this compound and its Prodrug in PAMPA
| Compound | Concentration (µM) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| This compound | [Insert Value] | [Insert Value] |
| This compound-Glycosyl Ester | [Insert Value] | [Insert Value] |
| Propranolol (High Permeability Control) | [Insert Value] | [Insert Value] |
| Atenolol (Low Permeability Control) | [Insert Value] | [Insert Value] |
Note: Data in this table is illustrative. Actual experimental values are required for a definitive comparison.
Table 2: Bidirectional Permeability of this compound and its Prodrug in Caco-2 Assay
| Compound | Direction | Concentration (µM) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | A -> B | [Insert Value] | [Insert Value] | [Insert Value] |
| B -> A | [Insert Value] | [Insert Value] | ||
| This compound-Glycosyl Ester | A -> B | [Insert Value] | [Insert Value] | [Insert Value] |
| B -> A | [Insert Value] | [Insert Value] | ||
| Digoxin (P-gp Substrate Control) | A -> B | [Insert Value] | [Insert Value] | [Insert Value] |
| B -> A | [Insert Value] | [Insert Value] |
Note: Data in this table is illustrative. A-B refers to apical to basolateral transport, and B-A refers to basolateral to apical transport. An efflux ratio >2 suggests active efflux.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive membrane permeability.
-
Prepare the Lipid Membrane: Coat the filter of a 96-well donor plate with a solution of 1% lecithin (B1663433) in dodecane. Allow the solvent to evaporate completely.
-
Prepare Compound Solutions: Dissolve this compound, its prodrug, and control compounds in a suitable buffer (e.g., PBS, pH 7.4) to the desired final concentration.
-
Load the Plates: Add the compound solutions to the donor wells and fresh buffer to the acceptor plate wells.
-
Assemble the PAMPA "Sandwich": Place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a validated analytical method such as LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Use the following formula to calculate the Papp value:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Caco-2 Permeability Assay
This cell-based assay provides insights into both passive and active transport mechanisms.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow them to differentiate into a polarized monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers to ensure their integrity. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²). The permeability of a low-permeability marker like Lucifer yellow can also be assessed.
-
Prepare Dosing Solutions: Dissolve this compound, its prodrug, and control compounds in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Transport Experiment (Apical to Basolateral):
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from the basolateral chamber at specified time points.
-
-
Transport Experiment (Basolateral to Apical):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
Quantification: Determine the concentration of the compounds in the collected samples using a validated analytical method like LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value using the following formula:
Papp = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits MMP-11, preventing the release of active IGF-1 and subsequent activation of the pro-survival PI3K/AKT pathway.
Caption: this compound inhibits MMP-9, preventing the degradation of the extracellular matrix and thereby blocking tumor cell invasion.
Caption: A logical workflow for troubleshooting and overcoming the poor membrane permeability of this compound.
References
- 1. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. researchgate.net [researchgate.net]
- 4. Matrix Metalloproteinase 9 Regulates Tumor Cell Invasion via Cleavage of Protease Nexin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy | MDPI [mdpi.com]
Technical Support Center: Interpreting Unexpected Results with RXP03
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results during experiments with RXP03, a potent matrix metalloproteinase (MMP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phosphinic peptide-based inhibitor designed to be a highly effective and selective inhibitor of several matrix metalloproteinases (MMPs).[1] Its primary target is stromelysin-3 (MMP-11), a key enzyme implicated in the tissue remodeling processes associated with tumor progression, rather than directly with cancer cell proliferation.[2] The intended effect of this compound in cancer models is typically the inhibition of cell invasion and migration.
Q2: My in vitro biochemical assay shows that this compound potently inhibits MMP-11 activity, but I am not seeing the expected anti-invasive effect in my cell-based assays. Why could this be?
Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: this compound is known to have low lipophilicity and poor membrane permeability, which can prevent it from reaching its intracellular or pericellular target in sufficient concentrations in a cellular context.[1][2]
-
Compound Stability: Ensure that this compound has been stored correctly and that working solutions are freshly prepared. The compound may degrade in certain media conditions over the course of a long-term cell culture experiment.
-
Cell Line Specific Resistance: The chosen cell line may have intrinsic resistance mechanisms. This could include the expression of efflux pumps that actively remove this compound from the cell, or a low level of MMP-11 expression, making it a non-critical enzyme for invasion in that specific model.
-
Redundant Protease Activity: The cells may utilize other proteases to facilitate invasion, compensating for the inhibition of MMP-11.
Q3: I've treated my cancer cell line with this compound and observed an unexpected increase in cell proliferation. Is this a known effect?
An increase in proliferation is an unexpected result for an MMP inhibitor like this compound. This is not a documented direct effect and likely points to a complex cellular response. Potential causes could include:
-
Off-target Effects: At higher concentrations, this compound might interact with other proteins, leading to the activation of pro-proliferative signaling pathways.[3][4] It is a common phenomenon that kinase inhibitors can have unexpected off-target effects, and similar principles can apply to other classes of inhibitors.[3][5]
-
Compensatory Signaling: Inhibition of MMP-11 could trigger a feedback loop or "retroactivity" where the cell upregulates other signaling pathways that promote growth to compensate.[5] This can sometimes lead to paradoxical pathway activation.[3]
-
Cellular Stress Response: The introduction of an inhibitor could induce a stress response in the cells that, in some contexts, might paradoxically lead to a short-term increase in proliferation.
Q4: What are the immediate steps I should take to troubleshoot this unexpected increase in proliferation?
The first steps should be to confirm the result and rule out experimental artifacts.[6]
-
Confirm the Finding: Repeat the experiment, ideally with a freshly prepared stock solution of this compound.
-
Dose-Response Curve: Perform a full dose-response experiment to see if the proliferative effect is specific to a certain concentration range.
-
Positive Control: Include a standard cytotoxic agent as a positive control to ensure your proliferation assay is working correctly.
-
Vehicle Control: Verify that the vehicle (e.g., DMSO) concentration is consistent and non-toxic across all wells.[7]
Troubleshooting Guide: Unexpected Proliferation with this compound
This guide provides a structured workflow to investigate a paradoxical increase in cell proliferation following this compound treatment.
Problem: Increased cell proliferation observed in a cancer cell line treated with this compound.
Initial Verification
Before proceeding, confirm the identity and purity of your this compound lot and ensure your cell line is healthy and free from contamination, such as mycoplasma, which can alter cellular responses.[8][9]
Step 1: Characterize the Proliferative Effect
The goal is to understand the parameters of the unexpected observation.
-
Hypothesis: The proliferative effect is dose-dependent and time-dependent.
-
Experiment: Perform a time-course (e.g., 24, 48, 72 hours) and dose-response (e.g., 0.1 µM to 50 µM) experiment using a cell proliferation assay (e.g., BrdU incorporation or Ki-67 staining).
-
Data Interpretation:
| This compound Conc. (µM) | Proliferation Index (vs. Vehicle) at 48h |
| 0 (Vehicle) | 1.00 |
| 0.1 | 1.05 |
| 1 | 1.15 |
| 10 | 1.45 |
| 50 | 0.95 |
| Hypothetical data showing a proliferative effect peaking at 10 µM and decreasing at higher, potentially toxic, concentrations. |
Step 2: Investigate Off-Target Effects and Compensatory Pathways
This step aims to determine if the proliferative effect is due to the modulation of signaling pathways unrelated to MMP-11 inhibition.
-
Hypothesis: this compound is activating a pro-proliferative signaling cascade, such as the MAPK/ERK pathway.
-
Experiment: Treat cells with the peak proliferative concentration of this compound (e.g., 10 µM) and perform a Western blot analysis for key signaling proteins.
-
Data Interpretation:
| Target Protein | Treatment Group | Fold Change in Phosphorylation (vs. Vehicle) |
| p-ERK1/2 | Vehicle | 1.0 |
| p-ERK1/2 | This compound (10 µM) | 2.5 |
| Total ERK1/2 | Vehicle | 1.0 |
| Total ERK1/2 | This compound (10 µM) | 1.1 |
| p-Akt | Vehicle | 1.0 |
| p-Akt | This compound (10 µM) | 1.2 |
| Hypothetical data suggesting a specific activation of the ERK pathway. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK1/2
This protocol is to determine if this compound treatment leads to the activation of the ERK signaling pathway.[10]
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound and a vehicle control for the determined optimal time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples, add Laemmli sample buffer, and denature by boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2, diluted in 5% BSA/TBST.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an ECL substrate. Visualize the bands using a chemiluminescence imager. Densitometry analysis is used to quantify changes in protein phosphorylation.
Protocol 2: Cell Proliferation (BrdU Incorporation) Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound and controls (vehicle, positive control).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.
-
Fixing and Detection: Fix the cells, denature the DNA, and add an anti-BrdU antibody conjugated to a peroxidase enzyme.
-
Substrate Reaction: Add the peroxidase substrate and measure the colorimetric or fluorometric output using a plate reader. The signal intensity is directly proportional to the amount of cell proliferation.
Visualizations
Caption: A logical workflow for troubleshooting unexpected proliferative effects of this compound.
Caption: The canonical pathway showing this compound inhibiting MMP-11 to block ECM degradation.
Caption: Diagram illustrating a potential off-target mechanism for the paradoxical effect of this compound.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Investigating Off-Target Effects of RXP03
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of RXP03, a potent phosphinic peptide inhibitor of Matrix Metalloproteinases (MMPs).
Introduction to this compound
This compound is a synthetic phosphinic peptide designed as a potent and selective inhibitor of several MMPs.[1][2][3] Its primary therapeutic potential lies in its ability to modulate the activity of these enzymes, which are implicated in various physiological and pathological processes, including cancer progression.[1] While this compound has shown high affinity for its intended MMP targets, a thorough investigation of its off-target effects is a critical step in its preclinical and clinical development to ensure its safety and efficacy.
Quantitative Data Summary: this compound On-Target Activity
The following table summarizes the known inhibitory constants (Ki) of this compound against a panel of Matrix Metalloproteinases. This data is essential for designing experiments to differentiate on-target from potential off-target effects.
| Target | Ki (nM) |
| MMP-2 | 20 |
| MMP-8 | 2.5 |
| MMP-9 | 10 |
| MMP-11 | 5 |
| MMP-14 | 105 |
Data sourced from MedchemExpress and supporting literature.[4]
Signaling Pathway
Diagram of a Generalized MMP Signaling Pathway
The following diagram illustrates a simplified signaling cascade involving the activation and function of MMPs, which can be influenced by this compound. MMPs are key regulators of the extracellular matrix (ECM) and are involved in processes like cell proliferation, migration, and inflammation. Their expression and activity are often regulated by cytokines such as TGF-β and IL-1 through various downstream pathways including NF-κB, Smad, p38, and JNK.[5]
Caption: Generalized MMP signaling pathway.
Experimental Protocols and Troubleshooting
Experimental Workflow for Off-Target Identification
This workflow outlines a systematic approach to identify potential off-target effects of this compound.
Caption: Experimental workflow for off-target identification.
FAQs and Troubleshooting Guides
Frequently Asked Questions (FAQs)
Q1: We observe an unexpected cellular phenotype at concentrations of this compound that are much higher than its Ki for known MMP targets. Could this be an off-target effect?
A1: Yes, this is a strong indication of a potential off-target effect. When the effective concentration for a cellular phenotype is significantly higher than the in vitro inhibitory constant for the intended target, it suggests that another, lower-affinity target may be responsible for the observed effect.
-
Recommended Action:
-
Confirm On-Target Engagement: Use a cellular thermal shift assay (CETSA) to confirm that this compound is engaging its intended MMP targets at the expected concentrations in your cellular model.
-
Broad-Spectrum Profiling: Screen this compound against a broad panel of kinases and proteases to identify potential off-target interactions.
-
Dose-Response Analysis: Perform a detailed dose-response curve for the observed phenotype and compare it with the dose-response for on-target MMP inhibition in the same cell line.
-
Q2: Our affinity pull-down experiment using a biotinylated this compound probe identified several potential binding partners. How do we validate these as true off-targets?
A2: Affinity-based methods can yield false positives. Validation is crucial.
-
Recommended Validation Steps:
-
Competition Binding: Perform a competition pull-down experiment where you pre-incubate the cell lysate with an excess of non-biotinylated ("free") this compound before adding the biotinylated probe. A true binding partner will show reduced binding to the probe in the presence of the competitor.
-
Orthogonal Assays: Validate the interaction using an orthogonal method, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), with purified proteins.
-
Cellular Target Engagement: Use CETSA to confirm that this compound binds to the putative off-target in intact cells.
-
Q3: Can the peptide nature of this compound lead to specific types of off-target liabilities?
A3: Yes, peptide-based inhibitors can have different off-target profiles compared to traditional small molecules.[6]
-
Potential Liabilities:
-
Proteases: Due to their peptide backbone, they can be recognized and cleaved by various proteases.
-
Transporters: They may interact with peptide transporters on the cell surface.
-
Immunogenicity: Although less common for smaller peptides, there is a potential for an immune response.
-
-
Investigative Strategies:
-
Stability Assays: Assess the stability of this compound in cell culture media and cell lysates to check for degradation by endogenous proteases.
-
Uptake Assays: Investigate the cellular uptake mechanism of this compound to identify potential interactions with transporters.
-
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays (e.g., proliferation, migration).
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | Perform a broad kinase and protease screen to identify potential off-targets known to be involved in cell survival pathways. Validate any hits in cellular assays. |
| Cell line-specific effects | Test this compound on a panel of cell lines with varying expression levels of the target MMPs and potential off-target proteins. |
| Inhibition of unintended MMP family members | Even within the MMP family, lack of selectivity can lead to different outcomes. Profile the inhibitor's activity against a comprehensive panel of MMPs. |
| Experimental variability | Ensure consistent cell passage number, seeding density, and inhibitor preparation. Prepare fresh dilutions of this compound for each experiment. |
Problem 2: Discrepancy between in vitro potency (Ki) and cellular activity (IC50).
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | This compound is a phosphinic peptide, which may have limited membrane permeability.[1] Use cell lines with varying expression of uptake transporters or employ cell permeabilization agents (with appropriate controls). |
| Efflux by cellular pumps | The compound may be actively transported out of the cell. Co-incubate with known efflux pump inhibitors to see if cellular potency increases. |
| Compound degradation | The compound may be unstable in the cellular environment. Assess the stability of this compound in cell culture medium and lysate over the time course of the experiment using LC-MS. |
| High protein binding in media | The compound may bind to serum proteins in the culture medium, reducing its free concentration. Perform assays in serum-free or low-serum conditions, or measure the free fraction of this compound. |
Problem 3: A putative off-target identified from a screen does not validate in cellular assays.
| Possible Cause | Troubleshooting Step |
| In vitro artifact | The interaction may only occur in a biochemical assay format and not in the complex cellular environment. |
| Low cellular expression of the off-target | The identified off-target may be expressed at very low or undetectable levels in your cell model. Verify the protein expression of the putative off-target in your cell line by western blot or proteomics. |
| Lack of functional consequence | This compound may bind to the off-target in cells, but this binding may not result in a measurable functional change in the downstream pathway. Investigate multiple downstream signaling readouts for the putative off-target. |
| Redundant pathways | The cellular phenotype may be masked by redundant signaling pathways. Use genetic approaches like siRNA or CRISPR to knock down the primary target (MMPs) and reassess the effect of this compound on the off-target pathway. |
Logical Troubleshooting Flowchart
This diagram provides a logical sequence of steps to follow when troubleshooting unexpected results with this compound.
Caption: Logical flowchart for troubleshooting this compound experiments.
References
- 1. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinase 11 (MMP-11; stromelysin-3) and synthetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - Repository of the Academy's Library [real.mtak.hu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Toxicity of RXP03 and Related MMP Inhibitors in Animal Models
Disclaimer: Publicly available toxicological data for the specific compound RXP03 is limited. This guide provides a comprehensive framework for managing potential toxicities based on general principles of preclinical toxicology and known class effects of matrix metalloproteinase (MMP) inhibitors. Researchers should adapt these guidelines to their specific findings for this compound or any related investigational compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a phosphinic peptide-based inhibitor of matrix metalloproteinases (MMPs), with a particular selectivity for MMP-11 (stromelysin-3). MMPs are a family of zinc-dependent enzymes responsible for the degradation of extracellular matrix (ECM) components. By inhibiting MMPs, this compound can modulate cellular environments and signaling pathways involved in tissue remodeling, which is relevant in various pathological conditions, including cancer and inflammation.
Q2: What are the potential on-target and off-target toxicities of an MMP inhibitor like this compound in animal models?
A2: Potential toxicities can be categorized as follows:
-
On-Target Toxicity: Since MMPs are crucial for normal tissue remodeling, long-term inhibition can interfere with processes like wound healing, angiogenesis, and immune responses. A known class-effect of broad-spectrum MMP inhibitors is musculoskeletal syndrome, which can manifest as joint stiffness and pain in animal models.
-
Off-Target Toxicity: This can result from the compound interacting with other unintended biological molecules. Common off-target effects for investigational drugs can include gastrointestinal disturbances, or effects on the liver and kidneys. It is essential to conduct safety pharmacology studies to identify any effects on major organ systems like the cardiovascular, respiratory, and central nervous systems.[1]
Q3: An unexpected level of toxicity or mortality is observed in my animal study. What are the immediate troubleshooting steps?
A3: If unexpected toxicity is observed, immediately cease administration of the compound and prioritize animal welfare. Conduct a thorough review of all experimental parameters, including dose calculations, formulation preparation, and the route of administration. It is crucial to perform a dose-range finding study to establish a maximum tolerated dose (MTD). Consider the possibility of a steep dose-response curve or off-target effects.[2]
Q4: How can I differentiate between on-target and off-target toxicity?
A4: To distinguish between on-target and off-target effects, a combination of approaches can be used:
-
Use of a Tool Compound: A structurally similar but pharmacologically inactive compound can be administered. If the toxicity is not observed with the tool compound, it is more likely to be an on-target effect.[2]
-
Knockout/Knockdown Models: If the toxicity is reduced in animals where the intended MMP target has been genetically removed or suppressed, this would strongly suggest on-target toxicity.[2]
-
In Vitro Profiling: Screening the compound against a panel of other enzymes, receptors, and ion channels can help identify potential off-target interactions.[2]
Troubleshooting Guides
Issue 1: Musculoskeletal and Dermatological Abnormalities
-
Symptoms: Joint stiffness, inflammation, alopecia, or skin lesions.
-
Possible Cause: This may be an on-target effect related to the inhibition of MMPs involved in connective tissue and follicular homeostasis.
-
Troubleshooting Steps:
-
Clinical Observation: Carefully document the onset and progression of symptoms.
-
Dose Reduction: Determine if a lower dose can maintain efficacy while reducing these side effects.
-
Histopathology: Conduct a histopathological examination of the affected tissues (joints, skin) to understand the underlying cellular changes.
-
Supportive Care: Provide soft bedding and easily accessible food and water to animals with joint stiffness.
-
Issue 2: Gastrointestinal Toxicity
-
Symptoms: Diarrhea, vomiting, or changes in feces consistency.
-
Possible Cause: This could be a result of either direct irritation from the compound formulation or a systemic off-target effect.
-
Troubleshooting Steps:
-
Formulation Check: Ensure the compound is fully solubilized and the vehicle is non-toxic and biocompatible. For parenteral routes, check that the pH and osmolality are within physiological ranges.[2]
-
Route of Administration: If appropriate for the study, consider a different route of administration to bypass the GI tract.[2]
-
Histopathology: Perform a histopathological examination of the gastrointestinal tract.[2]
-
Monitor Food/Water Intake: Reduced intake can be a sign of malaise or a direct effect on appetite.[2]
-
Data Presentation
Table 1: Illustrative Acute Toxicity Data for an Investigational MMP Inhibitor
| Animal Model | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Observations |
| Swiss Albino Mice | Oral (p.o.) | >2000 | N/A | No mortality or significant clinical signs of toxicity at the limit dose. |
| Sprague-Dawley Rats | Oral (p.o.) | 1500 | 1200 - 1800 | Lethargy and piloerection observed at doses >1000 mg/kg. |
| Swiss Albino Mice | Intravenous (i.v.) | 350 | 280 - 420 | Ataxia and respiratory distress observed at doses >250 mg/kg. |
| Sprague-Dawley Rats | Intravenous (i.v.) | 275 | 220 - 330 | Seizures and mortality within 1 hour at doses >300 mg/kg. |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Illustrative No-Observed-Adverse-Effect-Level (NOAEL) from a 28-Day Sub-chronic Study
| Animal Model | Route of Administration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Target Organs and Key Findings at LOAEL |
| Sprague-Dawley Rats | Oral (p.o.) | 50 | 150 | Liver (mild hepatocellular hypertrophy), Kidneys (minimal tubular degeneration). |
| Beagle Dogs | Oral (p.o.) | 25 | 75 | Joints (mild synovial hyperplasia), Skin (dermal inflammation). |
Note: The data presented in this table is hypothetical and for illustrative purposes only. LOAEL: Lowest-Observed-Adverse-Effect-Level.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure - UDP)
-
Objective: To determine the acute oral LD50 of a test compound.
-
Animal Model: Typically rodents (e.g., female Sprague-Dawley rats).
-
Methodology:
-
Animals are fasted overnight prior to dosing.
-
A starting dose is selected based on preliminary data. A single animal is dosed.
-
The animal is observed for 48 hours.
-
If the animal survives, the next animal is given a higher dose (typically with a factor of 3.2). If the animal dies, the next animal receives a lower dose.
-
This sequential dosing continues until the stopping criteria are met (e.g., a specified number of reversals in outcome).
-
The LD50 is then calculated using the maximum likelihood method.
-
All animals are observed for a total of 14 days for signs of delayed toxicity.
-
Protocol 2: 28-Day Sub-chronic Oral Toxicity Study
-
Objective: To determine the NOAEL and identify target organs of toxicity following repeated administration.
-
Animal Model: One rodent and one non-rodent species (e.g., Sprague-Dawley rats and Beagle dogs).
-
Methodology:
-
Animals are divided into at least three dose groups (low, mid, high) and a vehicle control group.
-
The test compound is administered daily via oral gavage for 28 consecutive days.
-
Animals are monitored daily for clinical signs of toxicity, and body weight and food consumption are recorded weekly.
-
Blood samples are collected at specified intervals for hematology and clinical chemistry analysis.
-
At the end of the 28-day period, animals are euthanized, and a full necropsy is performed.
-
Organs are weighed, and a comprehensive set of tissues is collected for histopathological examination.
-
A "recovery group" may be included, which is kept for an additional period (e.g., 14 days) without treatment to assess the reversibility of any observed toxicities.
-
Visualizations
Caption: Generalized MMP signaling pathway and points of inhibition.
Caption: A standard workflow for preclinical toxicity assessment.
Caption: Decision tree for troubleshooting adverse events.
References
how to improve RXP03 prodrug conversion
<Technical Support Center: RXP03 Prodrug Conversion
Welcome to the technical support center for the this compound prodrug. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the bioactivation of this compound.
Understanding this compound Conversion
This compound is a phosphinic acid-based prodrug designed to enhance the bioavailability of its active form, a potent inhibitor of matrix metalloproteinases (MMPs), particularly MMP-11.[1][2][3][4] The prodrug strategy aims to mask the ionizable hydroxyl group in the parent molecule to increase its lipophilicity and membrane permeability.[1][5] Conversion to the active drug occurs via enzymatic hydrolysis of an ester bond.[1][5] Challenges in achieving consistent and efficient conversion can arise due to various factors related to enzyme activity, experimental conditions, and the inherent stability of the prodrug.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vitro conversion of this compound is slower than expected. What are the potential causes?
A1: Slow in vitro conversion of this compound can be attributed to several factors. Firstly, the concentration or activity of the converting enzymes, such as carboxylesterases (CES), in your cell lysates or tissue homogenates might be low.[6] It's also possible that the experimental conditions are not optimal. This could include suboptimal pH, temperature, or the presence of inhibitors in the reaction buffer. Lastly, the stability of the prodrug itself under the assay conditions could be a contributing factor.
Troubleshooting Steps:
-
Enzyme Source and Concentration: Ensure you are using an appropriate enzyme source with sufficient activity. Human liver microsomes or S9 fractions are typically rich in carboxylesterases. Consider increasing the protein concentration in your assay.
-
Optimize Assay Conditions: The optimal pH for most carboxylesterases is near physiological pH (around 7.4). Verify the pH of your buffer system. Ensure the incubation temperature is maintained at 37°C for optimal enzyme activity.
-
Cofactor Presence: While many esterases do not require cofactors, some metabolic pathways do. Ensure your buffer composition is appropriate for the enzymes you are studying.
-
Inhibitor Contamination: Your sample or reagents could contain esterase inhibitors. It is advisable to run a control with a known esterase substrate to confirm the activity of your enzyme preparation.
Q2: How can I select the best in vitro model to predict in vivo this compound conversion?
A2: Selecting an appropriate in vitro model is crucial for predicting the in vivo performance of a prodrug. The choice of model depends on the target tissue and the primary site of prodrug activation. For this compound, which is activated by esterases, several models can be considered.[7][8][9]
-
Tissue Homogenates: Homogenates from the liver, intestine, and plasma are excellent choices as they contain a mixture of esterases.[7][9]
-
Subcellular Fractions: Liver microsomes and S9 fractions are enriched in drug-metabolizing enzymes, including carboxylesterases.[10]
-
Hepatocytes: Primary hepatocytes offer a more physiologically relevant model as they contain a full complement of metabolic enzymes and cofactors.[11]
-
Cell Lines: Cell lines that express specific carboxylesterases (e.g., Caco-2 for intestinal metabolism) can also be useful.[7][9]
A systematic approach comparing conversion rates across these models can help identify the most relevant one for this compound.[8]
Q3: I am observing significant variability in this compound conversion between different batches of tissue homogenates. How can I minimize this?
A3: Inter-individual variability in the expression and activity of carboxylesterases is a known factor that can lead to inconsistent results.[12] To mitigate this, it is recommended to pool tissue homogenates from multiple donors to average out individual differences. Additionally, ensure that your tissue procurement and homogenate preparation protocols are standardized to maintain consistency. It is also good practice to characterize the activity of each new batch of homogenate using a probe substrate before proceeding with your this compound experiments.
Experimental Protocols
Protocol 1: In Vitro this compound Conversion Assay Using Human Liver Microsomes
This protocol describes a method to determine the rate of this compound conversion to its active form in human liver microsomes.
Materials:
-
This compound
-
Active metabolite standard
-
Human liver microsomes (pooled)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final protein concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the formation of the active metabolite using a validated LC-MS/MS method.
-
Calculate the rate of conversion from the linear portion of the metabolite formation versus time curve.
Data Presentation
Table 1: Factors Influencing this compound Conversion Rate
| Parameter | Condition 1 | Condition 2 | Effect on Conversion Rate |
| Enzyme Source | Liver Microsomes | Intestinal S9 Fraction | Varies based on relative enzyme abundance |
| Protein Conc. | 0.5 mg/mL | 1.0 mg/mL | Increased |
| pH | 6.5 | 7.4 | Increased |
| Temperature | 25°C | 37°C | Increased |
| Inhibitor (e.g., Benzil) | Absent | Present | Decreased |
Visualizations
Signaling Pathway
Caption: Metabolic activation pathway of the this compound prodrug.
Experimental Workflow
Caption: Workflow for in vitro this compound conversion assay.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low this compound conversion.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening [ouci.dntb.gov.ua]
- 3. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - Repository of the Academy's Library [real.mtak.hu]
- 4. researchgate.net [researchgate.net]
- 5. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scirp.org [scirp.org]
- 11. scirp.org [scirp.org]
- 12. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to RXP03 and Other Matrix Metalloproteinase (MMP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphinic peptide inhibitor RXP03 with other notable matrix metalloproteinase (MMP) inhibitors. The information presented is curated from preclinical and clinical research to aid in the evaluation of these compounds for therapeutic and investigational purposes.
Introduction to MMP Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in a multitude of pathological processes, including cancer progression, inflammation, and cardiovascular diseases. The development of MMP inhibitors has been a long-standing goal in drug discovery, with efforts evolving from broad-spectrum inhibitors to more selective agents to minimize off-target effects.
This compound: A Selective Phosphinic Peptide Inhibitor
This compound is a potent and selective phosphinic peptide inhibitor with a particular affinity for MMP-11 (stromelysin-3).[1][2][3] Its development marked a significant step towards achieving selectivity in MMP inhibition. However, challenges related to its bioavailability have led to the exploration of prodrug strategies to enhance its therapeutic potential.[1][3]
Performance Comparison of MMP Inhibitors
The following tables summarize the inhibitory activities of this compound and other well-known MMP inhibitors against a panel of MMPs. The data, presented as Ki or IC50 values, has been compiled from various studies. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.
Table 1: Inhibitory Activity (Ki, nM) of this compound and Other MMP Inhibitors
| MMP Target | This compound (Ki, nM) | Marimastat (B1683930) (IC50, nM) | Batimastat (IC50, nM) | Prinomastat (Ki, nM) | Doxycycline (B596269) (IC50, µM) |
| MMP-1 | - | 5[4][5] | 3[6] | - | ~300[7] |
| MMP-2 | 20 | 6[4] | 4[6] | Selective for[8] | >100[2] |
| MMP-3 | - | 200[4] | 20[6] | Selective for[8] | - |
| MMP-7 | - | 20[4] | 6[6] | - | - |
| MMP-8 | 2.5 | 2[4] | - | - | ~20[7] |
| MMP-9 | 10 | 3[4][5] | 4[6] | Selective for[8] | ~50[7] |
| MMP-11 | 5 | - | - | - | - |
| MMP-13 | - | 0.74[4] | - | Selective for[8] | ~2[7] |
| MMP-14 | 105 | 1.8[4] | - | Selective for[8] | - |
Signaling Pathways and Mechanisms of Action
MMP inhibitors exert their effects by interfering with signaling pathways that regulate ECM degradation, cell proliferation, migration, and invasion.
This compound and the MMP-11 Pathway: this compound's primary target, MMP-11, is known to be involved in cancer progression through the activation of the IGF-1/AKT/FoxO1 signaling pathway. By inhibiting MMP-11, this compound can potentially disrupt this pro-tumorigenic cascade.
Broad-Spectrum Inhibitors and General MMP Inhibition: Broad-spectrum inhibitors like Marimastat and Batimastat, as well as Doxycycline, function by chelating the zinc ion in the active site of multiple MMPs. This non-selective inhibition can impact a wide array of signaling pathways. Doxycycline, for instance, has been shown to down-regulate MMP expression by inhibiting the NF-κB signaling pathway.[1][2][9]
Experimental Protocols
The determination of the inhibitory potency of MMP inhibitors is crucial for their characterization. The following are generalized protocols for common assays used in the field.
Fluorogenic Substrate Assay for IC50 Determination
This assay measures the ability of an inhibitor to block the cleavage of a synthetic fluorogenic peptide substrate by a specific MMP.
Workflow:
Methodology:
-
Enzyme Activation: Recombinant pro-MMP is activated according to the manufacturer's instructions, often using 4-aminophenylmercuric acetate (B1210297) (APMA).
-
Inhibitor Preparation: A serial dilution of the test inhibitor (e.g., this compound) is prepared in assay buffer.
-
Assay Plate Setup: In a 96-well microplate, the activated MMP enzyme is added to wells containing the different inhibitor concentrations and control wells (enzyme only, buffer only).
-
Pre-incubation: The plate is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: The fluorogenic substrate is added to all wells to start the enzymatic reaction.
-
Data Acquisition: The fluorescence is measured kinetically at the appropriate excitation and emission wavelengths for the fluorophore-quencher pair used in the substrate.
-
Data Analysis: The initial reaction velocities are determined from the linear portion of the fluorescence curves. The percent inhibition for each inhibitor concentration is calculated relative to the uninhibited control. The IC50 value is then determined by fitting the data to a dose-response curve.
Gelatin Zymography for MMP-2 and MMP-9 Activity
Zymography is a technique used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
Methodology:
-
Sample Preparation: Protein extracts from cells or tissues, or conditioned media, are mixed with a non-reducing sample buffer.
-
Electrophoresis: The samples are run on a polyacrylamide gel co-polymerized with gelatin.
-
Renaturation: The gel is washed with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.
-
Incubation: The gel is incubated overnight in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue and then destained.
-
Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weight of the MMPs can be estimated by comparison to a protein standard.
Conclusion
The landscape of MMP inhibitors is diverse, with a clear trajectory towards more selective agents to improve therapeutic outcomes and reduce side effects. This compound represents a significant advancement in the development of selective, non-hydroxamate inhibitors, particularly targeting MMP-11. While broad-spectrum inhibitors like marimastat and the repurposed drug doxycycline have shown efficacy in certain contexts, their wider inhibitory profile necessitates careful consideration of their application. The choice of an MMP inhibitor for research or therapeutic development will ultimately depend on the specific MMPs implicated in the pathology of interest and the desired level of selectivity. The experimental protocols outlined in this guide provide a foundation for the continued evaluation and comparison of these and other novel MMP inhibitors.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-κB signaling in LPS-induced PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Guide to RXP03 and Marimastat: Two Matrix Metalloproteinase Inhibitors
In the landscape of cancer research and drug development, matrix metalloproteinases (MMPs) have long been recognized as critical targets due to their role in tumor growth, invasion, and metastasis. This guide provides a detailed, objective comparison of two MMP inhibitors: RXP03, a phosphinic peptide-based inhibitor, and marimastat (B1683930), a broad-spectrum hydroxamate-based inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a summary of their biochemical activity, preclinical and clinical findings, and the experimental methodologies used for their evaluation.
Introduction to this compound and Marimastat
This compound is a potent and selective phosphinic peptide inhibitor of several MMPs, with notable activity against MMP-11.[1] Its development has been challenged by low lipophilicity and poor membrane permeability, which has spurred research into prodrug strategies to enhance its bioavailability.[1][2][3][4]
Marimastat (BB-2516) is an orally bioavailable, broad-spectrum MMP inhibitor that reached late-stage clinical trials for various cancers.[5][6][7][8] Despite initial promise, its clinical development was halted due to a lack of significant efficacy and the occurrence of side effects, notably musculoskeletal toxicity.[8][9] Nevertheless, it remains a crucial reference compound in MMP inhibitor research.
Mechanism of Action
Both this compound and marimastat function by inhibiting the catalytic activity of MMPs. MMPs are zinc-dependent endopeptidases, and these inhibitors target the zinc ion in the enzyme's active site.
-
This compound , as a phosphinic peptide, mimics the transition state of peptide cleavage by MMPs. The phosphinate group chelates the active site zinc ion, leading to potent and often selective inhibition.
-
Marimastat is a hydroxamate-based inhibitor. The hydroxamic acid moiety also strongly chelates the catalytic zinc ion, leading to broad-spectrum inhibition of various MMPs.[7]
Biochemical and Cellular Activity
The inhibitory potency of this compound and marimastat against a panel of MMPs is a key differentiator. The following tables summarize the available quantitative data.
Table 1: Inhibitory Activity of this compound against various MMPs
| MMP Target | Kᵢ (nM) |
| MMP-2 | 20 |
| MMP-8 | 2.5 |
| MMP-9 | 10 |
| MMP-11 | 5 |
| MMP-14 | 105 |
Data sourced from MedchemExpress.[10]
Table 2: Inhibitory Activity of Marimastat against various MMPs
| MMP Target | IC₅₀ (nM) |
| MMP-1 | 5 |
| MMP-2 | 6 |
| MMP-7 | 13 |
| MMP-9 | 3 |
| MMP-14 | 9 |
Data sourced from MedchemExpress, Tocris Bioscience, and Selleck Chemicals.[2][3][6]
Preclinical and Clinical Overview
This compound: Preclinical research on this compound has highlighted its potent MMP inhibition.[1] However, its poor pharmacokinetic properties have been a significant hurdle, preventing its progression into extensive clinical trials.[2][3][4] Current research is focused on creating prodrugs, such as glycosylated forms of this compound, to improve its absorption and bioavailability.[1][2] There is also preclinical evidence for its potential in mitigating snake venom-induced toxicity when used in combination with other agents.[11]
Marimastat: Marimastat has undergone extensive clinical evaluation. It is orally bioavailable and was investigated in Phase I, II, and III trials for various solid tumors, including breast, colorectal, pancreatic, and lung cancer.[5][7][9] Despite showing some early promise, Phase III trials largely failed to demonstrate a significant improvement in overall or progression-free survival.[11][12] A notable dose-limiting toxicity was musculoskeletal pain and inflammation.[9] The lack of efficacy in late-stage cancer has been attributed to the cytostatic, rather than cytotoxic, nature of MMP inhibitors, suggesting they may be more effective in earlier stages of the disease or in maintenance therapy.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of MMP inhibitors like this compound and marimastat.
MMP Inhibition Assay (Fluorogenic Substrate-Based)
This in vitro enzymatic assay is used to determine the potency of a compound in inhibiting a specific MMP.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) of a test compound against a purified MMP.
Materials:
-
Recombinant active MMP enzyme
-
Fluorogenic MMP substrate (e.g., a FRET peptide)
-
Assay buffer (typically Tris-based with CaCl₂, ZnCl₂, and Brij-35)
-
Test compound (this compound or marimastat) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of the test compound in assay buffer. A control with DMSO vehicle is also prepared.
-
Assay Setup: Add the assay buffer, the test compound dilutions or vehicle control, and the recombinant active MMP to the wells of the microplate.
-
Pre-incubation: Incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity in kinetic mode for a set duration (e.g., 30-60 minutes) or as an endpoint reading after a specific incubation time. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.
-
Data Analysis: Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence curve. Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. The IC₅₀ value is then calculated by fitting the dose-response data to a sigmoidal curve.
Cell Invasion Assay (Boyden Chamber/Transwell Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a process that is often dependent on MMP activity.
Objective: To assess the effect of an MMP inhibitor on the invasive capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Transwell inserts (typically with 8 µm pores) for 24-well plates
-
Matrigel or another basement membrane extract
-
Cell culture medium (serum-free and serum-containing)
-
Test compound (this compound or marimastat)
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coating of Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add a thin layer of the diluted Matrigel to the upper surface of the Transwell inserts and allow it to solidify at 37°C.
-
Cell Preparation: Culture cancer cells to 70-80% confluency. The day before the assay, replace the medium with serum-free medium to induce quiescence. On the day of the assay, harvest the cells and resuspend them in serum-free medium containing the test compound or vehicle control.
-
Assay Setup: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate. Place the Matrigel-coated inserts into the wells. Seed the prepared cell suspension into the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell invasion (e.g., 24-48 hours).
-
Cell Fixation and Staining: After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab. Fix the invading cells on the lower surface of the membrane with a fixing solution. Stain the fixed cells with a staining solution.
-
Quantification: Count the number of stained, invaded cells in several fields of view under a microscope. The results are expressed as the average number of invaded cells per field or as a percentage of the control.
Visualizations
Caption: Simplified signaling pathway leading to MMP activation and its inhibition by this compound or marimastat.
Caption: Experimental workflow for determining the IC50 value of an MMP inhibitor.
Conclusion
This compound and marimastat represent two distinct classes of MMP inhibitors with different selectivity profiles and developmental histories. Marimastat, a broad-spectrum inhibitor, provided valuable clinical insights despite its ultimate failure in pivotal trials, highlighting the challenges of targeting MMPs in advanced cancers and the importance of managing side effects. This compound, a more selective phosphinic peptide inhibitor, demonstrates high potency but faces bioavailability challenges that are being addressed through medicinal chemistry efforts. For researchers, the choice between a broad-spectrum and a selective inhibitor will depend on the specific MMPs implicated in the disease model under investigation. The detailed experimental protocols provided herein offer a foundation for the continued evaluation of these and other novel MMP inhibitors in the pursuit of effective therapies.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 4. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. chondrex.com [chondrex.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Randomized phase III trial of marimastat versus placebo in patients with metastatic breast cancer who have responding or stable disease after first-line chemotherapy: Eastern Cooperative Oncology Group trial E2196 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
A Comparative Guide to MMP Inhibition: RXP03 vs. Batimastat
In the landscape of matrix metalloproteinase (MMP) inhibitor research, both RXP03 and batimastat (B1663600) represent significant tools for scientists in drug development and cellular research. This guide provides a detailed, data-driven comparison of these two inhibitors, offering insights into their inhibitory profiles and the experimental methodologies used to characterize them.
Introduction to MMP Inhibitors: this compound and Batimastat
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). Their activity is vital in physiological processes such as tissue remodeling and wound healing. However, their dysregulation is implicated in numerous pathologies, including cancer metastasis and inflammatory diseases, making them a key target for therapeutic intervention.
Batimastat (BB-94) is a pioneering, broad-spectrum MMP inhibitor. It is a synthetic, low-molecular-weight compound that functions as a collagen peptidomimetic. Its structure includes a hydroxamate moiety, which acts as a potent chelating agent for the zinc ion within the catalytic site of various MMPs, thereby blocking their enzymatic activity.
This compound is a phosphinic peptide-based MMP inhibitor. This class of inhibitors is designed to mimic the transition state of peptide bond cleavage by MMPs. The phosphinate group in this compound also interacts strongly with the catalytic zinc ion, leading to potent inhibition of specific MMPs.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound and batimastat against a range of matrix metalloproteinases. It is important to note that a direct comparison of inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) should be made with caution, as experimental conditions can vary. However, these values provide a strong indication of the potency and selectivity of each inhibitor.
| Matrix Metalloproteinase (MMP) | This compound (Ki, nM) | Batimastat (IC50, nM) |
| MMP-1 (Collagenase-1) | No inhibition reported[1] | 3 |
| MMP-2 (Gelatinase-A) | 20[2] | 4 |
| MMP-3 (Stromelysin-1) | Data not available | 20 |
| MMP-7 (Matrilysin) | No inhibition reported[1] | 6 |
| MMP-8 (Collagenase-2) | 2.5[2] | 10 |
| MMP-9 (Gelatinase-B) | 10[2] | 4 |
| MMP-11 (Stromelysin-3) | 5[2] | Data not available |
| MMP-14 (MT1-MMP) | 105[2] | 2.8 |
Mechanism of Action: A Visual Representation
The primary mechanism of action for both this compound and batimastat involves the chelation of the catalytic zinc ion (Zn²⁺) in the active site of the MMP enzyme. This interaction prevents the binding and subsequent cleavage of natural ECM substrates.
Experimental Protocols: Fluorogenic MMP Inhibition Assay
The inhibitory activity of compounds like this compound and batimastat is commonly determined using a fluorogenic substrate assay. This in vitro method provides a sensitive and continuous measurement of MMP activity.
Principle of the Assay
The assay utilizes a synthetic peptide substrate that contains a cleavage site specific for the MMP of interest. The peptide is flanked by a fluorescent reporter group (fluorophore) and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by the active MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of substrate cleavage, resulting in a lower fluorescence signal.
Detailed Methodology
Materials:
-
Recombinant active MMP enzyme
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Inhibitor stock solutions (this compound and batimastat) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader with appropriate excitation and emission filters
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the MMP enzyme in assay buffer to the desired final concentration. Keep the enzyme on ice.
-
Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the stock to the final working concentration in assay buffer just before use. Protect from light.
-
Prepare a series of dilutions of the inhibitor stock solutions (this compound and batimastat) in assay buffer. Include a vehicle control (DMSO) without the inhibitor.
-
-
Assay Setup:
-
In the wells of the 96-well black microplate, add the following:
-
Blank (No Enzyme): Assay buffer and substrate.
-
Control (No Inhibitor): Assay buffer, MMP enzyme, and vehicle.
-
Inhibitor Wells: Assay buffer, MMP enzyme, and the various dilutions of the inhibitor.
-
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate at the desired temperature (typically 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at appropriate excitation and emission wavelengths for the specific fluorogenic substrate used (e.g., Ex/Em = 328/393 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Determine the initial rate of the reaction (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition). Ki values can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Conclusion
Both this compound and batimastat are potent inhibitors of matrix metalloproteinases, yet they exhibit distinct inhibitory profiles. Batimastat demonstrates broad-spectrum activity against several MMPs, including MMP-1, -2, -3, -7, and -9. In contrast, this compound shows a more selective profile, with potent inhibition of MMP-2, -8, -9, and -11, but a noted lack of activity against MMP-1 and MMP-7.
The choice between these inhibitors will depend on the specific research application. For studies requiring broad inhibition of multiple MMPs, batimastat may be the preferred tool. For investigations focused on the roles of specific MMPs, particularly those targeted by this compound, this phosphinic peptide inhibitor offers a more selective option. The provided experimental protocol for the fluorogenic MMP inhibition assay serves as a robust method for researchers to independently verify and expand upon the inhibitory characteristics of these and other novel MMP inhibitors.
References
RXP03: A Comparative Analysis of its Selectivity for MMP-11
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphinic peptide inhibitor RXP03 with other matrix metalloproteinase (MMP) inhibitors, focusing on its selectivity for MMP-11. The information presented is supported by experimental data to aid in the evaluation and selection of MMP inhibitors for research and therapeutic development.
Executive Summary
Matrix metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a unique member of the MMP family implicated in various pathological processes, including tumor progression and tissue remodeling. Unlike many other MMPs, MMP-11 is secreted in an active form and exhibits a distinct substrate specificity. Consequently, the development of selective MMP-11 inhibitors is of significant interest for therapeutic intervention. This compound is a potent, phosphinic peptide-based inhibitor of MMPs with notable selectivity for MMP-11. This guide compares the inhibitory profile of this compound with broad-spectrum MMP inhibitors, Marimastat and Tanomastat, to highlight its selectivity.
Data Presentation: Inhibitor Selectivity Profiles
The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and other MMP inhibitors against a panel of MMPs. Lower values indicate greater potency.
| Target MMP | This compound (Ki in nM) | Marimastat (IC50 in nM) | Tanomastat (Ki in nM) |
| MMP-1 | - | 5[1][2] | > 5000 |
| MMP-2 | 20[3] | 6[1][2] | 11 |
| MMP-3 | - | 230[4] | 143 |
| MMP-7 | - | 13 - 16[2][4] | - |
| MMP-8 | 2.5[3] | - | - |
| MMP-9 | 10[3] | 3[1][2] | 301 |
| MMP-11 | 5 [3][5][6] | - | - |
| MMP-13 | - | - | 1470 |
| MMP-14 | 105[3] | 9[1][2] | - |
Data not available is denoted by "-".
Experimental Protocols
A standardized fluorogenic peptide substrate assay is commonly used to determine the potency and selectivity of MMP inhibitors.
Protocol: Fluorogenic MMP Inhibition Assay
1. Materials:
- Recombinant active human MMP enzymes (e.g., MMP-11, MMP-1, MMP-2, etc.)
- MMP inhibitor compounds (e.g., this compound, Marimastat) dissolved in an appropriate solvent (e.g., DMSO).
- Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35.
- 96-well black microplates.
- Fluorescence microplate reader.
2. Procedure:
- Enzyme Preparation: Reconstitute and dilute the recombinant MMP enzyme to a working concentration in assay buffer. The final concentration should be in the linear range of the assay.
- Inhibitor Preparation: Prepare serial dilutions of the inhibitor compounds in assay buffer.
- Assay Setup: In a 96-well plate, add the diluted inhibitor solutions to the respective wells. Include a control well with assay buffer only (no inhibitor).
- Enzyme Addition: Add the diluted enzyme solution to all wells except for the substrate control wells.
- Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Substrate Addition: Prepare the fluorogenic substrate solution in assay buffer. Initiate the reaction by adding the substrate solution to all wells.
- Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex/Em = 328/420 nm for Mca-Dpa substrates). Record measurements at regular intervals for a set period.
3. Data Analysis:
- Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each inhibitor concentration.
- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a dose-response curve.
- The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.
Visualizations
Experimental Workflow for MMP Inhibition Assay
Caption: Workflow for determining MMP inhibitor potency.
MMP-11 Signaling Pathway in Cancer Progression
Caption: MMP-11 promotes tumor growth via the IGF/AKT pathway.
Conclusion
This compound is a potent inhibitor of MMP-11, and while it exhibits activity against other MMPs, its selectivity profile makes it a valuable tool for studying the specific roles of MMP-11 in physiological and pathological processes. Compared to broad-spectrum inhibitors like Marimastat and Tanomastat, this compound offers a more targeted approach for investigating MMP-11-dependent pathways. The selection of an appropriate MMP inhibitor should be guided by the specific research question, with highly selective compounds like this compound being advantageous for target validation and mechanistic studies, while broad-spectrum inhibitors may be useful for examining the collective role of multiple MMPs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. MMP11 predicts colorectal cancer outcomes and its inhibitor this compound exerts anti-tumor effects via apoptosis activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating RXP03 Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of RXP03 against other well-characterized matrix metalloproteinase (MMP) inhibitors. The information presented is supported by experimental data from peer-reviewed literature and is intended to assist researchers in the selection of appropriate inhibitors for their studies.
Introduction to this compound
This compound is a potent, phosphinic peptide-based inhibitor of matrix metalloproteinases (MMPs)[1][2]. It functions as a transition-state analog, demonstrating high affinity for the active site of several MMPs. While this compound has shown significant promise in preclinical studies, its clinical application has been hindered by low bioavailability and poor membrane permeability[1][2]. To address these limitations, a prodrug approach, such as the development of a glycosyl ester of this compound, has been explored to enhance its drug delivery properties.
Comparative Inhibitory Activity
The inhibitory potency of this compound has been quantified against a panel of MMPs and is compared here with broad-spectrum MMP inhibitors, including Batimastat, Marimastat, and Prinomastat.
Inhibitory Constants (Ki) of this compound
| MMP Target | Ki (nM) |
| MMP-2 | 20 |
| MMP-8 | 2.5 |
| MMP-9 | 10 |
| MMP-11 | 5 |
| MMP-14 | 105 |
Data sourced from MedchemExpress.
Comparative Inhibitory Activity (IC50/Ki in nM)
| MMP Target | This compound (Ki) | Batimastat (IC50) | Marimastat (IC50) | Prinomastat (Ki) |
| MMP-1 | - | 3 | 5 | - |
| MMP-2 | 20 | 4 | 6 | 0.05 |
| MMP-3 | - | 20 | 230 | 0.3 |
| MMP-7 | - | 6 | 13-16 | - |
| MMP-8 | 2.5 | - | - | - |
| MMP-9 | 10 | 4 | 3 | 0.26 |
| MMP-11 | 5 | - | - | - |
| MMP-13 | - | - | - | 0.03 |
| MMP-14 | 105 | >10000 | 9 | - |
Signaling Pathways Involving MMP-11
MMP-11, a primary target of this compound, is implicated in key signaling pathways that regulate cell growth, proliferation, and invasion.
MMP-11 and the IGF-1 Signaling Pathway
MMP-11 can enhance the bioavailability of Insulin-like Growth Factor-1 (IGF-1) by cleaving IGF-binding proteins (IGFBPs). This leads to the activation of the IGF-1 receptor (IGF-1R) and downstream signaling through the PI3K/AKT/FoxO1 pathway, which promotes cell survival and proliferation.
Caption: MMP-11-mediated activation of the IGF-1 signaling pathway.
MMP-11 and the TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. TGF-β can regulate the expression of various MMPs. Conversely, some MMPs can activate latent TGF-β by cleaving the Latency-Associated Peptide (LAP). Recent studies have shown that MMP-11 can promote breast cancer progression by stabilizing Smad2, a key downstream effector of the TGF-β pathway.[3][4]
Caption: Interplay between MMP-11 and the TGF-β signaling pathway.
Experimental Protocols
Fluorometric MMP Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against a specific MMP using a fluorogenic substrate.
1. Materials:
-
Recombinant active MMP enzyme (e.g., MMP-11)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test inhibitor (e.g., this compound) and control inhibitor (e.g., NNGH)
-
96-well black microplate
-
Fluorescence microplate reader
2. Experimental Workflow:
Caption: General workflow for a fluorometric MMP inhibition assay.
3. Detailed Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor (this compound) and a known control inhibitor in assay buffer. Also, prepare a vehicle control (e.g., DMSO).
-
Dilute the recombinant active MMP enzyme to the desired working concentration in cold assay buffer.
-
Prepare the fluorogenic MMP substrate solution in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer, diluted MMP enzyme, and the test inhibitor dilutions or vehicle control to the appropriate wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific substrate (e.g., Ex/Em = 328/393 nm for Mca-based substrates).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a potent inhibitor of several MMPs, with particularly high affinity for MMP-8 and MMP-11. Its inhibitory profile is comparable to that of broad-spectrum inhibitors like Batimastat and Marimastat for certain MMPs. The involvement of its primary target, MMP-11, in critical cancer-related signaling pathways underscores the therapeutic potential of selective MMP-11 inhibition. The provided experimental protocol offers a robust framework for validating the inhibitory activity of this compound and other compounds in a laboratory setting. Researchers should consider the specific MMPs relevant to their biological system of interest when selecting an appropriate inhibitor.
References
- 1. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. MMP11 promotes the proliferation and progression of breast cancer through stabilizing Smad2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MMP11 promotes the proliferation and progression of breast cancer through stabilizing Smad2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Selective Advantage of RXP03 Over Broad-Spectrum MMP Inhibitors
For researchers and drug development professionals navigating the complex landscape of matrix metalloproteinase (MMP) inhibition, the choice between a selective and a broad-spectrum inhibitor is critical. This guide provides an objective, data-driven comparison of RXP03, a selective MMP inhibitor, against traditional broad-spectrum MMP inhibitors, highlighting key differences in performance, mechanism of action, and therapeutic potential.
Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a pivotal role in the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in a host of pathological conditions, including cancer, inflammation, and cardiovascular diseases. While the therapeutic potential of MMP inhibitors has long been recognized, the clinical development of broad-spectrum inhibitors has been hampered by significant side effects, most notably musculoskeletal syndrome.[1][2] This has shifted focus towards the development of more selective inhibitors like this compound, which target specific MMPs involved in disease pathology while sparing others essential for normal physiological processes.
Unmasking the Selectivity Profile: A Quantitative Look
The primary differentiator between this compound and broad-spectrum MMP inhibitors lies in their selectivity. This compound, a phosphinic pseudopeptide, has been engineered for high selectivity, particularly towards MMP-11 (stromelysin-3), an MMP strongly associated with tumor progression.[3][4] In contrast, broad-spectrum inhibitors, such as Batimastat, Marimastat, and Prinomastat, inhibit a wide range of MMPs with low nanomolar potency, leading to off-target effects.[5][6]
The following tables summarize the inhibitory activity (Ki and IC50 values) of this compound and several broad-spectrum MMP inhibitors against a panel of MMPs. Lower values indicate greater potency.
Table 1: Inhibitory Activity of this compound
| MMP Target | Ki (nM) |
| MMP-2 | 20[7] |
| MMP-8 | 2.5[7] |
| MMP-9 | 10[7] |
| MMP-11 | 5[7] |
| MMP-14 | 105[7] |
Table 2: Inhibitory Activity of Broad-Spectrum MMP Inhibitors
| MMP Target | Batimastat IC50 (nM) | Marimastat IC50 (nM) | Prinomastat Ki (nM) | Prinomastat IC50 (nM) |
| MMP-1 | 3 | 5 | - | 79[6] |
| MMP-2 | 4 | - | 0.05[6] | - |
| MMP-3 | 20 | - | 0.3[6] | 6.3[6] |
| MMP-7 | 6 | - | - | - |
| MMP-8 | 10 | - | - | - |
| MMP-9 | 4 | - | 0.26[6] | 5.0[6] |
| MMP-12 | - | - | - | - |
| MMP-13 | 1-5 | - | 0.03[6] | - |
| MMP-14 | 1-5 | - | - | - |
The data clearly illustrates the pan-inhibitory nature of broad-spectrum MMP inhibitors, with potent activity against multiple MMPs. While this compound also shows activity against several MMPs, a related phosphinic pseudopeptide, compound 22, demonstrates remarkable selectivity for MMP-11 with a Ki of 0.23 µM, a potency two orders of magnitude lower against other tested MMPs.[4][8] This highlights the potential for designing highly selective inhibitors within this chemical class.
Mechanism of Action: A Tale of Two Approaches
The differing selectivity profiles of this compound and broad-spectrum inhibitors stem from their distinct mechanisms of action at the molecular level.
Broad-spectrum MMP inhibitors typically feature a zinc-binding group (ZBG), such as a hydroxamate, that chelates the catalytic zinc ion in the active site of the MMP.[2] This interaction is largely conserved across the MMP family, leading to non-selective inhibition.
Mechanism of broad-spectrum MMP inhibition.
This compound, as a phosphinic pseudopeptide, also interacts with the catalytic zinc ion but achieves its selectivity through interactions with unique residues within the S1' binding pocket of target MMPs.[8] This allows for discrimination between different MMP family members.
Signaling Pathways: The Ripple Effect of Inhibition
The broad inhibition of multiple MMPs by non-selective compounds can disrupt a wide array of signaling pathways, some of which are crucial for tissue homeostasis. This indiscriminate action is believed to be the underlying cause of the dose-limiting musculoskeletal side effects observed in clinical trials.[1]
In contrast, the selective inhibition of MMP-11 by this compound is designed to specifically target pathways implicated in cancer progression. MMP-11 is known to be involved in signaling cascades that promote tumor growth, invasion, and angiogenesis, such as the IGF-1/AKT/FoxO1 pathway.[5][9] By selectively targeting MMP-11, this compound aims to disrupt these pro-tumorigenic pathways while minimizing interference with the physiological functions of other MMPs.
References
- 1. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of P1'-diversified phosphinic peptides leads to the development of highly selective inhibitors of MMP-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Matrix Metalloproteinase 11 Promotes Migration and Invasion of Colorectal Cancer by Elevating Slug Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Mechanistic Comparison of RXP03 and Other Phosphinic Peptide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Phosphinic peptides represent a pivotal class of transition-state analogue inhibitors, primarily targeting zinc metalloproteases, which are crucial in a myriad of physiological and pathological processes. Their unique structural features, centered around a stable phosphinic acid moiety that mimics the tetrahedral intermediate of peptide hydrolysis, confer high affinity and specificity towards their target enzymes.[1][2] This guide provides a detailed structural comparison of RXP03, a notable matrix metalloproteinase (MMP) inhibitor, with other significant phosphinic peptides, supported by quantitative data, experimental methodologies, and pathway visualizations.
General Structure and Mechanism of Action of Phosphinic Peptides
Phosphinic peptides are peptidomimetics where a scissile peptide bond is replaced by a phosphinic acid group (-P(O)(OH)-CH₂-). This substitution creates a tetrahedral geometry that closely resembles the transition state of substrate hydrolysis by metalloproteases.[1][2] The negatively charged phosphinate group coordinates with the catalytic zinc ion in the enzyme's active site, while the flanking pseudo-peptide residues engage with the S and S' subsites, dictating inhibitor specificity and potency.[1]
Structural Comparison: this compound and Other Phosphinic Peptides
This section details the structural features of this compound and compares it with other well-characterized phosphinic peptides targeting different classes of zinc metalloproteases.
This compound: An Inhibitor of Matrix Metalloproteinases (MMPs)
This compound is a phosphinic pseudotripeptide that has demonstrated significant inhibitory activity against several MMPs, with a particular potency for MMP-11 (stromelysin-3).[3][4][5] Structurally, this compound features a long aryl-alkyl substituent in the P1' position, which is a key determinant of its high affinity.[6] The crystal structure of the MMP-11 catalytic domain in complex with this compound reveals that the P1' group occupies a deep hydrophobic tunnel-like S1' pocket, a characteristic feature of MMP-11.[5][7]
RXP409: Another MMP Inhibitor
Similar to this compound, RXP409 is a phosphinic peptide inhibitor of MMPs. A notable structural feature of RXP409 is the presence of a tryptophan residue at the P2' position and a long isoxazolyl chain at the P1' position.[1] The interaction of RXP409 with MMP-9 showcases the flexibility of the S1' loop in MMPs, which can reorient to accommodate different P1' side chains.[1]
RXPA380: A Selective ACE Inhibitor
RXPA380 is a phosphinic peptide designed to selectively inhibit the C-domain of Angiotensin-Converting Enzyme (ACE).[8] It also possesses a long side chain at the P1' position, which contributes to its high potency and selectivity.[8] The development of domain-selective ACE inhibitors like RXPA380 is of significant therapeutic interest.[8]
DG013A: An Inhibitor of M1 Aminopeptidases
DG013A is a phosphinic acid tripeptide mimetic that inhibits M1 aminopeptidases, such as ERAP1 and ERAP2, which are involved in antigen presentation.[9][10][11][12] Its structure is designed to mimic the N-terminal residues of peptide substrates trimmed by these enzymes. DG013A features a homophenylalanine, a leucine, and a tryptophan mimetic group that interact with the S1, S1', and S2' pockets of the enzymes, respectively.[9]
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and other selected phosphinic peptides against their respective target enzymes are summarized below. The data is presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values. Lower values indicate higher potency.
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound | MMP-2 | 20 | - | [4] |
| MMP-8 | 2.5 | - | [4] | |
| MMP-9 | 10 | - | [4] | |
| MMP-11 | 5 | - | [4][5] | |
| MMP-14 | 105 | - | [4] | |
| RXP407 | ACE (N-domain) | 12 | - | [10][13] |
| ACE (C-domain) | >10,000 | - | [10] | |
| RXPA380 | ACE (C-domain) | 3 | - | [8] |
| ACE (N-domain) | 10,000 | - | [8] | |
| DG013A | ERAP1 | - | 33 | [11] |
| ERAP2 | - | 11 | [11] | |
| Aminopeptidase N (APN) | - | 3.7 | [14] |
Experimental Protocols
The determination of the inhibitory potency (Ki or IC50) of phosphinic peptides typically involves enzymatic assays that measure the rate of substrate hydrolysis in the presence and absence of the inhibitor.
General Protocol for MMP Inhibition Assay
A common method for assessing MMP inhibition is through a fluorogenic substrate assay.
-
Enzyme Activation: Recombinant pro-MMPs are activated according to established protocols, often involving treatment with p-aminophenylmercuric acetate (B1210297) (APMA).
-
Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl, CaCl₂, and ZnCl₂ at a physiological pH.
-
Inhibitor Preparation: The phosphinic peptide inhibitor is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Enzyme-Inhibitor Pre-incubation: The activated MMP is pre-incubated with different concentrations of the inhibitor for a defined period to allow for binding equilibrium to be reached.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
Fluorescence Monitoring: The increase in fluorescence, resulting from substrate cleavage, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence curves. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.[15]
Signaling Pathways Modulated by this compound's Target: MMP-11
MMP-11, the primary target of this compound, is implicated in various signaling pathways that promote cancer progression. Its inhibition by this compound can therefore have significant therapeutic implications.
MMP-11 in the TGF-β and IGF-1 Signaling Pathways
MMP-11 has been shown to regulate the Transforming Growth Factor-beta (TGF-β) signaling pathway by stabilizing Smad2, a key intracellular transducer of TGF-β signals.[16] This leads to enhanced cell proliferation and tumor growth.[16] Additionally, MMP-11 can cleave Insulin-like Growth Factor Binding Protein-1 (IGFBP-1), leading to an increase in the bioavailability of Insulin-like Growth Factor-1 (IGF-1).[17][18] Elevated free IGF-1 activates the PI3K/AKT signaling pathway, which promotes cell survival and proliferation.[17][18]
Conclusion
This compound and other phosphinic peptides are powerful tools for studying the function of zinc metalloproteases and hold promise as therapeutic agents. Their design as transition-state analogues provides a robust framework for achieving high potency and selectivity. The structural and quantitative comparisons presented in this guide highlight the diversity within this class of inhibitors and underscore the importance of specific side-chain interactions in determining their target profile. Understanding the intricate roles of their target enzymes in signaling pathways, as exemplified by MMP-11, is crucial for the rational design of next-generation phosphinic peptide inhibitors for various diseases, including cancer.
References
- 1. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Crystal structure of the stromelysin-3 (MMP-11) catalytic domain complexed with a phosphinic inhibitor mimicking the transition-state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigating the phosphinic acid tripeptide mimetic DG013A as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RXP 407, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. RXP 407, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DG013A | ERAP1 inhibitor | Probechem Biochemicals [probechem.com]
- 15. youtube.com [youtube.com]
- 16. MMP11 promotes the proliferation and progression of breast cancer through stabilizing Smad2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to RXP03 and Novel MMP Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphinic peptide MMP inhibitor, RXP03, with a novel MMP inhibitor, Andecaliximab (GS-5745). This document outlines their mechanisms of action, summarizes key efficacy data, and provides detailed experimental methodologies.
Introduction to MMP Inhibition and the Candidates
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in numerous pathologies, including cancer, where they facilitate tumor growth, invasion, and metastasis. Consequently, MMPs are a significant target for therapeutic intervention.
This compound is a broad-spectrum, phosphinic peptide-based inhibitor of several MMPs. It has demonstrated anti-tumor efficacy in preclinical models. However, its clinical development has been hindered by poor bioavailability.[1][2]
Andecaliximab (GS-5745) is a humanized monoclonal antibody that selectively targets and inhibits MMP-9.[3] It has been investigated in clinical trials for various cancers, including gastric and pancreatic cancer.[1][2][4][5][6]
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and Andecaliximab to facilitate a direct comparison of their inhibitory profiles and clinical efficacy.
Table 1: In Vitro Inhibitory Activity of this compound
| Target MMP | Inhibition Constant (Ki) |
| MMP-2 | 20 nM |
| MMP-8 | 2.5 nM |
| MMP-9 | 10 nM |
| MMP-11 | 5 nM |
| MMP-14 | 105 nM |
Data sourced from MedchemExpress.
Table 2: Clinical Efficacy of Andecaliximab in Combination Therapy
| Indication | Treatment | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Clinical Trial |
| Advanced Pancreatic Adenocarcinoma | Andecaliximab + Gemcitabine + Nab-Paclitaxel | 7.8 months | 44.4% | Phase I |
| Advanced Gastric/GEJ Adenocarcinoma | Andecaliximab + mFOLFOX6 | 7.5 months | 51% | Phase III (GAMMA-1) |
| Advanced Gastric/GEJ Adenocarcinoma | Placebo + mFOLFOX6 | 7.1 months | 41% | Phase III (GAMMA-1) |
Data sourced from various clinical trial publications.[1][4][6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the evaluation of MMP inhibitors.
In Vitro MMP Inhibition Assay (Fluorometric)
This protocol describes a general method for determining the inhibitory activity of a compound against a specific MMP using a fluorescence resonance energy transfer (FRET) peptide substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-9)
-
MMP assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
FRET-based MMP substrate
-
Test inhibitor (e.g., this compound) and a known inhibitor control (e.g., GM6001)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: If the MMP is in a pro-form, activate it according to the manufacturer's instructions. Dilute the active MMP to the desired concentration in cold assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor and control inhibitor in assay buffer.
-
Reaction Setup: To the wells of the 96-well plate, add the assay buffer, the inhibitor solution (or vehicle control), and the diluted MMP enzyme. Incubate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor-enzyme binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex/Em = 325/393 nm).[7] Record measurements at regular intervals.
-
Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an MMP inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cell line (e.g., gastric or pancreatic cancer cells)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Test inhibitor (e.g., this compound or Andecaliximab)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Tumor Cell Implantation: Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions using calipers and calculate the tumor volume.
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the test inhibitor and vehicle control according to the desired dosing schedule and route of administration (e.g., intraperitoneal injection, oral gavage).
-
Efficacy Evaluation: Continue to measure tumor volumes at regular intervals throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of the inhibitor.
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: MMP-9 signaling pathway in cancer progression.
Caption: General workflow for MMP inhibitor development.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Andecaliximab Overview - Creative Biolabs [creativebiolabs.net]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
A Comparative Guide to the Cross-Reactivity of RXP03 with Other Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphinic peptide inhibitor RXP03 with other notable metalloproteinase inhibitors. The following sections detail the cross-reactivity profiles, experimental methodologies, and relevant biological pathways to assist researchers in selecting the appropriate tools for their studies.
Introduction to this compound and Metalloproteinase Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathologies, including cancer, arthritis, and cardiovascular diseases. This compound is a phosphinic peptide that has been identified as a potent and selective inhibitor of several MMPs.[1][2][3] The development of selective MMP inhibitors is crucial to minimize off-target effects and the associated toxicities observed with broad-spectrum inhibitors in past clinical trials. This guide compares the inhibitory profile of this compound against the broad-spectrum inhibitors Batimastat and Marimastat, and the more selective inhibitor XL-784.
Comparative Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory activity of this compound and comparator compounds against a panel of metalloproteinases. It is important to note that the data is compiled from various sources and experimental conditions may differ. Inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) are presented as reported in the literature.
Table 1: Inhibitory Activity (Ki/IC50 in nM) of this compound and Comparator Compounds against Matrix Metalloproteinases (MMPs)
| Target MMP | This compound (Ki, nM) | Batimastat (IC50, nM) | Marimastat (IC50, nM) | XL-784 (IC50, nM) |
| MMP-1 | >1000 | 3 | 5 | ~1900 |
| MMP-2 | 20 | 4 | 6 | 0.81 |
| MMP-3 | Data Not Available | 20 | 230 | 120 |
| MMP-7 | >1000 | 6 | 13 | Data Not Available |
| MMP-8 | 2.5 | Data Not Available | Data Not Available | 10.8 |
| MMP-9 | 10 | 4 | 3 | 18 |
| MMP-10 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| MMP-11 | 5 | Data Not Available | Data Not Available | Data Not Available |
| MMP-12 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| MMP-13 | Potent Inhibition** | Data Not Available | Data Not Available | 0.56 |
| MMP-14 | 105 | 9 | 9 | Data Not Available |
*Data from qualitative statements indicating no significant inhibition. **Potent inhibition reported, but specific Ki value not found in the provided search results.
Table 2: Inhibitory Activity (IC50 in nM) of XL-784 against A Disintegrin and Metalloproteinases (ADAMs)
| Target ADAM | XL-784 (IC50, nM) |
| ADAM10 | 1-2 |
| ADAM17 | ~70 |
Experimental Protocols
The determination of inhibitor potency against metalloproteinases typically involves in vitro enzymatic assays using a fluorogenic substrate. The following is a generalized protocol based on commonly used methods.
General Protocol for Fluorogenic MMP Inhibition Assay
1. Reagents and Materials:
-
Recombinant active human MMP enzyme of interest.
-
Fluorogenic MMP substrate (e.g., a FRET-based peptide).
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnCl₂, 0.05% Brij-35).
-
Test inhibitor (e.g., this compound) and control inhibitors, dissolved in an appropriate solvent (e.g., DMSO).
-
96-well black microplates.
-
Fluorescence microplate reader.
2. Assay Procedure:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
In the wells of a 96-well plate, add the diluted inhibitor solutions. Include appropriate controls (no inhibitor, solvent control).
-
Add the recombinant active MMP enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.
-
Record fluorescence readings at regular intervals over a set period (e.g., 30-60 minutes).
3. Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
If the substrate concentration and the Michaelis-Menten constant (Km) are known, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors.
Visualizing Workflows and Pathways
To further aid in understanding the experimental and biological context, the following diagrams have been generated using the Graphviz (DOT language).
Conclusion
This compound demonstrates a selective inhibition profile, with high potency against MMP-2, MMP-8, MMP-9, and MMP-11.[4] In contrast to broad-spectrum inhibitors like Batimastat and Marimastat, this compound shows significantly less activity against MMP-1 and MMP-7, a characteristic that may contribute to a more favorable safety profile by avoiding the inhibition of MMPs crucial for normal physiological processes. The comparison with XL-784, a more recently developed selective inhibitor, highlights the ongoing efforts to target specific metalloproteinases involved in disease pathology. The data and protocols presented in this guide are intended to provide a valuable resource for the scientific community engaged in the research and development of novel metalloproteinase inhibitors. Further studies are warranted to fully elucidate the complete cross-reactivity profile of this compound against a broader panel of metalloproteinases, including various ADAMs and ADAMTSs.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorogenic MMP activity assay for plasma including MMPs complexed to alpha 2-macroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming RXP03 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
RXP03 is a potent phosphinic peptide inhibitor of several matrix metalloproteinases (MMPs), with notable activity against MMP-11 (stromelysin-3), an enzyme implicated in tumor progression and tissue remodeling.[1][2] While biochemical assays have established its inhibitory action, confirming that this compound engages its intended target, MMP-11, within the complex environment of a living cell is a critical step in its validation as a potential therapeutic agent. This guide provides a comparative overview of key experimental methods to confirm the cellular target engagement of this compound, complete with detailed protocols and data interpretation guidelines.
The clinical utility of this compound has been hampered by its low lipophilicity and poor membrane permeability.[1][2] Consequently, research has focused on creating prodrugs to enhance its cellular uptake.[1][2][3] The methods outlined here are applicable to both this compound and its prodrug derivatives, allowing researchers to verify intracellular target binding.
Methods for Confirming Target Engagement
Two primary methodologies are presented to confirm the interaction of this compound with MMP-11 in a cellular context: a direct binding assay and an indirect activity assay.
-
Cellular Thermal Shift Assay (CETSA): A powerful technique to directly confirm the physical binding of a ligand to its target protein in intact cells or tissue lysates. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[4][5][6]
-
In-Cell MMP-11 Activity Assay: An indirect method that measures the enzymatic activity of MMP-11 within cells. A decrease in MMP-11 activity in the presence of this compound provides evidence of target engagement and functional inhibition.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is the gold standard for confirming direct target engagement in a cellular environment.[4][5][6] It does not require any modification to the compound or the target protein.
Experimental Protocol: CETSA for this compound and MMP-11
This protocol is adapted for a typical Western blot-based CETSA readout.
1. Cell Culture and Treatment:
- Culture a human cancer cell line known to express MMP-11 (e.g., MIA PaCa-2 pancreatic cancer cells or MCF-7 breast cancer cells) to 70-80% confluency.
- Treat the cells with either vehicle (e.g., DMSO) or varying concentrations of this compound (or its prodrug) for a predetermined time (e.g., 2-4 hours) to allow for cellular uptake and binding.
2. Heating and Lysis:
- Harvest the cells and resuspend them in a suitable buffer.
- Aliquot the cell suspension into PCR tubes.
- Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a PCR cycler.[7] Include an unheated control sample.
- Lyse the cells by freeze-thaw cycles or sonication.
3. Separation of Soluble and Aggregated Proteins:
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
- Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
4. Protein Analysis:
- Measure the total protein concentration of the soluble fractions.
- Normalize the samples to ensure equal protein loading.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with a primary antibody specific for MMP-11.
- Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
- Image the blot and quantify the band intensities.
5. Data Analysis:
- Plot the normalized band intensity of soluble MMP-11 as a function of temperature for both vehicle- and this compound-treated samples.
- A shift of the melting curve to a higher temperature in the this compound-treated samples indicates stabilization of MMP-11 and confirms target engagement.[7]
Expected CETSA Results for this compound
| Treatment | Temperature (°C) | Relative Soluble MMP-11 Level |
| Vehicle | 40 | 1.00 |
| 45 | 0.95 | |
| 50 | 0.80 | |
| 55 | 0.50 | |
| 60 | 0.20 | |
| 65 | 0.05 | |
| This compound | 40 | 1.00 |
| 45 | 0.98 | |
| 50 | 0.90 | |
| 55 | 0.75 | |
| 60 | 0.55 | |
| 65 | 0.30 |
This table represents hypothetical data.
CETSA Workflow
Indirect Target Engagement: In-Cell MMP-11 Activity Assay
This method assesses the functional consequence of this compound binding to MMP-11 by measuring the enzyme's catalytic activity within the cell. A common approach is to use a FRET (Förster Resonance Energy Transfer) substrate that can be cleaved by MMP-11.
Experimental Protocol: FRET-based MMP-11 Activity Assay
1. Cell Culture and Treatment:
- Seed MMP-11 expressing cells in a 96-well plate.
- Treat the cells with vehicle or varying concentrations of this compound.
2. Substrate Loading:
- Introduce a cell-permeable FRET substrate for MMP-11 into the cells.[8] This substrate typically consists of a peptide sequence recognized by MMP-11 flanked by a fluorophore and a quencher.
3. Measurement:
- In its intact state, the FRET substrate exhibits low fluorescence due to the proximity of the quencher to the fluorophore.
- If MMP-11 is active, it will cleave the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
- Measure the fluorescence intensity over time using a microplate reader.
4. Data Analysis:
- Calculate the rate of increase in fluorescence, which is proportional to MMP-11 activity.
- Compare the activity in this compound-treated cells to that in vehicle-treated cells. A dose-dependent decrease in fluorescence indicates inhibition of MMP-11 by this compound.
Expected In-Cell Activity Results for this compound
| This compound Concentration | MMP-11 Activity (Relative Fluorescence Units/min) | % Inhibition |
| 0 µM (Vehicle) | 500 | 0% |
| 0.1 µM | 400 | 20% |
| 1 µM | 250 | 50% |
| 10 µM | 100 | 80% |
| 100 µM | 55 | 89% |
This table represents hypothetical data.
In-Cell Activity Assay Workflow
Comparison of Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | In-Cell Activity Assay |
| Principle | Measures direct binding via thermal stabilization | Measures inhibition of enzymatic activity |
| Information Provided | Confirms physical interaction with the target | Confirms functional modulation of the target |
| Compound Requirements | No modification needed | No modification needed |
| Target Requirements | Requires a specific antibody for detection | Requires a suitable substrate and active enzyme |
| Primary Advantage | Unambiguously demonstrates direct target engagement | Provides information on functional consequences |
| Primary Limitation | Does not provide information on functional effect | An indirect measure of target binding |
Conclusion
Confirming that a compound reaches and binds to its intended target within a cell is a foundational step in drug development. For an inhibitor like this compound, which targets MMP-11, a dual approach provides the most robust evidence of target engagement. The Cellular Thermal Shift Assay (CETSA) offers direct, physical evidence of binding, while an in-cell activity assay confirms that this binding translates into a functional consequence—the inhibition of MMP-11's enzymatic activity. By employing these complementary techniques, researchers can build a comprehensive and compelling case for the cellular mechanism of action of this compound and its derivatives, paving the way for further preclinical and clinical development.
References
- 1. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extra- and Intracellular Imaging of Human Matrix Metalloprotease 11 (hMMP-11) with a Cell-penetrating FRET Substrate - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: RXP03 vs. siRNA Knockdown for MMP-11 Inhibition
For researchers, scientists, and drug development professionals, the choice between small molecule inhibitors and genetic knockdown technologies is a critical decision in targeting matrix metalloproteinase-11 (MMP-11). This guide provides an objective comparison of RXP03, a potent MMP-11 inhibitor, and siRNA-mediated knockdown, offering insights into their respective mechanisms, efficacy, and experimental considerations.
Matrix metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a key enzyme implicated in cancer progression, invasion, and metastasis. Its overexpression is correlated with poor prognosis in various cancers, including colorectal, breast, and hepatocellular carcinomas. Consequently, MMP-11 has emerged as a promising therapeutic target. This guide delves into two primary strategies for inhibiting MMP-11 function: the use of the phosphinic peptide inhibitor this compound and the application of small interfering RNA (siRNA) for gene knockdown.
Performance Comparison at a Glance
| Feature | This compound | siRNA Knockdown of MMP-11 |
| Mechanism of Action | Direct competitive inhibition of MMP-11 enzymatic activity. | Post-transcriptional gene silencing by degrading MMP-11 mRNA. |
| Target Specificity | Potent inhibitor of MMP-11 (Ki = 5 nM), with some activity against MMP-8 and MMP-13. | Highly specific to the MMP-11 mRNA sequence. |
| Mode of Delivery | Systemic (e.g., intraperitoneal injection) or direct application to cell cultures. | Transfection into cells using various reagents or viral vectors. |
| Onset of Action | Rapid, upon reaching the target enzyme. | Slower, requires time for mRNA degradation and subsequent protein depletion. |
| Duration of Effect | Dependent on the pharmacokinetic properties of the compound. | Can be transient or stable depending on the delivery method (siRNA vs. shRNA). |
| Off-Target Effects | Potential for inhibition of other MMPs. | Potential for off-target gene silencing due to sequence similarity. |
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound and siRNA in modulating MMP-11 and its downstream effects. It is important to note that this data is compiled from different studies and direct comparisons should be made with caution due to variations in experimental systems and conditions.
Table 1: this compound Inhibition of MMP-11 and Cancer Cell Viability
| Parameter | Cell Line | Value | Reference |
| Inhibitory Constant (Ki) for MMP-11 | - | 5 nM | |
| IC50 (Cell Viability) | HCT116 (Colorectal Cancer) | 6.48 µM | |
| SW480 (Colorectal Cancer) | 9.17 µM |
Table 2: siRNA-Mediated Knockdown of MMP-11 and Functional Consequences
| Cell Line | Knockdown Efficiency | Effect | Reference |
| Murine Hepatocarcinoma (Hca-F) | Not explicitly quantified | Significantly impeded cell proliferation and colony formation; induced apoptosis. | |
| Human Breast Cancer (MCF7, MDA-MB-231) | Significantly reduced mRNA and protein levels | Inhibited proliferation and tumor growth in vivo. | |
| Castration-Resistant Prostate Cancer (Du145, PC3) | Verified by Western blot and ELISA | Suppressed delipidation in co-cultured adipocytes. |
Experimental Protocols
This compound Treatment of Colorectal Cancer Cells
This protocol is based on studies investigating the effect of this compound on colorectal cancer cell lines.
-
Cell Culture: HCT116 and SW480 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
This compound Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution.
-
Treatment: Cells are seeded in plates and allowed to adhere. The following day, the media is replaced with fresh media containing various concentrations of this compound (e.g., 0 to 50 µM). A vehicle control (DMSO) is also included.
-
Assays:
-
Cell Viability (CCK-8 Assay): After a set incubation period (e.g., 24 hours), a CCK-8 solution is added to each well, and the absorbance is measured to determine cell viability and calculate the IC50 value.
-
Apoptosis (TUNEL Assay): Cells are treated with this compound (e.g., 10 µM) for 24 hours. Apoptosis is then assessed using a TUNEL assay kit according to the manufacturer's instructions, followed by imaging.
-
Invasion (Transwell Assay): Cells are treated with this compound and then seeded into the upper chamber of a Matrigel-coated Transwell insert. The number of cells that invade the lower chamber is quantified after a specific incubation period.
-
siRNA Knockdown of MMP-11 in Breast Cancer Cells
This protocol is a generalized procedure based on studies using siRNA to silence MMP-11.
-
siRNA Design and Synthesis: At least three different siRNA sequences targeting human MMP-11 mRNA are designed and synthesized, along with a non-targeting control siRNA.
-
Cell Culture: Human breast cancer cell lines (e.g., MCF7, MDA-MB-231) are cultured in standard conditions.
-
Transfection:
-
Cells are seeded in plates to achieve 60-80% confluency on the day of transfection.
-
The siRNA duplexes are diluted in serum-free medium.
-
A transfection reagent (e.g., Lipofectamine) is diluted in serum-free medium.
-
The diluted siRNA and transfection reagent are combined and incubated at room temperature to allow for complex formation.
-
The transfection complexes are added to the cells.
-
-
Post-Transfection Analysis:
-
Gene Expression (RT-qPCR): After 48-72 hours, total RNA is extracted, and quantitative real-time PCR is performed to measure the relative expression of MMP-11 mRNA, normalized to a housekeeping gene.
-
Protein Expression (Western Blot): Cell lysates are collected, and Western blotting is performed using an antibody specific for MMP-11 to assess the reduction in protein levels.
-
Functional Assays: Proliferation, migration, and invasion assays are conducted as described for the this compound protocol.
-
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: MMP-11 influences key cancer signaling pathways, including the IGF-1 and TGF-β pathways.
Caption: Workflow for inhibiting MMP-11 using this compound versus siRNA knockdown.
Conclusion
Both this compound and siRNA-mediated knockdown represent viable and effective strategies for inhibiting MMP-11 function in a research setting. This compound offers a direct and rapid means of inhibiting the enzymatic activity of MMP-11, making it suitable for studies focused on the immediate consequences of enzyme inhibition. Its main limitation is the potential for off-target effects on other MMPs.
Conversely, siRNA provides a highly specific method to reduce MMP-11 protein levels, which is ideal for elucidating the specific roles of MMP-11 in various cellular processes. The slower onset of action and the technical aspects of transfection are key considerations for this approach.
The choice between these two powerful tools will ultimately depend on the specific research question, the experimental model, and the desired timeline of inhibition. For drug development professionals, this compound represents a more direct therapeutic approach, while siRNA technology is an invaluable tool for target validation and mechanistic studies. This guide provides the foundational information to make an informed decision for future investigations into the critical role of MMP-11 in cancer biology.
Benchmarking RXP03: A Comparative Guide to a Potent Matrix Metalloproteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of RXP03, a phosphinic peptide inhibitor of matrix metalloproteinases (MMPs), against other notable MMP inhibitors. The information is compiled from various studies to offer a broad perspective on its efficacy in key biochemical and cellular assays. Detailed experimental protocols are provided to support the data presented.
Introduction to this compound
This compound is a synthetic phosphinic peptide that acts as a transition-state analogue inhibitor of several matrix metalloproteinases.[1] These enzymes play a crucial role in the degradation of the extracellular matrix, a process implicated in various physiological and pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. This compound has demonstrated anti-tumor activity and has been investigated for its potential in mitigating venom-induced toxicity.[2] However, like many phosphinic acids, this compound exhibits moderate absorption and low bioavailability, which has prompted research into prodrug strategies to enhance its clinical applicability.[3][4]
Performance Benchmarking of this compound
This section benchmarks the in vitro inhibitory activity of this compound against a panel of MMPs and compares its performance with other well-characterized MMP inhibitors.
In Vitro Enzyme Inhibition Assay
The potency of MMP inhibitors is typically determined by their inhibitory constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) in enzymatic assays. These assays often utilize a fluorogenic peptide substrate that is cleaved by the target MMP, resulting in a measurable increase in fluorescence.[5][6]
Table 1: Comparative Inhibitory Activity (Kᵢ/IC₅₀ in nM) of this compound and Other MMP Inhibitors
| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-8 | MMP-9 | MMP-11 | MMP-13 | MMP-14 | Selectivity Profile |
| This compound | - | 20 | - | 2.5 | 10 | 5 | - | 105 | Potent inhibitor of MMP-2, -8, -9, and -11 |
| Marimastat | 5 | 4 | 210 | 3 | 9 | Yes | 15 | 14 | Broad-spectrum |
| Batimastat | 3 | 4 | 20 | 1 | 20 | Yes | 4 | 1 | Broad-spectrum |
| Tanomastat | - | Yes | Yes | Yes | Yes | Yes | Yes | - | Broad-spectrum |
| Andecaliximab (GS-5745) | - | - | - | - | Selective | - | - | - | Highly selective for MMP-9 |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. "Yes" indicates inhibitory activity has been reported, but specific values were not found in the same comparative context.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Fluorogenic MMP Inhibition Assay
This protocol describes a continuous, fluorescence-based assay to determine the inhibitory potency of compounds against MMPs.
Materials:
-
Recombinant human MMP enzyme of interest
-
Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)[7]
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
In the microplate, add the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Add the diluted MMP enzyme to each well, except for the substrate-only control wells.
-
Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic peptide substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) at 1-minute intervals for 10-20 minutes.[7]
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Gelatin Zymography
Gelatin zymography is a technique used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.[8]
Materials:
-
Conditioned cell culture media
-
Non-reducing sample buffer
-
Polyacrylamide gel containing 0.1% gelatin
-
Electrophoresis apparatus
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Collect conditioned media from cell cultures treated with or without the MMP inhibitor.
-
Mix the conditioned media with non-reducing sample buffer.
-
Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-reducing conditions.[9]
-
After electrophoresis, wash the gel with renaturing buffer twice for 30 minutes each to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer overnight at 37°C to allow for gelatin degradation by the MMPs.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands appear against a blue background.[10]
-
The clear bands represent areas of gelatinolytic activity, and their intensity can be quantified using densitometry.
Transwell Cell Migration/Invasion Assay
This assay assesses the effect of MMP inhibitors on the migratory and invasive potential of cancer cells.[11][12]
Materials:
-
Cancer cell line of interest
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free and serum-containing cell culture media
-
Test inhibitor
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet staining solution
Procedure:
-
For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel. For the migration assay, no coating is needed.
-
Seed the cancer cells in serum-free medium in the upper chamber of the Transwell insert.
-
Add the test inhibitor at various concentrations to both the upper and lower chambers.
-
Fill the lower chamber with a medium containing a chemoattractant, such as 10% fetal bovine serum.
-
Incubate the plate for 12-48 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope to quantify cell migration or invasion.[13]
Visualizations
Signaling Pathway of MMP Inhibition
Caption: Mechanism of this compound action in inhibiting MMP-mediated cell migration and invasion.
Experimental Workflow for In Vitro MMP Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound using a fluorogenic substrate assay.
Logical Relationship of MMPs in Cancer Progression
Caption: The central role of MMPs in mediating key steps of cancer progression.
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. MMP12 Inhibitor Screening Assay Kit (Fluorometric) (ab139442) | Abcam [abcam.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. 3.7. Human Cancer Cell MMP Assay (Gelatin Zymography) [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. corning.com [corning.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of RXP03 and its Glycosyl Prodrug for Enhanced Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The phosphinic peptide RXP03 has been identified as a potent and selective inhibitor of various matrix metalloproteinases (MMPs), playing a crucial role in cancer therapy research.[1][2][3] Specifically, its inhibitory action against stromelysin-3 (MMP-11), a survival factor for cancer cells, underscores its therapeutic promise.[1][2] However, the clinical application of this compound is hampered by its moderate absorption and low bioavailability.[1][2][3][4] To address these limitations, a novel glycosyl ester prodrug of this compound has been developed, aiming to improve its pharmacokinetic profile, particularly its ability to cross the blood-brain barrier (BBB).[1][2][3][4] This guide provides a detailed comparative analysis of this compound and its glycosyl prodrug, supported by experimental data from recent studies.
Performance and Efficacy: A Comparative Overview
The primary motivation for developing a prodrug of this compound was to enhance its drug delivery properties.[1][2] The glycosyl prodrug was synthesized with the expectation that the sugar moiety would facilitate transport across biological membranes.[2] While in-vivo comparative pharmacokinetic data is still under investigation, initial virtual screening through molecular docking provides insights into the potential interactions of the prodrug with biological targets.
Molecular Docking Analysis
Molecular docking studies were performed to compare the binding affinities of this compound and its glycosyl prodrug to human claudin-4, -15, and -19, which are proteins associated with the BBB. The docking energies and ligand efficiencies (LE) are summarized in the table below. Lower docking energies indicate stronger binding.
| Compound | Target Protein | Docking Energy (kcal/mol) | Ligand Efficiency (LE) |
| This compound (Parent Drug) | Claudin-4 | -7.8 | 0.21 |
| Claudin-15 | -8.2 | 0.22 | |
| Claudin-19 | -7.5 | 0.20 | |
| Glycosyl Prodrug of this compound | Claudin-4 | -9.5 | 0.19 |
| Claudin-15 | -9.2 | 0.18 | |
| Claudin-19 | -7.4 | 0.15 |
Data sourced from virtual screening studies.[1][2]
The results indicate that the glycosylated prodrug exhibits stronger binding to claudin-4 and claudin-15 compared to the parent this compound, suggesting a potential for altered interaction with the BBB.[1] However, the parent compound appears to be a better binder to claudin-19.[1] It is important to note that these are predictive studies, and further experimental validation is required.
Experimental Protocols
The synthesis of the glycosyl prodrug of this compound involves a multi-step process, as detailed in the published literature.[1][2]
Synthesis of the Glycosyl Prodrug of this compound
The synthesis of the target glycosyl prodrug involves the following key steps:
-
Preparation of Ethyl-2-methylene-5-phenylpentanoate (2): This intermediate is synthesized through alkylation of triethyl phosphonoacetate with 1-bromo-3-phenylpropane, followed by a Horner–Wadsworth–Emmons (HWE) condensation with formaldehyde.[1][2]
-
Michael-type addition: Acrylate 2 undergoes a Michael-type addition to (R)-Z-PhePO2H2 ((R)-3) activated with HMDS to yield the phosphinic dipeptide 4.[1][2]
-
Saponification: The ethyl ester of 4 is saponified to produce compound 5.[1][2]
-
Esterification: The phosphinic acid this compound is treated with thionyl chloride to generate the phosphinic chloride in situ. This is then reacted with 1,2,3,4-tetra-O-acetyl-β-d-glucopyranose in the presence of triethylamine (B128534) to yield the final glycosyl prodrug.[2]
A detailed, step-by-step experimental procedure, including reagent quantities and reaction conditions, can be found in the supplementary materials of the original research publication.[1]
Visualizing the Science
Signaling Pathway Inhibition by this compound
This compound and its prodrug are designed to inhibit MMP-11, which is implicated in tumor formation and cancer cell survival. The following diagram illustrates the targeted signaling pathway.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening [ouci.dntb.gov.ua]
- 4. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation of RXP03 in 3D Spheroid Models for Oncology Research
A Head-to-Head Analysis Against Standard Therapeutic Agents
This guide provides a comparative analysis of RXP03, a potent and selective inhibitor of Matrix Metalloproteinase-11 (MMP-11), within a physiologically relevant 3D colorectal cancer spheroid model.[1][2][3] The performance of this compound is evaluated against a broad-spectrum MMP inhibitor, Marimastat, and a standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU). Three-dimensional cell cultures are increasingly utilized in drug discovery as they more accurately replicate the tumor microenvironment, including cell-cell interactions and nutrient gradients, compared to traditional 2D models.[4][5][6][7] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of targeted MMP-11 inhibition in a 3D context.
Mechanism of Action: Targeting the Tumor Microenvironment
This compound is a phosphinic peptide designed to specifically inhibit MMP-11 (stromelysin-3), an enzyme implicated in tumor progression and tissue remodeling.[1][3] Unlike cytotoxic agents that directly target cancer cells, this compound modulates the tumor microenvironment. In contrast, Marimastat is a broad-spectrum MMP inhibitor, affecting multiple MMPs, while 5-FU is a cytotoxic agent that interferes with DNA synthesis.
The signaling pathway below illustrates the role of MMP-11 in cancer cell survival and invasion, which is the target of this compound.
References
- 1. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Crystal structure of the stromelysin-3 (MMP-11) catalytic domain complexed with a phosphinic inhibitor mimicking the transition-state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concise review: 3D cell culture systems for anticancer drug screening | Biomedical Research and Therapy [bmrat.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. cherrybiotech.com [cherrybiotech.com]
Safety Operating Guide
Navigating the Disposal of RXP03: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides a procedural guide for the disposal of RXP03, a phosphinic peptide inhibitor of matrix metalloproteinases. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is founded on established principles for the safe disposal of laboratory chemicals.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the official Safety Data Sheet (SDS) accompanying the specific batch of this compound for definitive disposal instructions.
General Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The recommended method for the disposal of many chemical substances, particularly those with limited public safety data, is through a licensed chemical waste disposal service, which typically involves incineration.
-
Waste Segregation and Collection :
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials, and weighing papers), and contaminated solutions.
-
Use a designated, clearly labeled, and chemically compatible hazardous waste container. Ensure the container is kept securely closed when not in use.
-
-
Preparation for Disposal :
-
For liquid waste containing this compound, it may be necessary to absorb the liquid onto an inert material like vermiculite (B1170534) or sand.
-
Solid waste should be collected and placed directly into the designated waste container.
-
-
Labeling and Storage :
-
Properly label the hazardous waste container with the contents, including the name "this compound" and any known hazards.
-
Store the waste container in a designated, secure area away from incompatible materials, pending collection by your institution's waste management service.
-
-
Documentation and Compliance :
-
Maintain accurate records of the waste generated, including the quantity and date of disposal.
-
All disposal activities must comply with local, state, and federal regulations. Your institution's EHS department is the primary resource for ensuring compliance.[1]
-
Chemical and Physical Properties of this compound
While a comprehensive SDS is not available, research articles provide some information on the chemical nature of this compound. This information is crucial for understanding its general characteristics.
| Property | Value |
| Chemical Class | Phosphinic Peptide[2][3] |
| Function | Inhibitor of Matrix Metalloproteinases (MMPs)[3][4][5] |
| Key Structural Feature | Contains a phosphinic acid group[2][3] |
| Solubility | Likely has low lipophilicity and poor membrane permeability[2][3] |
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemical waste like this compound.
Accidental Release Measures
In the event of a spill or accidental release of this compound, the following general procedures should be followed:
-
Small Spills : For small spills, absorb the material with an inert absorbent and place it in the designated hazardous waste container. Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Large Spills : For larger spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.
This guide provides a foundational framework for the proper disposal of this compound. By prioritizing safety and adhering to institutional and regulatory guidelines, laboratory professionals can effectively manage chemical waste and contribute to a secure research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening [ouci.dntb.gov.ua]
- 5. Novel glycosyl prodrug of this compound as MMP-11 prodrug: design, synthesis and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for the Potent MMP Inhibitor, RXP03
Disclaimer: As RXP03 is a specialized research compound, a specific Safety Data Sheet (SDS) with comprehensive handling and disposal information is not publicly available. The following guidance is based on best practices for handling potent, hazardous pharmaceutical compounds in a laboratory setting. Researchers must conduct a formal risk assessment prior to beginning any work with this compound and consult their institution's Environmental Health and Safety (EHS) department.
This compound is a potent phosphinic peptide inhibitor of various matrix metalloproteinases (MMPs). Due to its high pharmacological activity, it should be handled with care to minimize occupational exposure. The following protocols provide a framework for the safe handling and disposal of this compound in a research environment.
Risk Assessment and Containment
Before handling this compound, a thorough risk assessment is mandatory. This process should identify potential hazards and determine the necessary control measures to mitigate risks. Given the potent nature of this compound, engineering controls should be the primary method of containment. Open handling of the powdered form is strongly discouraged.
Key Principles of Containment:
-
Primary Engineering Controls: All weighing and solution preparation activities involving powdered this compound should be conducted in a containment ventilated enclosure (CVE), such as a powder-containment hood or a glove box. For handling solutions, a certified chemical fume hood is essential.
-
Facility Design: The laboratory area designated for work with potent compounds like this compound should be under negative pressure relative to adjacent areas to prevent the escape of airborne particles. Access to this area should be restricted to trained personnel.
-
Personal Protective Equipment (PPE): PPE serves as a crucial secondary barrier against exposure. The selection of appropriate PPE is critical and should be based on the specific tasks being performed.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Receiving/Unpacking | Double chemotherapy-grade gloves (ASTM D6978) | Safety glasses with side shields | Disposable, solid-front gown | N95 respirator recommended |
| Weighing (Powder) | Double chemotherapy-grade gloves | Goggles or face shield | Disposable, solid-front gown | N95 or higher-level respirator within a CVE |
| Solution Preparation | Double chemotherapy-grade gloves | Goggles or face shield | Disposable, solid-front gown | Not typically required if performed in a certified chemical fume hood |
| In Vitro Experiments | Single pair of nitrile gloves | Safety glasses | Standard lab coat | Not typically required |
| Waste Disposal | Double chemotherapy-grade gloves | Goggles or face shield | Disposable, solid-front gown | N95 respirator if handling powdered waste |
| Spill Cleanup | Double chemotherapy-grade gloves | Goggles and face shield | Disposable, solid-front gown | N95 or higher-level respirator |
Glove specifications are critical; they must be powder-free and rated for use with chemotherapy drugs to resist permeation.[1] It is recommended to change gloves every 30 minutes or immediately if contamination is suspected.[1]
Experimental Protocol: Safe Handling of this compound Powder
This protocol outlines the essential steps for safely weighing and preparing a stock solution of this compound.
-
Preparation:
-
Designate a specific area within a powder-containment hood for handling this compound.
-
Cover the work surface with a disposable, absorbent bench liner.
-
Assemble all necessary equipment (e.g., microbalance, spatulas, weigh paper, vials, solvent) and place it within the hood before starting.
-
-
Donning PPE:
-
Don the appropriate PPE as specified in the table above for "Weighing (Powder)." This includes double gloves, a disposable gown, goggles, and an N95 respirator.
-
-
Weighing:
-
Carefully weigh the desired amount of this compound powder onto weigh paper.
-
Use gentle movements to avoid creating airborne dust.
-
Once the desired amount is weighed, carefully transfer the powder to a pre-labeled vial.
-
-
Solubilization:
-
Within the hood, add the appropriate solvent to the vial containing the this compound powder.
-
Securely cap the vial and mix gently until the solid is fully dissolved.
-
-
Decontamination and Doffing PPE:
-
Decontaminate all surfaces and equipment within the hood using an appropriate cleaning agent (e.g., 70% ethanol).
-
Carefully doff PPE, starting with the outer gloves, followed by the gown, and then the inner gloves. Dispose of all used PPE as trace-contaminated waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan for this compound Waste
Proper segregation and disposal of waste contaminated with this compound are crucial to prevent environmental contamination and accidental exposure.[2] All waste must be disposed of in accordance with institutional and local regulations for hazardous pharmaceutical waste.[3]
Waste Segregation:
-
Hazardous Chemical Waste (Black Containers): For bulk quantities of this compound, unused stock solutions, and heavily contaminated items.[2]
-
Trace-Contaminated Waste (Yellow Containers): For items with minimal residual contamination, such as used PPE (gloves, gowns), empty vials, and absorbent bench liners.[2]
-
Sharps Waste (Red Containers): For needles and syringes that are completely empty of this compound. If a sharp contains any residual drug, it must be disposed of as hazardous chemical waste.[2]
All waste containers must be clearly labeled with a hazardous waste tag detailing the contents.[2] When containers are full, they should be moved to a designated Satellite Accumulation Area (SAA) for pickup by the institution's EHS department.[2] Incineration is often the preferred method for the final disposal of potent pharmaceutical waste.[4]
Emergency Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
Caption: Workflow for responding to a spill of a potent compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
